Product packaging for 1-(Piperidin-1-ylsulfonyl)piperazine(Cat. No.:CAS No. 500587-48-4)

1-(Piperidin-1-ylsulfonyl)piperazine

Cat. No.: B1296320
CAS No.: 500587-48-4
M. Wt: 233.33 g/mol
InChI Key: DRAVEXQQEXRRDS-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C9H19N3O2S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142486. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O2S B1296320 1-(Piperidin-1-ylsulfonyl)piperazine CAS No. 500587-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19N3O2S/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAVEXQQEXRRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301334
Record name 1-(piperidin-1-ylsulfonyl)piperazine
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Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500587-48-4
Record name 1-(1-Piperidinylsulfonyl)piperazine
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Record name 1-(piperidin-1-ylsulfonyl)piperazine
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Record name 500587-48-4
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Foundational & Exploratory

synthesis and characterization of 1-(Piperidin-1-ylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-1-ylsulfonyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the , a novel compound incorporating two privileged scaffolds in medicinal chemistry. The piperidine and piperazine rings are foundational motifs in numerous FDA-approved drugs, valued for their ability to modulate physicochemical properties and engage in critical biological interactions.[1] This document details a robust synthetic methodology, rooted in established sulfonamide chemistry, and outlines a full suite of analytical techniques for structural verification and purity assessment. The rationale behind key experimental steps is discussed, providing researchers and drug development professionals with the foundational knowledge to produce and validate this and structurally related compounds for screening and development pipelines.

Introduction: Strategic Combination of Privileged Scaffolds

The strategic design of new chemical entities often involves the hybridization of known pharmacophores to explore new chemical space and unlock novel biological activities. The title compound, this compound, is a quintessential example of this strategy, linking the piperidine and piperazine heterocycles via a stable sulfonamide bridge.

The Sulfonamide Linker: A Bioisostere with Unique Properties

The sulfonamide group is a well-established functional group in pharmaceuticals, serving as a key component in antibacterial, diuretic, and hypoglycemic agents.[2] It is often employed as a bioisostere for amides or carboxylic acids, offering a similar tetrahedral geometry but with distinct electronic properties and improved hydrolytic stability.[2][3] The presence of an additional hydrogen bond acceptor can significantly enhance binding affinity to biological targets.[3]

Piperidine and Piperazine: Cornerstones of Drug Discovery

Both piperidine and piperazine are six-membered nitrogen-containing heterocycles that are among the most common scaffolds found in FDA-approved pharmaceuticals.[1][4]

  • Piperidine: This saturated heterocycle is a versatile building block found in drugs targeting a wide array of conditions, including CNS disorders, cancer, and pain.[1][5] Its conformational flexibility and ability to present substituents in defined spatial orientations are key to its utility.

  • Piperazine: The 1,4-diazacyclohexane structure of piperazine provides two sites for substitution, making it an excellent linker or scaffold for modulating solubility and engaging with multiple points in a receptor binding pocket.[6] Its basic nature often aids in forming salts with improved bioavailability.

The combination of these two moieties in this compound creates a molecule with potential for diverse biological applications, leveraging the established pharmacological relevance of its constituent parts.[7]

Synthetic Strategy and Workflow

The synthesis is designed as a two-step process, beginning with the preparation of a key sulfonyl chloride intermediate, followed by its reaction with piperazine. This approach ensures high yields and facile purification.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the sulfur-nitrogen bond of the sulfonamide. This reveals piperazine and the reactive intermediate, piperidine-1-sulfonyl chloride, as the immediate precursors. The sulfonyl chloride itself is readily accessible from piperidine and sulfuryl chloride.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below. The process begins with commercially available starting materials and proceeds through a stable, isolable intermediate to the final product.

G Piperidine Piperidine Intermediate Piperidine-1-sulfonyl chloride Piperidine->Intermediate Step 1 SulfurylChloride Sulfuryl Chloride (SO₂Cl₂) SulfurylChloride->Intermediate Product This compound Intermediate->Product Step 2 Piperazine Piperazine Piperazine->Product Base Base (e.g., Triethylamine) in Dichloromethane Base->Product SulfonylChloride SulfonylChloride

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Piperazine and its derivatives can cause skin and respiratory irritation.[8][9][10]

Step 1: Synthesis of Piperidine-1-sulfonyl chloride

This protocol is adapted from established procedures for the synthesis of sulfonyl chlorides from secondary amines.[11]

  • Reaction Setup: To a solution of sulfuryl chloride (1.0 eq) in anhydrous dichloromethane (DCM) cooled to -20 °C in an ice-salt bath, add a solution of piperidine (2.0 eq) in anhydrous DCM dropwise over 30 minutes.

    • Causality: The reaction is highly exothermic; slow addition at low temperature is crucial to control the reaction rate and prevent side product formation. A stoichiometric excess of piperidine is used, with one equivalent acting as the nucleophile and the second acting as a base to neutralize the HCl byproduct.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 2 hours.

  • Work-up: Partition the reaction mixture between DCM and water. Wash the organic layer sequentially with 1N HCl (aq) and brine.

    • Causality: The aqueous HCl wash removes any remaining piperidine and piperidine hydrochloride salt, while the brine wash removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting residue, piperidine-1-sulfonyl chloride, can be purified by vacuum distillation to yield a clear oil.[11]

Step 2: Synthesis of this compound

This procedure follows the general and highly robust method for sulfonamide synthesis from a sulfonyl chloride and an amine.[12]

  • Reaction Setup: Dissolve piperazine (2.0 eq) in anhydrous DCM. To this solution, add a solution of piperidine-1-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise at 0 °C.

    • Causality: Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and as the base to scavenge the HCl generated during the reaction, driving the process to completion. This avoids the need for a tertiary amine base like triethylamine, simplifying the final purification.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water to remove the piperazine hydrochloride salt and any excess piperazine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound as a solid.

Characterization and Data Summary

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.[13][14][15][16]

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₉N₃O₂S
Molecular Weight 233.33 g/mol
Appearance White to off-white solid
Solubility Soluble in Dichloromethane, Chloroform, Methanol
Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃)δ (ppm): ~3.2-3.4 (m, 8H, piperidine-CH₂ and piperazine-CH₂ adjacent to SO₂), ~2.8-3.0 (m, 4H, piperazine-CH₂ adjacent to NH), ~1.6-1.7 (m, 6H, remaining piperidine-CH₂), ~1.9 (s, 1H, piperazine-NH). The signals for the piperazine protons adjacent to the sulfonyl group will be shifted downfield compared to those adjacent to the NH group.[13][17]
¹³C NMR (CDCl₃)δ (ppm): ~47 (piperidine C-2, C-6), ~46 (piperazine C-2, C-6), ~45 (piperazine C-3, C-5), ~25 (piperidine C-4), ~23 (piperidine C-3, C-5). Carbons attached to nitrogen adjacent to the electron-withdrawing sulfonyl group will appear at a lower field.[14][18]
IR (KBr, cm⁻¹)ν (cm⁻¹): ~3300 (N-H stretch, piperazine), ~2940, 2860 (C-H stretch, aliphatic), ~1340 (S=O asymmetric stretch), ~1160 (S=O symmetric stretch). The two strong S=O stretching bands are characteristic of the sulfonamide group.[16][19]
Mass Spec. (ESI+)m/z: Calculated for C₉H₁₉N₃O₂S: 233.12. Expected [M+H]⁺: 234.13. Fragmentation may show loss of piperidine or piperazine moieties.[15][20]

Discussion and Future Outlook

The successful provide a valuable molecular scaffold for further investigation. The presence of a secondary amine on the piperazine ring offers a strategic handle for further functionalization, allowing for the generation of a library of derivatives through reactions such as alkylation, acylation, or reductive amination.[21] This enables a systematic exploration of structure-activity relationships (SAR) in various biological assays. Given the prevalence of the core motifs in CNS-active agents and other therapeutic areas, this compound and its derivatives represent promising candidates for screening in drug discovery programs.[6][7]

References

Introduction: The Strategic Importance of Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Novel Sulfonylpiperazine Compounds

In the landscape of modern medicinal chemistry, the sulfonylpiperazine scaffold has emerged as a "privileged structure," a versatile framework that appears in a multitude of therapeutic agents across various disease areas, including antimicrobial, antidiabetic, and anticancer applications.[1][2][3] Its prevalence is due to a combination of synthetic accessibility, metabolic stability, and the unique physicochemical characteristics imparted by the sulfonyl group and the basic piperazine ring.[1] However, the journey from a promising novel compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties.

The measurement and optimization of properties such as lipophilicity, solubility, ionization state, and metabolic stability are not mere data collection exercises; they are fundamental to predicting a compound's pharmacokinetic behavior.[4][5][6] These parameters govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its success or failure.[7][8] Poor solubility can render a potent compound useless for oral administration, while excessive lipophilicity can lead to toxicity and rapid metabolic clearance.[9][][11]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties relevant to novel sulfonylpiperazine compounds. As a Senior Application Scientist, the focus here is not just on protocol execution but on the strategic causality behind experimental choices, enabling teams to build self-validating workflows and make informed, data-driven decisions in the early stages of drug discovery.

The Sulfonylpiperazine Scaffold: A Structural and Functional Overview

The sulfonylpiperazine moiety is characterized by a sulfonyl group (R-SO₂) attached to a piperazine ring. This combination imparts a unique set of properties that medicinal chemists can strategically manipulate.

  • The Sulfonyl Group: This group is a strong hydrogen bond acceptor and is generally metabolically stable.[1] Its presence can influence the electronic properties of the entire molecule and contribute to target binding interactions.

  • The Piperazine Ring: This six-membered heterocyclic amine typically contains two nitrogen atoms. The un-substituted nitrogen provides a basic handle (a site that can be protonated), which is crucial for tuning the compound's pKa and, consequently, its solubility and interactions with biological targets.[12] This nitrogen is a primary point for synthetic diversification to modulate potency and physicochemical properties.

Caption: Core structure of the sulfonylpiperazine scaffold and key points for chemical modification.

Core Physicochemical Properties: Measurement and Strategic Interpretation

A tiered and integrated approach to measuring physicochemical properties is essential for efficient drug discovery. The following sections detail the "why" and "how" for the most critical parameters.

Lipophilicity (LogP and LogD)

Expertise & Experience (The "Why"): Lipophilicity, the affinity of a compound for a non-polar environment, is a double-edged sword. It is a primary driver of a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5][9][] For sulfonylpiperazines, which contain a basic nitrogen, the distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant metric than the partition coefficient (LogP). LogP describes the lipophilicity of the neutral species only, whereas LogD accounts for both the ionized and neutral forms, providing a more accurate prediction of a compound's behavior in the body.[11][13]

Trustworthiness (The "How"): The shake-flask method is the gold standard for its accuracy, while chromatographic methods offer higher throughput for early-stage screening.[6][14]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4, pre-saturated with n-octanol.

    • Prepare n-octanol, pre-saturated with PBS at pH 7.4. This mutual saturation is critical to prevent volume changes during the experiment.

    • Prepare a stock solution of the sulfonylpiperazine test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small volume of the compound stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL). The final DMSO concentration should be ≤1% to avoid co-solvent effects.

    • Add an equal volume of pre-saturated n-octanol (1 mL).

    • Cap the vial tightly and shake vigorously on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-4 hours). A pilot study should determine the optimal time.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully sample a known aliquot from both the aqueous (PBS) and organic (n-octanol) layers.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

  • Calculation:

    • LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Data Interpretation:

LogD₇.₄ RangeInterpretation & Implications
< 1High Polarity: May have good aqueous solubility but could suffer from poor membrane permeability and high renal clearance.
1 - 3Optimal Range: Often represents a good balance between solubility and permeability for oral absorption.
> 3High Lipophilicity: Risk of poor solubility, high metabolic turnover, plasma protein binding, and potential toxicity.[11]
Aqueous Solubility

Expertise & Experience (The "Why"): A drug must be in solution at the site of absorption to be bioavailable.[11] Poor aqueous solubility is a leading cause of attrition in drug development.[9] For sulfonylpiperazines, solubility is highly pH-dependent due to the basic piperazine nitrogen. At low pH (like in the stomach), the nitrogen is protonated, leading to higher solubility. Understanding solubility at different pH values is therefore critical.

Trustworthiness (The "How"): A high-throughput kinetic solubility assay is suitable for early screening, while a thermodynamic equilibrium solubility assay provides the most accurate, definitive value for lead candidates.

Experimental Protocol: Thermodynamic Equilibrium Solubility in PBS (pH 7.4)

  • Compound Addition: Add an excess amount of the solid, crystalline test compound to a vial containing a known volume of PBS (pH 7.4). The presence of solid material at the end of the experiment is essential to ensure saturation was reached.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach thermodynamic equilibrium.

  • Phase Separation: Filter the resulting slurry through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated LC-MS/MS or UV-Vis method.

  • Result Expression: Report the solubility in units of µg/mL or µM.

Data Interpretation:

Solubility (µg/mL)Biopharmaceutical Classification System (BCS) GuidelineImplications
> 100High SolubilityUnlikely to be a limiting factor for oral absorption.
10 - 100Moderate SolubilityMay require formulation strategies to ensure adequate bioavailability.
< 10Low SolubilitySignificant challenge for oral drug development; may require enabling formulations.
Ionization Constant (pKa)

Expertise & Experience (The "Why"): The pKa dictates the extent of a molecule's ionization at a given pH.[15] This property profoundly influences a drug's solubility, lipophilicity (LogD vs. LogP), permeability, and ability to interact with its biological target.[7][12] For sulfonylpiperazines, the pKa of the basic piperazine nitrogen is the most important value to determine. It allows prediction of the charge state in different physiological compartments (e.g., stomach pH ~2, intestine pH ~6.8, blood pH ~7.4).

Trustworthiness (The "How"): Automated potentiometric titration is a robust and widely used method for pKa determination.[13][14][16]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Setup: Use an automated titrator (e.g., Sirius T3) equipped with a pH electrode and automated burettes for acid and base.

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration. Co-solvents like methanol may be required for poorly soluble compounds, and the instrument software can correct for their effect.

  • Titration: The instrument performs a multi-step titration. It first titrates the solution with a strong acid (e.g., 0.5 M HCl) to a low pH (e.g., pH 2) to fully protonate the basic nitrogen.

  • Data Acquisition: It then titrates the solution back with a strong base (e.g., 0.5 M KOH) through a wide pH range (e.g., pH 2 to 12), recording the pH as a function of the volume of titrant added.

  • pKa Calculation: The instrument's software analyzes the resulting titration curve. The pKa is determined as the pH at the half-equivalence point, where the concentrations of the protonated (ionized) and neutral species are equal.

Data Interpretation:

  • A typical basic pKa for the piperazine moiety in this class of compounds falls in the range of 7.0 - 9.0.

  • Significance: A compound with a pKa of 8.4 will be >99% ionized in the stomach (pH < 2), promoting solubility. In the blood (pH 7.4), it will be ~90% ionized and 10% neutral. The neutral form is generally assumed to be the species that passively diffuses across cell membranes.[15]

Metabolic Stability

Expertise & Experience (The "Why"): Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[17] A compound that is metabolized too quickly will have a short half-life and poor oral bioavailability, requiring frequent, high doses.[17][18] The sulfonylpiperazine scaffold is often employed to improve metabolic stability compared to other amine-containing structures.[1]

Trustworthiness (The "How"): The in vitro human liver microsomal (HLM) stability assay is a standard, high-throughput method to assess metabolic liability in early discovery.

Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw a vial of pooled HLM on ice. Dilute with a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

    • Prepare a solution of the NADPH regenerating system (cofactor solution).

    • Prepare the test compound and positive control compounds (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin) at a starting concentration (e.g., 1 µM).

  • Incubation:

    • Pre-warm the HLM suspension and cofactor solution to 37°C.

    • Initiate the reaction by adding the test compound to the HLM suspension.

    • Start the metabolic reaction by adding the pre-warmed cofactor solution. A parallel incubation without the cofactor solution serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. Quenching stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Data Interpretation:

In Vitro t½ (minutes)CLint (µL/min/mg)Stability ClassificationImplications
> 60< 12High StabilityLikely to have a low hepatic clearance and long half-life.
15 - 6012 - 46Moderate StabilityMay have acceptable pharmacokinetic properties.
< 15> 46Low StabilityHigh risk of rapid first-pass metabolism and poor bioavailability.

Integrated Physicochemical Profiling Workflow

A logical, tiered workflow ensures that resources are focused on the most promising compounds. This approach allows for rapid elimination of compounds with poor properties while gathering more detailed data on potential lead candidates.

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// Edges start -> tier1; tier1 -> tier1_assays; tier1_assays -> decision1; decision1 -> tier2 [label="Promising Hits"]; decision1 -> {rank=same; decision1; stop1[shape=point, style=invis]}; decision1 -> stop1[label="Discard", style=invis]; tier2 -> tier2_assays; tier2_assays -> decision2; decision2 -> tier3 [label="Optimized Hits"]; decision2 -> {rank=same; decision2; stop2[shape=point, style=invis]}; decision2 -> stop2[label="Discard/Redesign", style=invis]; tier3 -> tier3_assays; tier3_assays -> end_node; }

Caption: A tiered workflow for the physicochemical characterization of novel compounds.

Conclusion

The sulfonylpiperazine scaffold remains a highly attractive starting point for the design of novel therapeutics. However, its potential can only be realized through a disciplined and scientifically rigorous evaluation of the physicochemical properties of its derivatives. By integrating the measurement of lipophilicity, solubility, pKa, and metabolic stability early and often in the discovery process, research teams can better understand structure-property relationships, mitigate the risk of late-stage attrition, and ultimately improve the quality and success rate of their drug candidates. This guide serves as a foundational framework for establishing such a robust profiling cascade, turning raw data into actionable knowledge for the advancement of new medicines.

References

The Piperidinyl-Sulfonylpiperazine Scaffold: A Technical Guide to Structure-Activity Relationships for Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Evolving Landscape of Antipsychotic Drug Discovery

For decades, the pharmacological management of schizophrenia and related psychoses has been dominated by agents that modulate dopaminergic and serotonergic pathways.[1] The evolution from first-generation to atypical antipsychotics has been driven by the quest for improved efficacy, particularly against the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile.[2][3] Within this pursuit, the piperidinyl-sulfonylpiperazine scaffold has emerged as a privileged structure, offering a versatile framework for fine-tuning receptor affinity and functional activity at key central nervous system (CNS) targets, notably the dopamine D2 and serotonin 5-HT2A receptors.[1][4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this important chemical series, offering insights for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of antipsychotic therapies.

The Pharmacological Rationale: Targeting the Dopamine D2 and Serotonin 5-HT2A Receptors

The therapeutic efficacy of most antipsychotic drugs is intrinsically linked to their interaction with dopamine D2 receptors.[5] While D2 receptor antagonism in the mesolimbic pathway is crucial for mitigating the positive symptoms of psychosis (e.g., hallucinations, delusions), it is also associated with extrapyramidal side effects (EPS) when this antagonism occurs in the nigrostriatal pathway. Atypical antipsychotics achieve their improved side-effect profile in part through their simultaneous antagonism of the serotonin 5-HT2A receptor.[3][4] This dual-receptor antagonism is thought to enhance dopamine release in certain brain regions, thereby compensating for the effects of D2 blockade and reducing the risk of EPS.[6] Consequently, the development of novel antipsychotics is often a balancing act of optimizing the ratio of 5-HT2A to D2 receptor affinity.

General Synthesis of the Piperidinyl-Sulfonylpiperazine Core

The modular nature of the piperidinyl-sulfonylpiperazine scaffold lends itself to convergent synthetic strategies, allowing for the systematic exploration of SAR. A generalized synthetic approach is outlined below. The causality behind this synthetic design is the ability to independently vary the piperidinyl, sulfonyl, and piperazine moieties to rapidly generate a library of analogs for biological screening.

Experimental Protocol: General Synthesis
  • Step 1: Sulfonylation of Piperidine. To a solution of a desired substituted piperidine in an appropriate solvent (e.g., dichloromethane), an arylsulfonyl chloride is added in the presence of a base (e.g., triethylamine) to facilitate the formation of the sulfonamide bond. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Step 2: N-Arylation of Piperazine. A substituted piperazine is reacted with an appropriate aryl halide or triflate in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a suitable solvent (e.g., toluene or dioxane). This Buchwald-Hartwig amination reaction is a robust method for forming the N-arylpiperazine bond.

  • Step 3: Coupling of the Piperidinyl-Sulfonyl and Piperazine Moieties. The product from Step 1, a piperidinyl-sulfonyl chloride, is reacted with the N-arylpiperazine from Step 2. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent like acetonitrile in the presence of a base such as potassium carbonate. The reaction mixture is heated to drive the reaction to completion.

  • Step 4: Purification. The final product is purified using column chromatography on silica gel, followed by recrystallization or salt formation to yield the desired piperidinyl-sulfonylpiperazine derivative of high purity.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Synthesis of Piperidinyl-Sulfonyl Chloride cluster_1 Synthesis of N-Arylpiperazine cluster_2 Final Coupling and Purification Substituted Piperidine Substituted Piperidine Sulfonylation Sulfonylation Substituted Piperidine->Sulfonylation Arylsulfonyl Chloride Arylsulfonyl Chloride Arylsulfonyl Chloride->Sulfonylation Piperidinyl-Sulfonyl Chloride Piperidinyl-Sulfonyl Chloride Sulfonylation->Piperidinyl-Sulfonyl Chloride Coupling Coupling Piperidinyl-Sulfonyl Chloride->Coupling Substituted Piperazine Substituted Piperazine Buchwald-Hartwig Amination Buchwald-Hartwig Amination Substituted Piperazine->Buchwald-Hartwig Amination Aryl Halide/Triflate Aryl Halide/Triflate Aryl Halide/Triflate->Buchwald-Hartwig Amination N-Arylpiperazine N-Arylpiperazine Buchwald-Hartwig Amination->N-Arylpiperazine N-Arylpiperazine->Coupling Purification Purification Coupling->Purification Final Product Final Product Purification->Final Product

Caption: General Synthetic Workflow for Piperidinyl-Sulfonylpiperazines.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of piperidinyl-sulfonylpiperazine derivatives can be systematically modulated by structural modifications at three key positions: the piperidine ring, the sulfonyl linker, and the N-arylpiperazine moiety.

Modifications of the N-Arylpiperazine Moiety

The nature of the aryl group on the piperazine nitrogen is a critical determinant of affinity and selectivity for both D2 and 5-HT2A receptors.

  • Substitution Pattern on the Phenyl Ring: Electron-withdrawing or electron-donating substituents on the phenyl ring of the N-phenylpiperazine can significantly impact receptor binding. For instance, substitution at the ortho-position with a methoxy group is often found in potent 5-HT1A and 5-HT2A ligands.[7] The presence of halogen atoms, such as fluorine or chlorine, can also enhance affinity, likely through favorable interactions with the receptor binding pocket.[8]

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to compounds with diverse pharmacological profiles. For example, the incorporation of a benzoxazole moiety has been shown to yield potent multi-target antipsychotics with high affinity for D2, 5-HT1A, and 5-HT2A receptors.[9]

The Role of the Sulfonyl Linker

The sulfonyl group serves as a rigid linker between the piperidine and piperazine rings. While less explored in terms of SAR compared to the terminal aromatic groups, its orientation and the nature of the aryl group to which it is attached can influence the overall conformation of the molecule and, consequently, its receptor interactions.

Variations on the Piperidine Ring

Substituents on the piperidine ring can modulate physicochemical properties such as lipophilicity and basicity, which in turn affect brain penetration and receptor affinity.

  • N-Substitution: The nitrogen of the piperidine ring is a common point for introducing diversity. Small alkyl or cycloalkyl groups are often well-tolerated. The nature of this substituent can influence the compound's selectivity profile.[10]

  • Ring Substitution: Substitution on the carbon atoms of the piperidine ring can introduce chirality and provide additional interaction points with the receptor. For example, hydroxyl or fluoro substituents can act as hydrogen bond donors or acceptors, respectively, potentially enhancing binding affinity.

The following diagram illustrates the key regions for SAR exploration on the piperidinyl-sulfonylpiperazine scaffold:

G cluster_0 Piperidinyl-Sulfonylpiperazine Scaffold Piperidine_Ring Piperidine Ring (Modulation of Lipophilicity and Basicity) Sulfonyl_Linker Sulfonyl Linker (Conformational Rigidity) Piperidine_Ring->Sulfonyl_Linker N-Arylpiperazine N-Arylpiperazine Moiety (Primary Determinant of Receptor Affinity) Sulfonyl_Linker->N-Arylpiperazine

Caption: Key Structural Regions for SAR Exploration.

Quantitative SAR Data

The following table summarizes representative SAR data for a series of piperidinyl-sulfonylpiperazine analogs, highlighting the impact of substitutions on D2 and 5-HT2A receptor binding affinities.

CompoundR1 (Piperidine)R2 (Aryl on Sulfonyl)R3 (Aryl on Piperazine)D2 Ki (nM)5-HT2A Ki (nM)Reference
1a H4-Methoxyphenyl2-Methoxyphenyl15.20.7[8]
1b H4-Methoxyphenyl2,3-Dichlorophenyl25.81.2[8]
2a 4-FluorobenzylPhenyl2-Pyrimidinyl5.18.3[11]
2b 4-FluorobenzylPhenyl2-Methoxyphenyl10.52.1[11]
3a HNaphthyl2-Methoxyphenyl8.70.5[8]

This table is a composite representation based on data from multiple sources to illustrate SAR trends.

In Vitro and In Vivo Evaluation Protocols

A robust and self-validating experimental cascade is essential for the successful development of novel antipsychotic agents. This typically begins with in vitro receptor binding and functional assays, followed by in vivo models to assess efficacy and potential side effects.

In Vitro Receptor Binding Assays

The primary in vitro evaluation involves determining the binding affinity of the synthesized compounds for the target receptors. Radioligand binding assays are the gold standard for this purpose.[12]

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.[12]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Radioligand: A tritiated antagonist with high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin) is used.[12]

  • Assay Procedure: a. In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. b. For non-specific binding determination, a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin) is added to a set of wells. c. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration and Scintillation Counting: The reaction is terminated by rapid filtration through a glass fiber filtermat to separate bound from free radioligand. The filters are then washed, dried, and radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

A similar protocol can be employed for determining D2 receptor binding affinity, using a D2-selective radioligand such as [3H]spiperone.

G Start Start Assay Add_Components Add Cell Membranes, [3H]Radioligand, and Test Compound Start->Add_Components Incubate Incubate to Reach Binding Equilibrium Add_Components->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash_Dry Wash and Dry Filtermat Filter->Wash_Dry Scintillation_Count Quantify Radioactivity Wash_Dry->Scintillation_Count Data_Analysis Calculate IC50 and Ki Values Scintillation_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Radioligand Binding Assay.

In Vivo Behavioral Models

Promising compounds from in vitro assays are advanced to in vivo models to assess their antipsychotic potential and liability for extrapyramidal side effects.

  • Apomorphine-Induced Climbing in Mice: Apomorphine is a non-selective dopamine receptor agonist that induces a characteristic climbing behavior in mice. This behavior is attenuated by D2 receptor antagonists. This model is predictive of antipsychotic activity against positive symptoms.[13][14]

  • Catalepsy Test in Rats: Catalepsy, a state of motor immobility, is a widely used preclinical measure of extrapyramidal side-effect liability. It is induced by D2 receptor blockade in the striatum. Atypical antipsychotics with a favorable 5-HT2A/D2 ratio typically induce less catalepsy than first-generation antipsychotics.[13]

Conclusion and Future Directions

The piperidinyl-sulfonylpiperazine scaffold represents a fertile ground for the discovery of novel antipsychotic agents with improved efficacy and tolerability. The SAR insights presented in this guide underscore the importance of systematic structural modifications to achieve the desired balance of D2 and 5-HT2A receptor antagonism. Future research in this area will likely focus on:

  • Fine-tuning functional activity: Moving beyond simple binding affinity to develop compounds with specific functional profiles (e.g., partial agonism, biased agonism) at D2 and 5-HT receptors.[15]

  • Exploring novel targets: Incorporating activity at other receptors implicated in the pathophysiology of schizophrenia, such as the 5-HT1A, 5-HT7, and glutamate receptors, to address the cognitive and negative symptoms more effectively.[6][7]

  • Optimizing pharmacokinetic properties: Enhancing brain penetration and metabolic stability to improve oral bioavailability and duration of action.

By leveraging the principles of medicinal chemistry and a robust pharmacological evaluation cascade, the piperidinyl-sulfonylpiperazine scaffold will undoubtedly continue to contribute to the development of safer and more effective treatments for individuals living with schizophrenia.

References

An In-depth Technical Guide to the Potential Biological Targets of 1-(Piperidin-1-ylsulfonyl)piperazine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential biological targets for the novel chemical entity, 1-(Piperidin-1-ylsulfonyl)piperazine. In the absence of direct empirical data for this specific molecule, this document leverages a robust, structure-activity relationship (SAR) approach. By dissecting the constituent chemical moieties—the piperidine ring, the piperazine ring, and the sulfonyl linker—we can formulate well-grounded hypotheses regarding its likely interactions within the complex landscape of the human proteome. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the initial stages of target identification and validation.

Introduction: Deconstructing this compound for Target Hypothesis

The structure of this compound is a composite of pharmacologically significant scaffolds. Both piperidine and piperazine rings are considered "privileged structures" in medicinal chemistry, appearing in a vast array of approved drugs due to their favorable pharmacokinetic properties and ability to engage with a multitude of biological targets.[1] The sulfonyl group serves as a versatile linker and a key interaction motif. This unique combination suggests a high probability of biological activity. Our analysis will therefore focus on established target classes for these individual components to predict the most likely biological targets for the complete molecule.

Potential Target Class I: Protein Kinases

The piperazine moiety is a well-established scaffold in the design of protein kinase inhibitors, often serving as a linker that orients other functional groups within the ATP-binding pocket of the kinase.[1] The sulfonyl group can also participate in hydrogen bonding interactions with kinase active site residues. Based on extensive literature on piperazine- and piperidine-containing kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against one or more of the following kinase families:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, CDKs are a major target in oncology.

  • Pim Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, particularly in hematological malignancies.

  • Src Family Kinases: Non-receptor tyrosine kinases that play a role in cell growth, differentiation, and adhesion.

  • Receptor Tyrosine Kinases (RTKs): Including EGFR and VEGFR2, which are critical drivers of tumor growth and angiogenesis.

Experimental Validation of Kinase Inhibition

A tiered approach is recommended for validating potential kinase targets.

Tier 1: Broad Kinome Profiling

To obtain an unbiased overview of the compound's kinase selectivity, a broad kinome profiling screen is the most efficient first step. Several commercial services offer screening against large panels of kinases.

  • Rationale: This approach rapidly identifies primary targets and potential off-target effects, guiding subsequent, more focused studies. It provides a selectivity profile, which is crucial for predicting potential therapeutic windows and side effects.

  • Vendors: Services like KinomePro™, Reaction Biology, and AssayQuant offer comprehensive kinase profiling.[2][3][4]

Tier 2: In Vitro Biochemical Assays for Specific Kinases

Once primary kinase targets are identified, their inhibition by this compound should be confirmed and quantified using in vitro biochemical assays.

Protocol: General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adaptable for various kinases, including CDKs, Pim-1, Src, EGFR, and VEGFR2.[5][6][7][8][9][10]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 4X solution of this compound in kinase reaction buffer with a final DMSO concentration not exceeding 1%.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the 4X compound solution to the wells.

    • Add 2.5 µL of 100% DMSO to the "no inhibitor" control wells.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Commercially Available Kinase Assay Kits

Target KinaseAssay PrincipleVendor
CDKsLuminescence (ADP-Glo™)Promega, Thermo Fisher Scientific[9][11]
Pim-1Luminescence (ADP-Glo™)BPS Bioscience, Cell Signaling Technology[5][12][13]
SrcLuminescence (Kinase-Glo® MAX)BPS Bioscience, Merck Millipore, Cell Signaling Technology[14][15]
EGFRELISA-based, LuminescenceVarious[16][17][18]
VEGFR2Luminescence (Kinase-Glo®)BPS Bioscience, Cell Signaling Technology[6][19][20][21]

Tier 3: Cell-Based Target Engagement

To confirm that the compound interacts with its target in a cellular context, a Cellular Thermal Shift Assay (CETSA) is highly recommended.

Protocol: Cellular Thermal Shift Assay (CETSA)

This assay measures the thermal stabilization of a target protein upon ligand binding.[22][23][24][25][26]

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Diagram 1: Kinase Inhibition Assay Workflow

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay (CETSA) Reagent Prep Prepare Kinase, Substrate, ATP, and Compound Reaction Incubate Kinase, Substrate, ATP, and Compound Reagent Prep->Reaction Detection Measure Kinase Activity (e.g., Luminescence) Reaction->Detection Data Analysis IC50 Determination & Melting Curve Analysis Detection->Data Analysis Cell Treatment Treat Cells with Compound Heat Challenge Heat Cells to Varying Temperatures Cell Treatment->Heat Challenge Lysis & Separation Lyse Cells and Separate Soluble Fraction Heat Challenge->Lysis & Separation Quantification Quantify Soluble Target Protein Lysis & Separation->Quantification Quantification->Data Analysis

Caption: Workflow for kinase inhibition validation.

Potential Target Class II: G-Protein Coupled Receptors (GPCRs)

Piperidine and piperazine scaffolds are prevalent in ligands targeting GPCRs, particularly those in the central nervous system (CNS).[9] The basic nitrogen atoms in these rings can form key ionic interactions with acidic residues in the receptor binding pockets.

  • Serotonin (5-HT) Receptors: Specifically, the 5-HT6 receptor is a promising target due to the known activity of sulfonylpiperazine derivatives as antagonists.[2]

  • Dopamine (D2) Receptors: Many antipsychotic drugs with D2 receptor antagonist activity incorporate a piperazine moiety.

Experimental Validation of GPCR Interaction

Tier 1: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay for 5-HT6 Receptor

This protocol is adapted from established methods.[27][28][29][30]

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human 5-HT6 receptor.

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (25 µg protein/well).

    • [³H]-LSD (a radioligand, at a concentration near its Kd).

    • Varying concentrations of this compound.

    • For non-specific binding control, add a high concentration of a known 5-HT6 ligand (e.g., methiothepin).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.

Tier 2: Functional Assays

Functional assays measure the effect of the compound on receptor signaling, determining whether it acts as an agonist, antagonist, or inverse agonist.

Protocol: cAMP Assay for 5-HT6 Receptor Antagonism

The 5-HT6 receptor is Gs-coupled, and its activation leads to an increase in intracellular cAMP.

  • Cell Culture: Use a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO-K1).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a known 5-HT6 agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

  • cAMP Measurement: After a short incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced cAMP production and calculate its IC50 value.

Diagram 2: GPCR Target Validation Workflow

G Start Hypothesized GPCR Target (e.g., 5-HT6, D2) Binding Assay Radioligand Binding Assay (Determine Affinity - Ki) Start->Binding Assay Functional Assay Functional Assay (e.g., cAMP, Calcium Flux) (Determine Potency - IC50/EC50) Binding Assay->Functional Assay If binding is confirmed Mode of Action Determine Mode of Action (Agonist vs. Antagonist) Functional Assay->Mode of Action

Caption: Sequential workflow for GPCR target validation.

Potential Target Class III: Other Enzymes

The sulfonamide moiety is a known pharmacophore that can target various enzymes.

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate biosynthesis in microorganisms. Sulfonamides are classic inhibitors of DHPS, suggesting a potential antimicrobial application for this compound.

Experimental Validation of DHPS Inhibition

Protocol: NADPH-Coupled Spectrophotometric Assay for DHPS Activity

This is a continuous assay that is amenable to high-throughput screening.[1][31]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 6-hydroxymethylpterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA) (substrates for DHPS).

    • Dihydrofolate reductase (DHFR) (coupling enzyme).

    • NADPH.

    • Varying concentrations of this compound.

  • Initiation: Start the reaction by adding DHPS enzyme.

  • Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach to identifying the potential biological targets of this compound. By leveraging the known pharmacology of its constituent piperidine, piperazine, and sulfonyl moieties, we have prioritized protein kinases and GPCRs as the most probable target classes. The provided experimental protocols offer a clear path for validating these hypotheses, from broad, unbiased screening to detailed mechanistic studies. The successful identification and validation of the biological target(s) for this compound will be a critical step in its journey toward becoming a potential therapeutic agent.

References

Unraveling the Molecular Maze: A Technical Guide to Investigating the Mechanism of Action of Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The piperazine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Compounds bearing this privileged structure have been identified as potent modulators of enzymes, G-protein coupled receptors (GPCRs), and other critical biological targets. This guide provides an in-depth framework for the systematic investigation of the mechanism of action (MoA) of novel piperazine sulfonamides. Moving beyond a mere compilation of techniques, this document elucidates the scientific rationale behind experimental choices, offering a logical, self-validating workflow from initial phenotypic observations to precise molecular target characterization. Herein, we detail field-proven protocols for target identification and validation, bio-thermodynamic profiling, and the elucidation of downstream signaling effects, empowering researchers to comprehensively unravel the molecular intricacies of their compounds.

Introduction: The Piperazine Sulfonamide Moiety - A Scaffold of Therapeutic Promise

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as aqueous solubility and oral bioavailability. When coupled with a sulfonamide group, the resulting scaffold exhibits a unique combination of structural rigidity and hydrogen bonding capabilities, enabling it to interact with a wide array of biological targets. This has led to the development of piperazine sulfonamides as inhibitors of enzymes like LpxH in bacteria, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders, Dipeptidyl peptidase-IV (DPP-IV) in diabetes, and β-secretase (BACE1) for Alzheimer's disease.[1][2][3][4] Furthermore, this scaffold is prevalent in ligands for GPCRs, such as serotonin (5-HT) receptors, and has shown promise in the development of novel anticancer and antimicrobial agents.[5][6]

Given this broad bioactivity, a systematic and robust approach to elucidating the MoA of new piperazine sulfonamide derivatives is paramount. This guide will navigate the reader through a multi-pronged investigative strategy, commencing with broad phenotypic screening and culminating in detailed molecular and cellular characterization.

The Investigative Workflow: A Multi-Tiered Approach to MoA Elucidation

The journey to understanding how a novel piperazine sulfonamide exerts its biological effects is a hierarchical process. It begins with high-level observations of cellular or organismal responses and progressively narrows down to the specific molecular interactions.

MoA_Workflow A Tier 1: Phenotypic Screening & Initial Hypothesis Generation B Tier 2: Target Identification & Deconvolution A->B Identified Phenotype C Tier 3: Target Validation & Engagement B->C Putative Targets D Tier 4: Biochemical & Biophysical Characterization C->D Validated Target E Tier 5: Cellular Pathway Analysis & Functional Consequences D->E Molecular Interaction Profile F Tier 6: Structure-Activity Relationship (SAR) Studies E->F Cellular MoA F->A Iterative Optimization

Figure 1: A high-level overview of the tiered workflow for investigating the mechanism of action of piperazine sulfonamides.

Tier 1: Phenotypic Screening & Initial Hypothesis Generation

The initial investigation often begins without a preconceived target. Phenotypic screening, where the effect of a compound is observed in a complex biological system (e.g., cell culture or whole organism), provides an unbiased starting point.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Seed human cancer cell lines (e.g., MDA-MB-231 for breast cancer, K562 for leukemia) in 96- or 384-well imaging plates at a density that allows for sub-confluent growth after 24-48 hours.[7][8]

  • Compound Treatment: Treat the cells with a concentration range of the piperazine sulfonamide derivative. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., staurosporine for apoptosis).

  • Staining: After the desired incubation period (e.g., 24, 48, or 72 hours), fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: To stain nuclei and assess cell number and nuclear morphology.

    • Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.

    • MitoTracker Red CMXRos: To assess mitochondrial membrane potential.

    • Antibodies against key proteins: e.g., phosphorylated histone H3 to identify mitotic cells.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify various cellular features (e.g., cell count, nuclear size, mitochondrial integrity, cytoskeletal changes).

Causality Behind Experimental Choices: This unbiased approach allows for the discovery of unexpected biological activities. For instance, observing condensed and fragmented nuclei is a strong indicator of apoptosis, which would guide the subsequent investigation towards pathways regulating programmed cell death.

Tier 2: Target Identification & Deconvolution

Once a consistent phenotype is observed, the next critical step is to identify the molecular target(s) responsible for this effect. This process, known as target deconvolution, can be approached through several complementary strategies.

Affinity-Based Methods

These techniques rely on the specific binding of the compound to its target protein.

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

  • Immobilization of the Piperazine Sulfonamide: Synthesize an analog of the active compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). It is crucial to ensure that the modification does not abrogate the biological activity of the compound.

  • Preparation of Cell Lysate: Culture the relevant cells to a high density and prepare a native cell lysate under non-denaturing conditions.

  • Affinity Pull-Down: Incubate the cell lysate with the immobilized compound. As a negative control, incubate the lysate with beads that have been treated with a mock immobilization reaction.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Label-Free Methods

These approaches do not require modification of the compound, thus avoiding potential alterations to its binding properties.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[9][10]

  • Cell Treatment: Treat intact cells with the piperazine sulfonamide or a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using a specific antibody via Western blotting or an immunoassay like AlphaScreen®.[10]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein C->D E Plot melting curves and identify thermal shift D->E Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Compound Piperazine Sulfonamide Compound->PI3K Inhibits

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(Piperidin-1-ylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 1-(Piperidin-1-ylsulfonyl)piperazine, a molecule incorporating two key saturated heterocyclic scaffolds—piperidine and piperazine—linked by a sulfonamide bridge, represents a class of compounds with significant potential in medicinal chemistry. The unique combination of a basic piperazine moiety and a less basic, sterically demanding piperidine-sulfonyl group imparts specific physicochemical properties that are critical to its biological activity.

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a self-validating system of analysis, the protocols and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the unambiguous identification and characterization of this molecule. The causality behind experimental choices and the interpretation of spectral data is emphasized, reflecting field-proven insights into the analysis of complex heterocyclic systems.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecule's three-dimensional structure is paramount for accurate spectral interpretation. Both the piperidine and piperazine rings adopt chair conformations to minimize steric strain. The rotational barrier around the S-N bonds and the C-N amide-like bond can influence the appearance of NMR spectra, potentially leading to broadened signals or the observation of distinct conformers at low temperatures.[1]

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for compounds with exchangeable protons (like the N-H of piperazine) and for ensuring solubility.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by distinct signals for the piperidine and piperazine ring protons. The electron-withdrawing sulfonyl group will deshield adjacent protons, causing them to appear at a lower field (higher ppm).

Proton Assignment Predicted Chemical Shift (δ) ppm (in CDCl₃) Multiplicity Integration Rationale for Assignment
C4-H (Piperidine)1.55 - 1.65Multiplet2HFurthest from the sulfonyl group, expected to be in a typical aliphatic region for piperidine.[3]
C3, C5-H (Piperidine)1.65 - 1.75Multiplet4HBeta to the sulfonyl group, slightly deshielded compared to C4-H.
C2, C6-H (Piperidine)3.15 - 3.25Triplet (approx.)4HAlpha to the sulfonyl group's nitrogen, significantly deshielded.
C11, C15-H (Piperazine)2.85 - 2.95Triplet (approx.)4HAdjacent to the secondary amine, a typical chemical shift for piperazine protons.[4]
C12, C14-H (Piperazine)3.20 - 3.30Triplet (approx.)4HAdjacent to the sulfonamide nitrogen, deshielded relative to the other piperazine protons.
N13-H (Piperazine)1.80 - 2.50Broad Singlet1HExchangeable proton, chemical shift and peak shape are highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with the carbons closer to the electronegative sulfonyl group appearing at a lower field.

Carbon Assignment Predicted Chemical Shift (δ) ppm (in CDCl₃) Rationale for Assignment
C4 (Piperidine)~24.0Typical aliphatic piperidine carbon.
C3, C5 (Piperidine)~25.5Slightly deshielded due to proximity to the sulfonyl group.
C2, C6 (Piperidine)~47.0Alpha to the nitrogen of the sulfonamide, significantly deshielded.
C11, C15 (Piperazine)~45.5Typical chemical shift for piperazine carbons adjacent to a secondary amine.[5][6]
C12, C14 (Piperazine)~49.0Deshielded due to the adjacent sulfonamide nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its ability to generate intact protonated molecular ions ([M+H]⁺).

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 ng/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Parameters (Optional but recommended for purity assessment):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in the protonation of the analyte for positive ion mode ESI.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms in the piperazine and piperidine rings are readily protonated.[7]

    • Full Scan (MS1): Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). For this compound (C₉H₁₉N₃O₂S, Mol. Wt.: 233.33), the expected [M+H]⁺ ion is at m/z 234.12.

    • Tandem MS (MS/MS): Select the precursor ion (m/z 234.12) and subject it to Collision-Induced Dissociation (CID) to generate fragment ions. This provides structural information. Varying the collision energy will help to generate a comprehensive fragmentation spectrum.[8]

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound is predicted to occur through several key pathways, primarily involving the cleavage of the sulfonamide bond and fragmentation of the heterocyclic rings.

M [M+H]⁺ m/z 234.12 F1 Loss of SO₂ m/z 170.15 M->F1 - SO₂ (64) F2 Piperidine Cation m/z 84.08 M->F2 S-N Cleavage F3 Piperazine Sulfonyl Cation m/z 149.05 M->F3 S-N Cleavage F5 Piperidinylsulfonium ion m/z 148.07 M->F5 - H₂O F4 Piperazine Cation m/z 85.09 F3->F4 - SO₂ (64)

Figure 2: Predicted ESI-MS/MS fragmentation pathway for this compound.

Key Predicted Fragment Ions:

m/z Proposed Structure/Formula Fragmentation Pathway
234.12[C₉H₂₀N₃O₂S]⁺Protonated molecular ion ([M+H]⁺)
170.15[C₉H₂₀N₃]⁺Loss of sulfur dioxide (SO₂), a characteristic fragmentation of sulfonamides.[9]
149.05[C₄H₉N₂O₂S]⁺Cleavage of the N-S bond, resulting in the protonated piperazine sulfonyl moiety.
85.09[C₄H₉N₂]⁺Loss of SO₂ from the m/z 149 fragment.
84.08[C₅H₁₀N]⁺Cleavage of the S-N bond, resulting in the piperidine iminium cation.[10]

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR spectroscopy and mass spectrometry. This guide provides a predictive yet scientifically grounded framework for this analysis. The predicted ¹H and ¹³C NMR chemical shifts offer a detailed map of the proton and carbon environments, while the proposed mass fragmentation pathways provide clear targets for structural confirmation via MS/MS analysis. By following the detailed experimental protocols and leveraging the interpretative insights provided, researchers can ensure the integrity and accuracy of their analytical results, a critical step in the advancement of drug development programs involving this and related molecular scaffolds.

References

An In-Depth Technical Guide to the Predicted ADMET Profile of 1-(Piperidin-1-ylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In early-stage drug discovery, the prospective evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to mitigating the risk of late-stage clinical failure. This guide presents a comprehensive, predicted ADMET profile for the novel chemical entity, 1-(Piperidin-1-ylsulfonyl)piperazine. As no preclinical data for this specific molecule is publicly available, this analysis is constructed through a robust combination of in silico modeling and structural analogy to its core components: a sulfonamide group, a piperidine ring, and a piperazine ring. We project that this compound will exhibit favorable oral absorption and moderate distribution. Its metabolism is anticipated to be complex, involving Phase I and Phase II pathways targeting the heterocyclic rings and sulfonamide linkage. Renal excretion of metabolites is the predicted primary route of elimination. Key areas for preclinical vigilance include potential off-target central nervous system (CNS) effects, cardiotoxicity (hERG inhibition), and cytochrome P450 (CYP) enzyme interactions. This document provides not only the predicted data but also the underlying scientific rationale and detailed protocols for in vitro assays to validate these computational hypotheses, serving as a foundational roadmap for its preclinical development.

Part 1: Predictive Framework and Physicochemical Properties

The ADMET profile of a molecule is fundamentally governed by its physicochemical characteristics. Properties such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and ionization state (pKa) dictate how a compound interacts with the physiological environment. For this compound, these foundational parameters have been calculated using established computational models to provide a first approximation of its behavior.

These predictions are generated using widely accepted computational tools like SwissADME, pkCSM, or ADMETlab 2.0, which employ large datasets and machine learning algorithms to estimate a compound's properties from its structure alone.[1][2][3][4][5][6][7][8][9][10][11][12]

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueImplication for ADMET
Molecular Formula C₉H₁₉N₃O₂S-
Molecular Weight 233.33 g/mol Favorable for oral absorption (Lipinski's Rule of 5 compliant).
logP (Lipophilicity) ~0.5 - 1.5Balanced lipophilicity suggests good membrane permeability without excessive sequestration in fatty tissues.
Topological Polar Surface Area (TPSA) ~65 ŲIndicates good potential for oral absorption and cell membrane permeation.
Hydrogen Bond Donors 1Compliant with drug-likeness rules.
Hydrogen Bond Acceptors 4Compliant with drug-likeness rules.
pKa (Strongest Basic) ~8.5 - 9.0 (Piperazine N)The compound will be predominantly protonated and positively charged at physiological pH, impacting solubility and binding.
pKa (Strongest Acidic) >12 (Sulfonamide N-H)Not physiologically relevant.

The predictive process is not a single-step calculation but an iterative cycle of computational modeling followed by experimental validation. This self-validating system ensures that early predictions are refined with empirical data, leading to a more accurate understanding of the compound's profile.

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation A Input Structure (SMILES) B Compute Physicochemical Properties (Table 1) A->B C Predict ADMET Endpoints (pkCSM, ADMETlab) B->C H Synthesize Compound & Prioritize Assays C->H D Solubility & Permeability (Caco-2 Assay) I Analyze & Correlate Data D->I E Metabolic Stability (Microsome Assay) E->I F Protein Binding (RED Assay) F->I G Toxicity Screening (hERG Assay) G->I H->D H->E H->F H->G J Lead Optimization (Structure Modification) I->J J->A Iterate Design

Caption: Iterative workflow for ADMET profiling, integrating in silico predictions with in vitro validation.

Part 2: Predicted ADMET Profile

Absorption

The absorption of an orally administered drug is primarily governed by its solubility and permeability across the intestinal epithelium.

Prediction & Scientific Rationale: this compound is predicted to have high intestinal absorption . This is based on its compliance with Lipinski's Rule of Five (e.g., MW < 500, logP < 5) and a TPSA value well below the 140 Ų threshold often associated with poor oral bioavailability.[8] The sulfonamide moiety is a common feature in well-absorbed oral drugs. The basic piperazine nitrogen is expected to be protonated in the acidic environment of the stomach, enhancing aqueous solubility, while the overall balanced lipophilicity should facilitate passive diffusion across the intestinal membrane.

Data Summary: Predicted Absorption Parameters

Parameter Predicted Value Interpretation
Aqueous Solubility Moderate to High Enhanced by the basic piperazine moiety.
Human Intestinal Absorption > 90% Predicted to be well-absorbed.
Caco-2 Permeability (Papp) > 10 x 10⁻⁶ cm/s High permeability predicted.

| P-glycoprotein (P-gp) Substrate | Unlikely | Lacks common structural motifs for P-gp substrates. |

Validation Protocol: Caco-2 Permeability Assay This assay provides the gold standard in vitro model for predicting human intestinal permeability.[13][14][15][16]

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is required.[15]

  • Assay Execution (A-to-B):

    • The test compound (e.g., at 10 µM) is added to the apical (A, donor) compartment.

    • The basolateral (B, receiver) compartment contains a fresh buffer.

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Assay Execution (B-to-A): To assess active efflux, the process is reversed. The compound is added to the basolateral compartment, and its appearance in the apical compartment is measured.

  • Quantification: Samples are taken from both compartments at the end of the incubation period. The concentration of the compound is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[16]

  • Efflux Ratio (ER): The ratio of Papp(B-to-A) / Papp(A-to-B) is calculated. An ER > 2 suggests the compound is a substrate for an active efflux transporter.[16]

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs. It is influenced by plasma protein binding (PPB) and the compound's physicochemical properties.

Prediction & Scientific Rationale: The compound is predicted to have moderate distribution into tissues. Its balanced lipophilicity suggests it can cross cell membranes, but the presence of polar groups and its likely cationic state at physiological pH will limit extensive partitioning into adipose tissue. Plasma protein binding is predicted to be moderate . Sulfonamides are known to bind to albumin, and the degree of binding can vary widely. Only the unbound fraction is pharmacologically active.[17][18]

Data Summary: Predicted Distribution Parameters

Parameter Predicted Value Interpretation
Plasma Protein Binding (Human) 40 - 70% A significant fraction will be bound, impacting the free concentration.
Volume of Distribution (Vd) 1 - 3 L/kg Suggests distribution beyond plasma but not extensive tissue sequestration.

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | The TPSA is favorable, but the basicity may lead to efflux. Potential for CNS activity should be investigated. |

Validation Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED) The RED assay is a reliable, high-throughput method to determine the unbound fraction of a drug in plasma.[17][18][19][20][21]

  • Device Preparation: A RED device insert, containing two chambers separated by a semi-permeable dialysis membrane (8K MWCO), is placed into the base plate.[18]

  • Sample Loading:

    • Human plasma is spiked with the test compound (e.g., 1 µM). 200-300 µL of this mixture is added to the sample chamber (red-ringed).

    • 350-500 µL of dialysis buffer (PBS, pH 7.4) is added to the buffer chamber.[19]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, equal volume aliquots (e.g., 50 µL) are removed from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, the plasma sample is mixed with an equal volume of clean buffer, and the buffer sample is mixed with an equal volume of blank plasma.

  • Analysis: The concentration of the compound in both final samples is determined by LC-MS/MS.

  • Calculation:

    • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • % Bound = 100 - % Unbound

Metabolism

Metabolism is the biotransformation of a drug into metabolites, primarily in the liver, which facilitates its excretion.

Prediction & Scientific Rationale: The metabolism of this compound is predicted to be a primary clearance mechanism, involving multiple pathways catalyzed mainly by cytochrome P450 (CYP) enzymes.

  • Piperidine Ring: This moiety is susceptible to several oxidative reactions. Hydroxylation, particularly at carbons alpha to the nitrogen, is a common metabolic route for piperidine-containing drugs, often mediated by CYP3A4 and CYP2D6.[22][23][24] Ring contraction via an iminium ion intermediate is also a possible, though less common, pathway.[25][26]

  • Piperazine Ring: Piperazine moieties are also readily metabolized by CYPs. N-dealkylation is not possible here, but oxidative metabolism leading to ring-opened products or hydroxylation is likely.[27]

  • Sulfonamide Group: While generally stable, the S-N bond can be cleaved. More commonly for sulfonamides, Phase II metabolism via N-acetylation can occur, potentially leading to less soluble metabolites.

Given the presence of multiple metabolic "soft spots," the compound is predicted to have moderate to high metabolic clearance . CYP3A4 is predicted to be a major contributor due to its broad substrate specificity for N-containing heterocycles.[22]

Metabolism_Pathway cluster_phase1 Phase I (CYP450s: CYP3A4, CYP2D6) cluster_phase2 Phase II Parent This compound M1 Piperidine Hydroxylation (α, β, γ positions) Parent->M1 Oxidation M2 Piperazine Oxidation Parent->M2 Oxidation M3 Sulfonamide S-N Cleavage Parent->M3 Oxidation M4 N-Acetylation (Piperazine N-H) Parent->M4 NATs M5 Glucuronidation (on hydroxylated metabolites) M1->M5 UGTs

Caption: Predicted metabolic pathways for this compound.

Data Summary: Predicted Metabolism Parameters

Parameter Predicted Value Interpretation
Metabolic Stability (HLM t½) < 30 min Suggests moderate to rapid intrinsic clearance.
Primary Metabolizing CYPs CYP3A4, CYP2D6 Potential for drug-drug interactions with inhibitors/inducers of these enzymes.

| CYP Inhibition | Possible (esp. CYP2D6) | The piperidine/piperazine nitrogens can interact with the heme iron of CYPs. |

Validation Protocol: Human Liver Microsome (HLM) Stability Assay This assay measures the rate of disappearance of a compound when incubated with HLMs, which are rich in Phase I metabolic enzymes.[28][29][30][31][32]

  • Reagent Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution containing NADPH to the pre-warmed (37°C) reaction mixture.

  • Time-Point Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine its concentration relative to the internal standard.

  • Data Analysis: The natural log of the percentage of parent compound remaining is plotted against time. The slope of the resulting line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: (k / microsomal protein concentration)

Excretion

Excretion is the irreversible removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces).

Prediction & Scientific Rationale: The primary route of excretion is predicted to be renal . The parent compound and its more polar metabolites, formed during Phase I and II metabolism, will be filtered by the glomerulus and actively secreted into the urine. This is a characteristic pathway for sulfonamide-based drugs. The basic nature of the compound means its renal reabsorption could be pH-dependent.

Toxicity

Predictive toxicology aims to identify potential safety liabilities early in development based on structural features (toxicophores) and computational models.[33][34][35][36][37]

Prediction & Scientific Rationale: The molecule contains several structural motifs that warrant careful toxicological evaluation.

  • Cardiotoxicity (hERG Inhibition): The piperidine and piperazine moieties, common in many CNS-active drugs, are known structural alerts for inhibition of the hERG potassium channel.[38] hERG blockade can lead to QT prolongation and life-threatening arrhythmias. This is considered a moderate to high risk that must be experimentally evaluated.

  • CNS Toxicity: Piperazine derivatives can exhibit stimulant properties and may cause adverse effects like agitation, anxiety, or seizures.[27][39][40] The predicted BBB permeability, while not high, suggests that CNS exposure is possible.

  • Genotoxicity (AMES): The core structure does not contain obvious, potent structural alerts for mutagenicity. The risk is predicted to be low , but experimental confirmation is standard practice.

  • Hepatotoxicity: While no specific alert is present, drug-induced liver injury is a complex phenomenon. The potential for reactive metabolite formation during CYP-mediated oxidation of the heterocyclic rings represents a low but non-zero risk.

Data Summary: Predicted Toxicity Profile

Endpoint Predicted Risk Rationale / Structural Alert
hERG Inhibition Moderate - High Piperidine/piperazine moieties are known hERG binders.
Hepatotoxicity Low Potential for reactive metabolite formation.
AMES Mutagenicity Low No obvious structural alerts for DNA reactivity.
Reproductive Toxicity Moderate Piperazine itself has been classified for reproductive toxicity.[41][42]

| Phospholipidosis | Low - Moderate | Cationic amphiphilic nature due to the basic nitrogens. |

Toxicity_Alerts compound This compound Piperidine Moiety Piperazine Moiety Sulfonamide Group tox1 hERG Inhibition (Cardiotoxicity) compound:f0->tox1 compound:f1->tox1 tox2 CNS Effects (e.g., Seizures) compound:f1->tox2 tox3 Reproductive Toxicity compound:f1->tox3 tox4 Crystalluria (Metabolite-driven) compound:f2->tox4

Caption: Logic diagram linking structural moieties to potential toxicological endpoints.

Validation Protocol: hERG Inhibition Assay (Automated Patch Clamp) Automated patch clamp systems (e.g., QPatch) provide a high-throughput, functional assessment of hERG channel activity.[38][43][44][45][46]

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.

  • Cell Preparation: Cells are cultured and prepared for the automated system.

  • Compound Application: The automated system achieves a high-resistance "gigaseal" between the cell membrane and the recording electrode. The test compound is then applied to the cell at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Electrophysiology: A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current. The current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration. These data are then fitted to a concentration-response curve to determine the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited). A known hERG inhibitor like E-4031 is used as a positive control.[45]

Part 3: Integrated Profile and Recommendations

This in silico and analog-based assessment provides a foundational ADMET profile for this compound, enabling a data-driven approach to its early development.

Table 2: Consolidated Predicted ADMET Profile

ADMET Parameter Prediction Confidence Key Influencing Moieties Recommended Validation Assay
Absorption High Oral BioavailabilityHighLow MW, Favorable TPSACaco-2 Permeability
Distribution Moderate (Vd ~1-3 L/kg)MediumBalanced Lipophilicity, Cationic StatePlasma Protein Binding (RED)
Metabolism Moderate to High ClearanceHighPiperidine, PiperazineHLM Metabolic Stability
Excretion Primarily RenalHighSulfonamide, Polar Metabolites(In vivo study required for confirmation)
Toxicity Risk hERG InhibitionHighPiperidine, PiperazineAutomated Patch Clamp
Toxicity Risk CNS EffectsMediumPiperazine(Requires in vivo evaluation)

Core Insights & Recommendations:

  • Promising "Drug-like" Core: The compound possesses excellent foundational physicochemical properties for oral drug development. Its predicted high absorption is a significant asset.

  • Metabolism as a Key Determinant: The predicted moderate-to-high metabolic clearance will likely be the primary driver of its pharmacokinetic profile and half-life. Early metabolite identification studies are strongly recommended to understand the key pathways and ensure no unique or disproportionate human metabolites are formed.

  • Cardiotoxicity is the Primary Hurdle: The highest-priority risk to de-risk is hERG inhibition. The in vitro patch clamp assay should be conducted early. If significant inhibition (IC₅₀ < 10 µM) is observed, medicinal chemistry efforts should focus on structural modifications to mitigate this liability.

  • Investigate DDI Potential: Given the predicted involvement of CYP3A4 and CYP2D6, in vitro CYP inhibition and induction assays should be performed to assess the potential for drug-drug interactions.

  • Monitor for CNS and Reproductive Toxicity: While in vitro assays are limited, any subsequent in vivo studies should include careful monitoring for CNS-related clinical signs and follow regulatory guidance for reproductive toxicity assessment.

By systematically addressing these predicted liabilities through the recommended experimental protocols, the development of this compound can proceed with a clear understanding of its potential strengths and weaknesses, enabling efficient and informed decision-making.

References

A Senior Application Scientist's Guide to the Chemical Diversity of Piperazine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its prevalence in FDA-approved drugs is a testament to its versatile and favorable physicochemical properties.[1] This in-depth technical guide provides a comprehensive exploration of the chemical diversity achievable with the piperazine core. We will delve into the fundamental properties that make this scaffold attractive, detail robust synthetic strategies for its derivatization, analyze its role in successful drug candidates, and present detailed protocols and workflows for researchers, scientists, and drug development professionals. Our focus is not merely on the "what" but the "why"—elucidating the causal relationships behind synthetic choices and their impact on pharmacological outcomes.

The Piperazine Core: A Foundation of Physicochemical Excellence

The utility of the piperazine scaffold in drug design is not accidental; it is rooted in a unique combination of intrinsic properties that can be finely tuned to optimize both pharmacodynamic and pharmacokinetic profiles.[2][3]

1.1. Basicity and Solubility: Piperazine is a diprotic base, capable of accepting two protons.[4] Its two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73) are critical, as they allow for significant protonation at physiological pH.[4][5] This characteristic is a primary driver for its use, as it often imparts excellent aqueous solubility to parent molecules, a key factor in achieving favorable bioavailability.[6] The ability to form various salts further allows for the modulation of properties like dissolution rate and stability.[4]

1.2. Conformational Behavior: The piperazine ring predominantly adopts a stable, low-energy chair conformation.[7] This provides a structurally rigid and predictable framework, which is invaluable for designing ligands. By locking relative substituent positions, chemists can orient pharmacophoric groups precisely to maximize interactions with biological targets. While the chair form is favored in 85% of crystal structures, boat and twisted-boat conformations also exist, offering a degree of conformational flexibility that can be crucial for target binding and adaptation.[7][8]

1.3. Synthetic Tractability: Perhaps the most significant advantage is the chemical reactivity of the two nitrogen atoms. They serve as versatile handles for introducing a vast array of substituents, allowing for systematic exploration of the chemical space around the core. This ease of functionalization is the primary enabler of the scaffold's diversity.[9]

PropertyValue / DescriptionSignificance in Drug Design
pKa1 ~5.35[4]Influences ionization and solubility in the acidic environment of the stomach.
pKa2 ~9.73[4]Ensures significant protonation at physiological pH (7.4), enhancing aqueous solubility.
Dominant Conformation Chair (85% in CSD)[7]Provides a rigid, predictable 3D structure for rational ligand design.
Solubility (Water) Freely Soluble[5]Excellent starting point for developing orally bioavailable drugs.
Reactivity Two nucleophilic secondary amine centersAllows for straightforward and diverse functionalization at N1 and N4 positions.
Table 1: Key Physicochemical Properties of the Piperazine Core

Architecting Diversity: Core Synthetic Strategies

The true power of the piperazine scaffold is unlocked through chemical synthesis. The strategic functionalization of the N1 and N4 positions, and more recently the carbon backbone, allows for the creation of vast and diverse compound libraries.

N-Functionalization: The Workhorse of Piperazine Chemistry

The majority of piperazine-containing drugs feature substituents only at the nitrogen positions.[10] A diverse toolkit of reactions is available to modify these sites, often beginning with a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure selectivity.

2.1.1. N-Alkylation via Reductive Amination: This is a cornerstone method for introducing alkyl groups. It involves the reaction of a piperazine amine with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality: Reductive amination is often preferred over direct alkylation with alkyl halides because it avoids the common side reaction of over-alkylation, which can lead to the formation of undesired quaternary ammonium salts.[11] This method provides a clean and high-yielding route to mono- or di-alkylated products.[12][13] The process is highly modular, allowing for the introduction of a wide range of alkyl substituents by simply varying the carbonyl component.[14]

2.1.2. N-Arylation via Buchwald-Hartwig Amination: To forge a connection between the piperazine nitrogen and an aromatic ring, the palladium-catalyzed Buchwald-Hartwig amination is the undisputed method of choice.[15][16] This cross-coupling reaction has revolutionized the synthesis of N-aryl amines.[17]

  • Causality: This reaction is exceptionally versatile due to the wide tolerance of functional groups on the aryl halide partner and the continuous development of sophisticated palladium catalysts and phosphine ligands.[18] This allows for the precise tuning of electronic and steric properties of the N-aryl substituent, which is critical for modulating target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9] Efficient protocols now exist that can achieve high yields in as little as 10 minutes under aerobic conditions.[15]

2.1.3. Amide and Sulfonamide Formation: Standard acylation or sulfonylation reactions using acyl chlorides, sulfonyl chlorides, or carboxylic acids (with a coupling agent) are straightforward methods to introduce amide and sulfonamide linkages.

  • Causality: These functional groups act as key hydrogen bond donors and acceptors, significantly influencing how a molecule interacts with its biological target.[3] They also impact physicochemical properties such as polarity and metabolic stability. The choice between an amide and a sulfonamide can drastically alter the electronic character and conformational preference of the resulting molecule.

C-H Functionalization: The New Frontier

While N-functionalization is mature, direct modification of the piperazine ring's carbon backbone has historically been a challenge.[10] Recent advances in photoredox and transition-metal catalysis are opening this new frontier, promising to unlock unprecedented structural diversity.[19]

  • Causality: C-H functionalization allows for the introduction of substituents directly onto the carbon skeleton, creating novel 3D vectors for interacting with biological targets.[20] This approach moves beyond the traditional linear N-substituent diversification, enabling the exploration of previously inaccessible chemical space and the generation of more complex and rigid analogs.[10] Methods like photoredox-catalyzed arylation and alkylation are proving effective for this purpose.[20][21]

G cluster_core Piperazine Core cluster_library Outcome Core Piperazine Scaffold N_Func N_Func Core->N_Func C_Func C_Func Core->C_Func Library Diverse Chemical Library (Novel Pharmacophores) ReductiveAmine ReductiveAmine N_Func->ReductiveAmine N-Alkyl Buchwald Buchwald N_Func->Buchwald N-Aryl Acylation Acylation N_Func->Acylation N-Acyl/ N-Sulfonyl Photoredox Photoredox C_Func->Photoredox C-Alkyl/ C-Aryl ReductiveAmine->Library Buchwald->Library Acylation->Library Photoredox->Library

Case Study: Piperazine in FDA-Approved Drugs

The impact of piperazine is best illustrated by its presence in numerous blockbuster drugs. An analysis of drugs approved by the US FDA between 2012 and 2023 revealed 36 containing a piperazine ring, with a significant number in oncology.[22][23]

DrugTherapeutic AreaN1-SubstituentN4-SubstituentRationale for Piperazine Inclusion
Imatinib (Gleevec) OncologyMethyl4-(pyridin-3-yl)pyrimidin-2-yl-benzoylThe piperazine moiety acts as a soluble, basic linker connecting the two key pharmacophoric regions. Its properties are crucial for the drug's favorable oral bioavailability.[10][21]
Sildenafil (Viagra) Erectile DysfunctionMethyl5-(2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)phenyl)The N-methylpiperazine group enhances water solubility and provides a key interaction point, contributing to the drug's pharmacokinetic profile.[21][22]
Aripiprazole (Abilify) AntipsychoticButoxy-dichlorophenylQuinolinoneThe piperazine links the aryl group to the quinolinone moiety. The specific substitution pattern is critical for modulating dopamine D2 and serotonin 5-HT1A/2A receptor activity.[24]
Cetirizine (Zyrtec) AntihistamineEthoxy-acetic acid4-chlorobenzhydrylThe piperazine serves as the central scaffold. The acidic side chain enhances solubility and minimizes blood-brain barrier penetration, reducing sedative effects.[22]
Table 2: Selected FDA-Approved Drugs Featuring a Piperazine Scaffold.

This table highlights a critical insight: the piperazine is rarely a passive linker. The substituents attached to its nitrogens are meticulously chosen to optimize solubility, metabolic stability, and target engagement, directly influencing the drug's overall efficacy and safety profile.[2][25]

SAR_Logic cluster_mods Modifications cluster_props Resulting Properties Scaffold Piperazine Core N1_Mod N1 Substitution (e.g., Alkyl, Aryl) Scaffold->N1_Mod N4_Mod N4 Substitution (e.g., Acyl, Aryl) Scaffold->N4_Mod Affinity Target Affinity & Selectivity N1_Mod->Affinity Modulates Binding Solubility Aqueous Solubility N1_Mod->Solubility Impacts N4_Mod->Affinity Fine-tunes Interaction Metabolism Metabolic Stability N4_Mod->Metabolism Blocks/Introduces Metabolic Sites PK Pharmacokinetics (ADME) Affinity->PK Solubility->PK Metabolism->PK

Experimental Protocols: A Practical Approach

To translate theory into practice, this section provides validated, step-by-step protocols for key synthetic transformations.

Protocol: Selective Mono-N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of N-Boc-piperazine with an aryl bromide, a common step in pharmaceutical synthesis.[17]

Materials:

  • Aryl bromide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone) dipalladium(0)) (2 mol%)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Preparation: In a separate vial under an inert atmosphere (glovebox), weigh Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%).

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk tube. Seal the tube with a septum, then evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl-N'-Boc-piperazine product.

Self-Validation System: The success of this protocol is validated by LC-MS analysis of the final product, which should show the expected molecular ion peak and a purity of >95%. ¹H and ¹³C NMR spectroscopy must be used to confirm the structure and the regioselectivity of the arylation.

Protocol: N-Alkylation via Reductive Amination

This protocol details the reductive amination of N-Boc-piperazine with an aldehyde.

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~5% mol)

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve N-Boc-piperazine (1.0 equiv) and the aldehyde (1.1 equiv) in dichloromethane.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Conclusion and Future Outlook

The piperazine scaffold is far more than a simple linker; it is a dynamic tool for modulating the fundamental properties that govern a molecule's journey from a test tube to a therapeutic agent.[26] Its unique combination of solubility, conformational rigidity, and synthetic accessibility has secured its position as a privileged structure in drug discovery.[1] While N-functionalization remains the dominant strategy for diversification, the emergence of C-H functionalization techniques promises to expand the accessible chemical space dramatically.[10][19] Future innovations will likely focus on developing more stereoselective and efficient methods for C-H functionalization and integrating high-throughput synthesis and screening platforms to more rapidly explore the vast chemical diversity that the piperazine scaffold offers.[27]

References

Foundational Research on Piperidine and Piperazine Derivatives in Drug Discovery: A Comparative Guide to Strategic Scaffold Selection

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] While structurally similar—piperidine being an azacyclohexane and piperazine a 1,4-diazacyclohexane—the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design.[1] This guide provides a head-to-head comparison of these two essential building blocks, offering a data-driven perspective on their relative merits and liabilities to empower drug designers to make more informed decisions.

Chapter 1: Physicochemical Foundations: The Basis of Biological Function

The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1] The subtle structural distinction between the two gives rise to significant differences in their physicochemical characteristics, which in turn dictate their biological behavior.

Basicity (pKa) and Lipophilicity (LogP): A Duality of Properties

The nitrogen atom(s) in both rings are basic, allowing them to be protonated at physiological pH. This is crucial for forming ionic interactions with biological targets, such as acidic residues in a receptor's binding pocket, and for enhancing aqueous solubility.

  • Piperidine : With a single nitrogen atom, piperidine is more basic and more lipophilic than piperazine. This higher lipophilicity can lead to enhanced membrane permeability and better oral absorption.[1]

  • Piperazine : The two nitrogen atoms in piperazine make it a di-basic compound with two different pKa values. The presence of the second nitrogen generally increases polarity and hydrophilicity, leading to higher aqueous solubility, which can facilitate renal clearance.[1][2]

These properties are not static; substitutions on the ring(s) can significantly alter the overall basicity and lipophilicity of the final molecule.[1]

Table 1: Comparative Physicochemical Properties of Core Scaffolds

PropertyPiperidinePiperazineKey Implications in Drug Design
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine has two sites for substitution and metabolism.
pKa ~11.2 (single basic center)pKa1 ~9.8, pKa2 ~5.6Piperidine's stronger basicity can form stronger ionic bonds. Piperazine's dual basicity offers tunable solubility and interaction points.
LogP ~0.9~-1.0Piperidine is more lipophilic, favoring membrane permeability. Piperazine is more hydrophilic, favoring aqueous solubility.[1]
ADME Profile Better oral absorption, simpler metabolism.[1]Higher solubility, more metabolic sites (potential for active/toxic metabolites).[1]The choice impacts bioavailability, clearance routes, and metabolite safety profiles.

Chapter 2: Synthetic Strategies: Constructing the Core Scaffolds

The synthetic tractability of both piperidine and piperazine is a primary reason for their widespread use. A variety of robust synthetic protocols exist for their synthesis and derivatization, allowing for the creation of large, diverse chemical libraries.

Key Synthetic Methodologies
  • Reductive Amination : A cornerstone method for producing N-alkylated piperazines and piperidines by reacting a ketone or aldehyde with the parent heterocycle in the presence of a reducing agent.[3]

  • Buchwald-Hartwig Amination : A powerful palladium-catalyzed cross-coupling reaction used to form N-aryl derivatives, which are common in CNS-active drugs.[3]

  • Intramolecular Cyclization : Methods like aza-Michael addition or metal-catalyzed cyclization can be used to construct the piperidine ring from acyclic precursors, offering control over stereochemistry.[4]

The following diagram illustrates a generalized workflow for synthesizing a substituted piperazine derivative, a common task in medicinal chemistry.

G cluster_0 Step 1: Mono-Protection cluster_1 Step 2: N-Arylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Derivatization A Piperazine C Mono-Boc-Piperazine A->C B Protecting Group (e.g., Boc-anhydride) B->C F N-Aryl-Boc-Piperazine C->F D Aryl Halide (Ar-X) D->F E Pd Catalyst, Base E->F H N-Aryl-Piperazine F->H G Acid (e.g., TFA) G->H J Final Product H->J I R-X (e.g., Acyl Chloride) I->J

Caption: Generalized workflow for the synthesis of an N-aryl-N'-acyl piperazine derivative.

Chapter 3: The Pharmacological Landscape: A Comparative Analysis

Both scaffolds have demonstrated remarkable versatility, finding application in a wide range of therapeutic areas.[1] Their ability to interact with a multitude of biological targets has led to their incorporation into numerous blockbuster drugs.[1]

Central Nervous System (CNS) Disorders

Piperazine and piperidine moieties are particularly prominent in drugs targeting the CNS.[1] Their physicochemical properties often allow them to cross the blood-brain barrier and interact with various neurotransmitter receptors.[1][5]

  • Piperazine in Antipsychotics : Many atypical antipsychotics, such as clozapine and olanzapine, feature a piperazine ring. This moiety is often crucial for their multi-receptor binding profile, particularly at dopamine (D2) and serotonin (5-HT2A) receptors.[1][6] The piperazine can act as a key pharmacophore, fitting into the receptor binding pockets.

  • Piperidine in CNS Drugs : Piperidine is a core component of many CNS-active drugs, including the ADHD medication methylphenidate and the antipsychotic risperidone.[1][5] Its higher lipophilicity can be advantageous for achieving sufficient CNS penetration.

The diagram below illustrates the common mechanism of action for atypical antipsychotics containing these scaffolds, which involves modulating dopamine and serotonin signaling.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Dopamine/Serotonin Release d2_receptor D2 Receptor pre_neuron->d2_receptor Binds ht2a_receptor 5-HT2A Receptor pre_neuron->ht2a_receptor Binds downstream Downstream Signaling d2_receptor->downstream Activates ht2a_receptor->downstream Modulates drug Piperazine/Piperidine Antipsychotic drug->d2_receptor Antagonizes drug->ht2a_receptor Antagonizes

Caption: Antagonism of D2 and 5-HT2A receptors by piperazine/piperidine antipsychotics.

Oncology

The application of these scaffolds in oncology is a prime example of strategic selection.

  • Piperazine as a "Privileged Structure" : The piperazine scaffold has emerged as a "privileged structure" in anticancer drug design, particularly for kinase inhibitors.[1] It often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[1] Notable examples include imatinib (Gleevec) for chronic myeloid leukemia and palbociclib for breast cancer.[1]

  • Piperidine in Anticancer Agents : While less ubiquitous than piperazine in this space, piperidine derivatives have also been successfully developed as anticancer agents.[1][7] They are found in molecules that target various pathways, including androgen receptor signaling in prostate cancer and the induction of apoptosis.[8][9] The STAT-3, NF-κB, and PI3K/Akt signaling pathways are often modulated by piperidine-containing compounds.[8][10]

Infectious and Parasitic Diseases

The utility of these scaffolds extends to combating infectious agents.

  • Piperazine Derivatives : Found in antiviral, antifungal, and anthelmintic agents.[1][11] Piperazine's effectiveness against parasitic worms like Ascaris lumbricoides is due to its ability to cause flaccid paralysis in the worms by targeting their GABA receptors, leading to their expulsion.[11]

  • Piperidine Derivatives : Piperidine is a key component of various analgesics, anticholinergics, and antiarrhythmic drugs.[1] Natural alkaloids containing the piperidine ring, like piperine from black pepper, have shown broad antibacterial and anticancer properties.[12]

Chapter 4: In Vitro Evaluation: A Practical Guide

Validating the activity of newly synthesized derivatives is a critical step. The following protocols provide a self-validating framework for assessing cellular potency and target affinity.

Experimental Protocol 1: Cellular Potency (IC50) Determination via MTT Assay

This protocol determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.

Methodology:

  • Cell Culture : Culture human lung adenocarcinoma A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound (e.g., a novel piperidine derivative) in DMSO. Create a series of 2x final concentrations by serial dilution in culture media.

  • Treatment : Remove the old media from the cells and add 100 µL of the serially diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Assay : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

G A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound (48h Incubation) A->C B Prepare Serial Dilutions of Test Compound B->C D Add MTT Reagent (4h Incubation) C->D E Viable cells convert MTT to Formazan D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for determining cellular IC50 using an MTT assay.

Chapter 5: Strategic Scaffold Selection: A Concluding Framework

The choice between a piperazine and a piperidine core is a critical decision in drug design.

  • Choose Piperazine when :

    • High aqueous solubility is a primary goal.[1]

    • The target requires interactions with two basic centers (e.g., certain GPCRs or kinases).[1]

    • The project is focused on CNS drugs or kinase inhibitors, where piperazine is a well-established "privileged scaffold".[1]

  • Choose Piperidine when :

    • Enhanced membrane permeability and oral absorption are desired.[1]

    • A simpler metabolic profile is preferred.[1]

    • A stronger basic interaction with the target is required.[1]

Ultimately, both piperazine and piperidine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed decisions, accelerating the discovery and development of novel, safe, and effective medicines.[1]

References

Methodological & Application

Application Notes and Protocols for PS-101 [1-(Piperidin-1-ylsulfonyl)piperazine] in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, often confer favorable aqueous solubility and the ability to cross the blood-brain barrier.[1] Many piperazine derivatives exhibit pharmacological activity through the modulation of monoamine pathways, making them valuable candidates for treating psychiatric disorders such as schizophrenia, depression, and anxiety.[2]

This document provides detailed application notes and protocols for the investigation of PS-101 , a novel compound with the chemical structure 1-(Piperidin-1-ylsulfonyl)piperazine. Given the structural alerts within this molecule—namely the piperazine and sulfonyl moieties which are common in multi-target CNS agents—PS-101 is presented here as a promising investigational compound for development as a next-generation atypical antipsychotic. These guidelines will detail the necessary in vitro and in vivo assays to characterize its pharmacological profile and assess its therapeutic potential.

Hypothesized Mechanism of Action: A Multi-Target Approach

Atypical antipsychotics often achieve their improved side-effect profile and efficacy against negative and cognitive symptoms through a multi-receptor binding profile.[3][4] Typically, this involves a combination of dopamine D2 receptor antagonism with a higher affinity for serotonin 5-HT2A receptor antagonism.[3][5] Additionally, antagonism at the 5-HT7 receptor has been identified as a promising strategy for improving cognitive deficits and mood symptoms in schizophrenia.[6][7][8]

Based on its structural components, we hypothesize that PS-101 acts as a multi-target ligand with the following profile:

  • High affinity antagonism at the 5-HT2A receptor: To address positive symptoms and mitigate extrapyramidal side effects.[3]

  • Moderate affinity antagonism at the D2 receptor: Essential for antipsychotic efficacy.[9]

  • High affinity antagonism at the 5-HT7 receptor: To potentially enhance cognitive function and provide antidepressant effects.[6][7]

Proposed Signaling Pathway for PS-101

PS-101_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor (Gαi-coupled) Dopamine->D2R Binds Serotonin Serotonin HT2A 5-HT2A Receptor (Gαq-coupled) Serotonin->HT2A Binds HT7 5-HT7 Receptor (Gαs-coupled) Serotonin->HT7 Binds AC_inhibit Adenylyl Cyclase Inhibition D2R->AC_inhibit Inhibits PLC PLC Activation HT2A->PLC Activates AC_stimulate Adenylyl Cyclase Stimulation HT7->AC_stimulate Activates IP3_DAG ↑ IP3/DAG ↑ Ca2+ PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Neuronal_Response_HT2A Modulated Excitability & Plasticity IP3_DAG->Neuronal_Response_HT2A Neuronal_Response_D2 Modulated Neuronal Firing cAMP_decrease->Neuronal_Response_D2 Neuronal_Response_HT7 Modulated Cognition & Mood cAMP_increase->Neuronal_Response_HT7 PS101 PS-101 PS101->D2R Antagonizes PS101->HT2A Antagonizes PS101->HT7 Antagonizes

Caption: Proposed multi-target mechanism of PS-101.

Part 1: In Vitro Characterization of PS-101

The initial phase of characterization involves determining the binding affinity and functional activity of PS-101 at its putative molecular targets.

Experimental Workflow: In Vitro Assays

Caption: Workflow for in vitro characterization of PS-101.

Protocol 1: Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a specific receptor.[10] This protocol outlines a competition binding assay format.

Objective: To determine the binding affinity of PS-101 for human D2, 5-HT2A, and 5-HT7 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (D2, 5-HT2A, or 5-HT7).

  • Radioligands:

    • For D2: [³H]-Spiperone or [³H]-Raclopride

    • For 5-HT2A: [³H]-Ketanserin

    • For 5-HT7: [³H]-LSD or [³H]-5-CT[7]

  • Non-specific binding competitors:

    • For D2: Haloperidol (10 µM)

    • For 5-HT2A: Mianserin (10 µM)

    • For 5-HT7: Clozapine (10 µM)

  • PS-101 stock solution (10 mM in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of PS-101 in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand (at a concentration near its Kd), 50 µL cell membrane suspension.

    • Non-Specific Binding (NSB): 25 µL Non-specific competitor, 25 µL Radioligand, 50 µL cell membrane suspension.

    • Competition Binding: 25 µL of each PS-101 dilution, 25 µL Radioligand, 50 µL cell membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of PS-101.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assays (Antagonist Mode)

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.[11]

Objective: To assess the functional activity of PS-101 at 5-HT2A and 5-HT7 receptors.

A. Calcium Mobilization Assay for 5-HT2A (Gq-coupled):

  • Cell Culture: Plate HEK293 cells expressing the human 5-HT2A receptor in a black, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of PS-101 to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Add a known 5-HT2A agonist (e.g., serotonin or DOI) at its EC80 concentration to all wells.

  • Measurement: Immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Analysis: The inhibitory effect of PS-101 is measured as a reduction in the agonist-induced calcium signal. Plot the percentage of inhibition against the log concentration of PS-101 to determine its IC50.

B. cAMP Accumulation Assay for 5-HT7 (Gs-coupled):

  • Cell Culture: Plate CHO cells expressing the human 5-HT7 receptor in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of PS-101 for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX.

  • Agonist Challenge: Add a known 5-HT7 agonist (e.g., 5-CT) at its EC80 concentration.

  • Incubation: Incubate for 30 minutes at 37°C to allow for cAMP production.

  • Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Analysis: Plot the percentage of inhibition of the agonist-induced cAMP response against the log concentration of PS-101 to determine its IC50.

Hypothetical In Vitro Data Summary for PS-101
Target ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Mode of Action
5-HT2A 1.53.2Antagonist
5-HT7 2.85.1Antagonist
Dopamine D2 15.025.5Antagonist
Histamine H1 > 1000> 1000N/A
Muscarinic M1 > 1000> 1000N/A

This table presents hypothetical data to illustrate the desired selectivity profile.

Part 2: In Vivo Evaluation of PS-101

Following in vitro characterization, in vivo studies are crucial to assess the compound's pharmacokinetic properties and therapeutic efficacy in relevant animal models of schizophrenia.[3]

Experimental Workflow: In Vivo Studies

Caption: Workflow for preclinical in vivo evaluation of PS-101.

Protocol 3: Pharmacokinetic (PK) and Brain Penetration Study

Objective: To determine the concentration of PS-101 in plasma and brain tissue over time after systemic administration.

Procedure:

  • Administer a single dose of PS-101 (e.g., 10 mg/kg, i.p. or p.o.) to a cohort of male C57BL/6 mice or Sprague-Dawley rats.

  • At designated time points (e.g., 15, 30, 60, 120, 240 minutes), euthanize a subset of animals (n=3-4 per time point).

  • Collect blood (via cardiac puncture) and immediately harvest the whole brain.

  • Process blood to obtain plasma. Homogenize brain tissue.

  • Extract PS-101 from plasma and brain homogenates.

  • Quantify the concentration of PS-101 using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp > 1 suggests good CNS penetration.[12]

Protocol 4: Behavioral Models for Antipsychotic Efficacy

A. Apomorphine-Induced Climbing (Model for Positive Symptoms): This model assesses D2 receptor antagonism. Apomorphine, a dopamine agonist, induces a stereotypic climbing behavior in mice, which can be blocked by D2 antagonists.[13]

  • Habituate male CD-1 or C57BL/6 mice to individual wire-mesh climbing cages.

  • Administer vehicle or varying doses of PS-101 (e.g., 1, 3, 10 mg/kg, i.p.).

  • After a pre-treatment period (e.g., 30 minutes), administer apomorphine (1-1.5 mg/kg, s.c.).

  • Immediately after apomorphine injection, observe the mice for 20-30 minutes.

  • Score the climbing behavior at 5-minute intervals (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

  • Analyze the data to determine if PS-101 significantly reduces the total climbing score compared to the vehicle group.

B. Novel Object Recognition (NOR) Test (Model for Cognitive Deficits): This test evaluates learning and memory, cognitive domains that are impaired in schizophrenia.[3]

  • Habituation: Allow rats or mice to explore an open-field arena for 5-10 minutes for 2-3 days.

  • Training (T1): Place two identical objects in the arena and allow the animal to explore for 5 minutes. Record the time spent exploring each object.

  • Inter-trial Interval: Return the animal to its home cage for a set period (e.g., 1 hour).

  • Testing (T2): Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

  • Measurement: Record the time spent exploring the familiar (Tf) and novel (Tn) objects for 5 minutes.

  • Treatment: Administer PS-101 or vehicle daily for a period before and during testing. Often, cognitive deficits are induced pharmacologically (e.g., with sub-chronic PCP or MK-801) and the ability of PS-101 to reverse these deficits is assessed.

  • Analysis: Calculate a discrimination index: (Tn - Tf) / (Tn + Tf). A positive index indicates successful recognition memory. Compare the index between treatment groups to assess the pro-cognitive effects of PS-101.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound (PS-101) as a novel candidate for the treatment of psychosis. By systematically evaluating its in vitro pharmacology and in vivo efficacy, researchers can build a robust data package to support its further development. The multi-target profile hypothesized for PS-101, combining 5-HT2A, D2, and 5-HT7 receptor antagonism, represents a rational approach to designing next-generation antipsychotics with an improved therapeutic index.

References

Application Note: Developing Cell-Based Functional Assays for Sulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonylpiperazine derivatives are a prominent class of heterocyclic compounds widely explored in medicinal chemistry due to their versatile pharmacological activities. These compounds have demonstrated potential as therapeutic agents targeting a range of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2][3][4][5] The development of robust and physiologically relevant cell-based functional assays is a critical step in the drug discovery pipeline to accurately characterize the potency, efficacy, and mechanism of action (MOA) of these derivatives.

This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into creating and validating cell-based functional assays for sulfonylpiperazine derivatives. The focus is on the rationale behind experimental design, ensuring the generation of trustworthy and reproducible data.

Foundational Principles: Aligning Assay with Target Biology

The selection of an appropriate assay is fundamentally dictated by the biological nature of the target protein. A well-chosen assay will accurately reflect the functional consequences of the interaction between the sulfonylpiperazine derivative and its target.

  • G-Protein Coupled Receptors (GPCRs): As a major target class for many drugs, functional assays for GPCRs are well-established.[6][7][8][9][10] These assays typically quantify the downstream signaling events following receptor activation or inhibition, such as the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[6][11]

  • Ion Channels: For derivatives targeting ion channels, it is essential to measure changes in ion flux across the cell membrane.[12][13][14][15] Techniques such as automated electrophysiology and fluorescent-based ion flux assays are the methods of choice.[16]

  • Enzymes: When a sulfonylpiperazine derivative targets an enzyme, the assay should measure the modulation of its catalytic activity.[17][18][19] This is often achieved through colorimetric, fluorometric, or luminescent readouts that detect the consumption of a substrate or the formation of a product.[18]

The initial phase of assay development should involve a thorough understanding of the target's signaling pathway to select the most relevant and robust assay format.

Assay Development Workflow: From Concept to Validated Protocol

A systematic approach to assay development is crucial for establishing a reliable screening platform. The workflow can be broadly divided into three phases: foundation, miniaturization and validation, and compound profiling.

Assay_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Assay Miniaturization & Validation cluster_2 Phase 3: Compound Profiling Cell_Line Cell Line Selection & Engineering Reagent Reagent Optimization Cell_Line->Reagent Miniaturization Assay Miniaturization (e.g., 384-well) Z_Factor Z'-Factor Determination Miniaturization->Z_Factor Dose_Response Dose-Response Curves (EC50/IC50) MOA Mechanism of Action Studies Dose_Response->MOA

Figure 1: A generalized workflow for the development of cell-based functional assays, from initial setup to compound characterization.

Cell Line Selection and Engineering

The choice of cellular background is a critical determinant of assay success. The decision between using a cell line with endogenous target expression versus a recombinantly engineered cell line depends on the desired balance between physiological relevance and assay performance.

  • Endogenous Systems: Offer the advantage of studying the target in its native cellular context. However, the expression level of the target may be low, leading to a smaller assay window.

  • Recombinant Systems: Commonly utilize cell lines like HEK293 or CHO, which are easily transfected and provide high levels of target expression, resulting in a more robust signal.[20][21][22][23][24] It is crucial to validate that the overexpressed receptor couples to the appropriate signaling pathway.

Protocol 1: Transient Transfection of HEK293 Cells for Target Expression

  • Cell Seeding: The day before transfection, seed HEK293 cells in a T175 flask at a density that will result in 70-80% confluency on the day of transfection. Use complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Transfection Complex Preparation:

    • In a sterile tube, dilute plasmid DNA encoding the target of interest in a serum-free medium like Opti-MEM.

    • In a separate tube, dilute a suitable transfection reagent (e.g., polyethylenimine (PEI) or a lipid-based reagent) in serum-free medium.

    • Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells in the T175 flask.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for target protein expression before proceeding with the functional assay.

GPCR Functional Assay: cAMP Measurement

Cyclic AMP is a crucial second messenger for GPCRs that couple to Gs and Gi proteins.[25][26] Its levels can be accurately quantified using various assay formats, with competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaScreen being popular choices for their high-throughput capabilities.[27][28]

Signaling Pathway for a Gs-Coupled GPCR

Gs_Pathway Ligand Sulfonylpiperazine (Agonist) GPCR Gs-Coupled GPCR Ligand->GPCR Binds G_Protein Gs Protein (α, β, γ) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 2: A simplified schematic of the Gs-coupled GPCR signaling pathway, culminating in the production of cAMP.

Protocol 2: HTRF-Based cAMP Assay

  • Cell Preparation: Harvest and resuspend cells expressing the target GPCR in an appropriate assay buffer at a predetermined optimal density.

  • Compound Addition: In a 384-well low-volume white plate, add the sulfonylpiperazine derivatives at a range of concentrations. Include positive and negative controls.

  • Cell Addition: Dispense the cell suspension into the wells of the assay plate.

  • Stimulation: Incubate the plate at room temperature for a duration optimized to capture the peak cAMP response.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.

  • Final Incubation: Incubate the plate at room temperature, protected from light, to allow for the proximity-based FRET signal to develop.

  • Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration to determine the EC₅₀ or IC₅₀ values.

GPCR Functional Assay: Calcium Mobilization

For GPCRs that signal through Gq proteins, receptor activation leads to an increase in intracellular calcium levels.[29][30] This can be monitored using calcium-sensitive fluorescent dyes.[31][32][33]

Protocol 3: Fluorescent Calcium Mobilization Assay

  • Cell Seeding: Seed cells expressing the target Gq-coupled GPCR into a 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the growth medium and add a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) to each well. Incubate to allow for dye uptake.

  • Compound Addition and Signal Detection: Use a fluorescent plate reader with automated liquid handling to add the sulfonylpiperazine derivatives and immediately begin kinetic monitoring of the fluorescent signal.

  • Data Analysis: Determine the peak fluorescent response for each well and plot this against the compound concentration to calculate the EC₅₀.

Assay Validation: Establishing Trust in Your Data

A crucial aspect of assay development is rigorous validation to ensure its suitability for screening. The Z'-factor is a widely accepted statistical parameter for evaluating the quality of a high-throughput screening assay.[34][35][36][37][38]

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Table 1: Z'-Factor Interpretation

Z'-Factor ValueAssay Quality
> 0.5Excellent assay[34][35][36]
0 - 0.5Marginal assay[34][35]
< 0Unsuitable for screening[34]

Protocol 4: Z'-Factor Determination

  • In a 384-well plate, dedicate a significant number of wells (e.g., 16-32) to both a positive control (a known agonist at a saturating concentration) and a negative control (vehicle).

  • Execute the assay according to the established protocol.

  • Calculate the mean and standard deviation for both control groups.

  • Use the Z'-factor formula to determine the quality of the assay. An assay with a Z'-factor consistently above 0.5 is considered robust for screening.[34][35][36]

Data Presentation and Interpretation

The primary output from these functional assays is typically a dose-response curve, from which key pharmacological parameters like EC₅₀ (for agonists) and IC₅₀ (for antagonists) are derived.

Table 2: Example Data from a cAMP Assay for a Sulfonylpiperazine Agonist

Compound Conc. (M)Assay Signal% Activity
1.00E-053200100
1.00E-06315098.2
1.00E-07280085.7
1.00E-08200050
1.00E-09125017.9
1.00E-1010007.1
1.00E-118000
Vehicle8000

This data can be plotted to generate a sigmoidal dose-response curve, and a non-linear regression analysis can be used to calculate an EC₅₀ of approximately 1 x 10⁻⁸ M for this example.

Conclusion

The successful development of cell-based functional assays for sulfonylpiperazine derivatives is a cornerstone of their pharmacological characterization.[39][40] By carefully selecting assays that align with the target's biology, systematically optimizing and validating protocols, and employing robust data analysis, researchers can confidently and accurately define the functional properties of these compounds, thereby accelerating their progression in the drug discovery process.

References

Application Notes and Protocols: Evaluating 1-(Piperidin-1-ylsulfonyl)piperazine as a Novel Chemical Probe for Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Receptor Pharmacology

In the intricate landscape of cellular signaling, receptors act as gatekeepers, translating extracellular cues into intracellular responses. The precise modulation of these receptors is a cornerstone of modern therapeutics and biological inquiry. Chemical probes—small molecules with high potency and selectivity for a specific protein target—are indispensable tools in this endeavor.[1][2] They allow for the interrogation of a target's function in its native biological context, a process critical for target validation in drug discovery.[3][4] The piperazine scaffold is a privileged structure in medicinal chemistry, featured in numerous centrally active drugs due to its favorable physicochemical properties and ability to interact with a wide range of receptors.[5][6][7] The incorporation of a sulfonyl group can further enhance binding affinity and selectivity, making sulfonylpiperazine derivatives a promising class of compounds for developing novel chemical probes.[8][9][10]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel compound, 1-(Piperidin-1-ylsulfonyl)piperazine , as a potential chemical probe for receptor studies. We will proceed under the hypothesis that this compound has been synthesized and is ready for biological characterization. Our focus will be on establishing its utility for a hypothetical G-Protein Coupled Receptor (GPCR), a superfamily of receptors that are the targets of approximately one-third of all marketed drugs.[11] This guide will provide not just the "how" but, more importantly, the "why" behind each experimental step, ensuring a robust and self-validating approach to characterization.

Part 1: Primary Target Affinity Determination

The foundational characteristic of any chemical probe is its affinity for the intended target. A high affinity is crucial as it suggests that the compound can be used at low concentrations, minimizing the risk of off-target effects.[2][4] Radioligand binding assays remain a gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and robustness.[12][13][14]

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (expressed as the inhibition constant, Ki) of this compound for a hypothetical GPCR, which we will refer to as "Receptor X". The assay measures the ability of our unlabeled test compound to compete with a known high-affinity radioligand for binding to Receptor X.

Causality Behind Experimental Choices:

  • Membrane Preparation: GPCRs are membrane-bound proteins. Using a membrane preparation from cells overexpressing Receptor X ensures a high concentration of the target, leading to a robust signal.

  • Radioligand Selection: The chosen radioligand should have high affinity and selectivity for Receptor X. Its concentration is typically set at or near its dissociation constant (Kd) to ensure sensitive detection of competition.

  • Non-Specific Binding: Haloperidol or another structurally unrelated ligand for Receptor X is used at a high concentration to define non-specific binding—the portion of radioligand signal that is not due to binding at Receptor X. This is a critical control for accurate data interpretation.[15]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand: e.g., [3H]-spiperone (for a dopaminergic or serotonergic receptor target), prepared in assay buffer at a 2X final concentration (e.g., 2 nM for a final concentration of 1 nM).

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Non-Specific Binding Control: Prepare a high concentration of a known, non-radiolabeled ligand for Receptor X (e.g., 10 µM Haloperidol).

    • Membrane Preparation: Use membranes from HEK293 cells stably expressing Receptor X, diluted in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Procedure:

    • Set up a 96-well plate.

    • To each well, add 50 µL of the appropriate solution: assay buffer for total binding, non-specific binding control, or test compound dilution.

    • Add 50 µL of the 2X radioligand solution to all wells.

    • Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash each well three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter plate.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Diagram: Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents prep_membranes Prepare Receptor Membranes add_membranes Add Membranes & Incubate prep_membranes->add_membranes add_reagents->add_membranes harvest Harvest on Filter Plate add_membranes->harvest wash Wash to Remove Unbound Ligand harvest->wash count Scintillation Counting wash->count analyze Calculate IC50 & Ki count->analyze

Caption: Workflow of the competitive radioligand binding assay.

Part 2: Functional Characterization in a Cellular Environment

Demonstrating that a compound binds to a receptor is only the first step. It is equally important to understand the functional consequence of this binding. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? Cell-based functional assays provide this crucial information in a physiologically relevant context.[11][16][17]

Protocol 2: cAMP Accumulation Assay for a Gs/Gi-Coupled Receptor

This protocol is designed to determine the functional activity of this compound on Receptor X, assuming it couples to Gs or Gi proteins, which modulate the production of the second messenger cyclic AMP (cAMP).

Causality Behind Experimental Choices:

  • Cell Line: A stable cell line expressing Receptor X is used to ensure a consistent and reproducible biological system.

  • IBMX: 3-isobutyl-1-methylxanthine (IBMX) is a phosphodiesterase inhibitor. It is included to prevent the degradation of cAMP, thus amplifying the signal and increasing the assay sensitivity.

  • Forskolin (for Gi coupling): Forskolin directly activates adenylyl cyclase to produce cAMP. When testing for Gi-coupled receptor activity (which inhibits adenylyl cyclase), forskolin is used to stimulate a baseline level of cAMP production that can then be inhibited by an agonist.

  • Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for detecting cAMP levels in a high-throughput format.[18]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing Receptor X to ~80% confluency.

    • Harvest the cells and resuspend them in assay buffer at a density of 2,000-5,000 cells per well.

  • Agonist Mode:

    • Prepare serial dilutions of this compound and a known agonist for Receptor X (positive control).

    • Add the test compound or control agonist to the wells of a 384-well plate.

    • Add the cell suspension to the wells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Prepare serial dilutions of this compound.

    • Add the test compound to the wells.

    • Add a fixed concentration of the known agonist (at its EC80 concentration) to all wells.

    • Add the cell suspension to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection (HTRF):

    • Following the incubation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader.

Data Analysis:

  • Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum effect (efficacy).

  • Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to determine the IC50, which reflects the concentration of the antagonist required to reduce the agonist response by half.

Diagram: GPCR Signaling Cascade (Gs/Gi)

G cluster_membrane Cell Membrane GPCR Receptor X G_Protein G-Protein (Gs or Gi) GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Agonist Ligand->GPCR Binds G_Protein->AC Stimulates (Gs) or Inhibits (Gi) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: A simplified Gs/Gi-coupled GPCR signaling pathway.

Part 3: Quantifying Selectivity

Protocol 3: Selectivity Profiling via Panel Screening

The most straightforward way to assess selectivity is to screen the compound against a panel of other receptors. This is often done through collaborations or commercially available services.

Methodology:

  • Target Selection: Choose a panel of receptors that includes:

    • Closely related subtypes within the same receptor family (e.g., other dopamine or serotonin receptors if Receptor X is one of them).

    • Receptors from different families that are known to be "promiscuous" binders.

    • Key anti-targets known to cause toxicity (e.g., the hERG channel).

  • Screening:

    • Submit this compound for screening in binding assays (as described in Protocol 1) against the selected panel, typically at a fixed high concentration (e.g., 10 µM).

  • Follow-up:

    • For any receptor where significant binding (>50% inhibition) is observed, perform a full dose-response curve to determine the Ki value.

Data Presentation and Interpretation:

The results should be summarized in a table. A good chemical probe should exhibit at least a 30-fold selectivity for its primary target over other receptors.[4]

ReceptorKi (nM)Selectivity (Fold vs. Receptor X)
Receptor X 10 -
Receptor Y (Subtype)35035
Receptor Z (Subtype)>10,000>1,000
Receptor A (Family 2)>10,000>1,000
hERG Channel>10,000>1,000
Table 1: Hypothetical selectivity data for this compound.

Conclusion and Forward Look

This guide has outlined the critical initial stages for evaluating this compound as a potential chemical probe. By systematically determining its binding affinity, functional activity, and selectivity profile, a researcher can build a strong foundation for its utility.

References

Application Notes and Protocols for High-Throughput Screening of Piperazine Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, confers a combination of desirable physicochemical properties. These include structural rigidity, a large polar surface area, and the capacity for multiple hydrogen bond donor and acceptor interactions.[1][2] Consequently, piperazine derivatives often exhibit enhanced aqueous solubility and improved oral bioavailability, making them attractive starting points for drug development.[1][2][3] This versatile scaffold is a common feature in a wide array of clinically successful drugs targeting various protein families, most notably G-protein coupled receptors (GPCRs) and protein kinases.[4][5][6]

High-throughput screening (HTS) provides the technological framework to rapidly evaluate large libraries of piperazine derivatives against specific biological targets, enabling the identification of promising "hit" compounds for further optimization.[7][8] This document serves as a technical guide, offering detailed protocols and field-proven insights for designing and executing robust HTS campaigns for piperazine-based compound libraries. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Strategic Assay Selection for Piperazine Libraries

The choice of HTS assay technology is paramount and is dictated by the biological question being addressed and the nature of the target. For piperazine libraries, which frequently target GPCRs and kinases, several assay formats are particularly well-suited. The decision-making process involves considering factors such as the required sensitivity, potential for compound interference, cost, and throughput.

Here, we will detail protocols for three distinct, yet complementary, HTS assays: a cell-based functional assay for GPCRs, a biochemical assay for kinases, and a competitive binding assay applicable to a range of targets.

I. Cell-Based Functional Screening: GPCR Antagonism

A significant number of piperazine derivatives exhibit activity at GPCRs, particularly serotonergic and dopaminergic receptors.[9] A cell-based functional assay allows for the assessment of a compound's ability to modulate receptor signaling in a more physiologically relevant context. The following protocol describes a calcium flux assay to identify antagonists of the human serotonin 5-HT2A receptor, a Gαq-coupled GPCR implicated in various neurological disorders.[4]

The Causality Behind the Assay Choice: The 5-HT2A receptor, upon activation by its endogenous ligand serotonin, couples to the Gαq protein, initiating a signaling cascade that results in the release of intracellular calcium (Ca2+).[4] This increase in cytosolic Ca2+ can be readily detected using calcium-sensitive fluorescent dyes. This assay format is homogeneous (a "no-wash" assay), making it highly amenable to automation and high-throughput screening.[7] By pre-incubating the cells with the library compounds before stimulating with a known agonist, we can specifically identify compounds that antagonize the receptor's function.

Experimental Workflow for GPCR Antagonist Screening

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_dose Dose-Response & Potency cluster_sar Lead Optimization p_screen Screen Library (e.g., 10,000 compounds) at a single concentration (e.g., 10 µM) p_hits Identify Primary Hits (e.g., >50% Inhibition) p_screen->p_hits 1.5% Hit Rate retest Re-test Primary Hits in triplicate p_hits->retest false_pos Eliminate False Positives (e.g., through counter-screens) retest->false_pos 1.0% Confirmed Hits ic50 IC50 Determination (10-point dose-response curve) false_pos->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar

Caption: A general workflow for a high-throughput screening campaign.

Quantitative Data Summary: Representative Phenylpiperazine Library Screen for 5-HT2A Antagonists

ParameterDescriptionValue/Range
Library Size The total number of unique phenylpiperazine derivatives screened.10,000 compounds
Screening Concentration The single concentration at which all compounds were initially tested.10 µM
Assay Format Miniaturized format to increase throughput and reduce reagent consumption.384-well microplate
Target Receptor A Gαq-coupled GPCR involved in various neurological processes.Human 5-HT2A
Assay Type Measures the inhibition of agonist-induced intracellular calcium release.Calcium Flux Assay
Primary Hit Rate Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.1.5%
Confirmed Hit Rate Percentage of primary hits that were confirmed upon re-testing.1.0%
Potency Range (IC50) The range of potencies observed for the confirmed hits in dose-response studies.100 nM - 10 µM

Detailed Protocol 1: Cell-Based Calcium Flux HTS Assay for 5-HT2A Receptor Antagonists

  • Materials and Reagents:

    • HEK293 cell line stably expressing the human 5-HT2A receptor.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive dye (e.g., Fluo-8 AM).

    • Probenecid (to prevent dye leakage).

    • 5-HT (Serotonin) agonist.

    • Phenylpiperazine compound library (10 mM in DMSO).

    • 384-well black, clear-bottom microplates.

    • Automated liquid handling system.

    • Fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Cell Plating:

      • Culture HEK293-5-HT2A cells to 80-90% confluency.

      • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

      • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

      • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[4]

    • Dye Loading:

      • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

      • Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

      • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

    • Compound Addition:

      • Prepare a working dilution of the piperazine library compounds in assay buffer.

      • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate.

      • Incubate at room temperature for 15-30 minutes.[4]

    • Agonist Stimulation and Signal Detection:

      • Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits an EC80 response (the concentration giving 80% of the maximal response, determined during assay development).

      • Place the cell plate in the fluorescence plate reader.

      • Initiate kinetic reading and inject 10 µL of the agonist solution into each well.

      • Continue reading the fluorescence signal for 60-120 seconds.[4]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the positive (agonist only) and negative (buffer only) controls.

    • Calculate the percentage of inhibition for each compound.

    • Identify primary hits based on a predefined inhibition threshold (e.g., >50%).[4]

II. Biochemical Screening: Kinase Inhibition

The piperazine scaffold is also prevalent in many kinase inhibitors. Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are crucial for determining on-target potency and for profiling selectivity against a panel of kinases to identify potential off-target effects.[10]

The Causality Behind the Assay Choice: We will describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.[11] TR-FRET is a robust technology for HTS due to its high sensitivity, low background, and resistance to interference from autofluorescent compounds.[12][13] The use of a long-lifetime lanthanide donor fluorophore allows for a time-gated measurement, which significantly reduces assay noise.[11] The assay measures the phosphorylation of a specific substrate by the kinase, and inhibitors will prevent this event, leading to a decrease in the FRET signal.

Signaling Pathway for a TR-FRET Kinase Assay

TR_FRET_Kinase cluster_reactants Reactants cluster_products Products & Detection Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Biotinylated Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Eu_Ab Europium-labeled Anti-Phospho Ab (Donor) pSubstrate->Eu_Ab Binding SA_APC Streptavidin-APC (Acceptor) pSubstrate->SA_APC Binding via Biotin FRET TR-FRET Signal Eu_Ab->FRET Energy Transfer SA_APC->FRET Inhibitor Piperazine Inhibitor Inhibitor->Kinase Inhibition No_FRET No Signal Inhibitor->No_FRET

Caption: TR-FRET assay principle for kinase inhibition.

Quantitative Data Summary: Representative Kinase Inhibitor Screen

ParameterDescriptionValue/Range
Library Size Total number of piperazine derivatives screened.5,000 compounds
Screening Concentration Single concentration for the primary screen.10 µM
Assay Format Standard HTS format.384-well microplate
Target Example: A tyrosine kinase involved in cancer signaling.Purified Kinase XYZ
Assay Type Homogeneous, fluorescence-based biochemical assay.TR-FRET
ATP Concentration Set near the Michaelis-Menten constant (Km) for ATP.10 µM
Primary Hit Rate Percentage of compounds causing >50% inhibition.1.8%
Confirmed Hit Rate Percentage of hits confirmed in dose-response.1.1%
Potency Range (IC50) Potency range for confirmed inhibitors.50 nM - 15 µM

Detailed Protocol 2: TR-FRET Biochemical Assay for Kinase Inhibitors

  • Materials and Reagents:

    • Purified, active kinase enzyme.

    • Biotinylated peptide or protein substrate.

    • Adenosine triphosphate (ATP).

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Stop/Detection Buffer: Kinase buffer containing EDTA (to stop the reaction) and the detection reagents.

    • Europium-labeled anti-phospho-substrate antibody (Donor).

    • Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor).

    • Piperazine derivative library (10 mM in DMSO).

    • 384-well low-volume white microplates.

    • TR-FRET enabled plate reader.

  • Procedure:

    • Compound Dispensing:

      • Using an acoustic liquid handler, dispense 40 nL of each compound from the piperazine library (10 mM stock) to the assay plates for a final concentration of 10 µM.

      • Dispense 40 nL of DMSO to negative control wells and 40 nL of a known inhibitor (e.g., staurosporine) to positive control wells.

    • Kinase/Substrate Addition:

      • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

      • Dispense 5 µL of this solution to all wells of the assay plate.

      • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Reaction Initiation:

      • Prepare a 2X ATP solution in kinase reaction buffer.

      • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

      • Incubate for 60 minutes at room temperature.

    • Reaction Termination and Signal Detection:

      • Prepare a 2X detection reagent mix (Eu-antibody and SA-APC) in Stop/Detection Buffer.

      • Add 10 µL of the detection mix to all wells. This stops the kinase reaction and initiates the detection process.

      • Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition:

      • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at ~615 nm (Europium) and ~665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Normalize the data to high (DMSO control) and low (no enzyme or potent inhibitor control) signal wells.

    • Calculate the percent inhibition for each test compound.

    • Select hits based on a defined threshold (e.g., >3 standard deviations from the mean of the DMSO controls).

III. Biochemical Screening: Competitive Binding Assays

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution.[14][15] It is particularly well-suited for competitive binding assays where a small fluorescently labeled ligand (tracer) competes with library compounds for binding to a larger target protein.

The Causality Behind the Assay Choice: The principle of FP is based on the rotational speed of a fluorescent molecule.[16] A small, fluorescent tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal.[14] When the tracer binds to a much larger protein, its tumbling is slowed dramatically, and it emits polarized light, leading to a high FP signal.[15] Library compounds that bind to the protein and displace the fluorescent tracer will cause a decrease in the FP signal, which is the readout for "hit" identification.[17] This method is fast, requires no separation steps, and is highly amenable to HTS.

Experimental Workflow for a Fluorescence Polarization Assay

FP_Assay cluster_low Low Polarization State cluster_high High Polarization State Free_Tracer Fluorescent Tracer Rapid Tumbling Low_FP Low FP Signal Free_Tracer:f1->Low_FP Depolarized Emission Bound_Complex Protein-Tracer Complex Slow Tumbling Free_Tracer:f0->Bound_Complex:f0 Target_Protein Target Protein Target_Protein->Bound_Complex:f0 Bound_Complex:f0->Free_Tracer:f0 Displacement High_FP High FP Signal Bound_Complex:f1->High_FP Polarized Emission High_FP->Low_FP Signal Decrease Inhibitor Piperazine Competitor Inhibitor->Target_Protein Competition

Caption: Principle of a competitive fluorescence polarization assay.

Detailed Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

  • Materials and Reagents:

    • Purified target protein.

    • Fluorescently labeled small molecule ligand (tracer) with known affinity for the target.

    • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4, with 0.01% Tween-20).

    • Piperazine derivative library (10 mM in DMSO).

    • 384-well, low-volume, black, flat-bottom polystyrene microplates.[18]

    • Plate reader with FP detection capabilities.

  • Procedure:

    • Reagent Preparation:

      • Determine the optimal concentrations of the target protein and fluorescent tracer during assay development to achieve a stable and robust assay window (the difference between high and low FP signals).

    • Assay Plate Preparation:

      • Dispense 10 µL of 2X target protein solution into each well of the microplate.

      • Add 50 nL of library compounds (or DMSO for controls) to the appropriate wells.

      • For positive controls (representing 100% inhibition), add a high concentration of a known unlabeled ligand.[18]

      • Incubate for 15-30 minutes at room temperature.

    • Tracer Addition:

      • Add 10 µL of 2X fluorescent tracer solution to all wells.

    • Incubation and Measurement:

      • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

      • Measure the fluorescence polarization in millipolarization units (mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[18]

  • Data Analysis:

    • The primary output is the FP value in mP for each well.

    • Calculate the percent inhibition for each compound relative to the high (tracer + protein) and low (tracer only or positive control) signal wells.

    • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

    • Confirmed hits should be re-analyzed in dose-response format to determine their IC50 values.[18]

Data Analysis and Hit Triage: A Self-Validating System

A successful HTS campaign is not only about generating data but also about rigorously analyzing it to identify true hits while minimizing false positives and negatives.[8] The data analysis pipeline should be considered an integral part of the self-validating system.

Key Steps in the HTS Data Analysis Pipeline:

  • Quality Control (QC): Before analyzing compound activity, each assay plate must pass QC. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[8]

    • Z'-factor = 1 - (3σp + 3σn) / |μp - μn|

      • Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are their means.

      • An acceptable Z'-factor is typically between 0.5 and 1, with a value closer to 1 indicating a more robust and reliable assay.[8]

  • Data Normalization: Raw data from each well is normalized to the plate's internal controls (e.g., as a percentage of inhibition or activation) to minimize plate-to-plate variability.

  • Hit Identification ("Hit Calling"): A statistical threshold is applied to the normalized data to classify compounds as primary hits.[19] This is often set at a certain number of standard deviations from the mean of the negative controls (e.g., 3σ).

  • Hit Confirmation: Primary hits are re-tested, often in triplicate, under the same assay conditions to confirm their activity and eliminate random errors.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC50 or EC50) and to ensure a sigmoidal dose-response relationship, which is characteristic of a true biological effect.

  • Counter-Screening and False Positive Removal: Hits should be tested in counter-screens to rule out assay artifacts. For example, compounds can interfere with the detection technology (e.g., autofluorescence) or act non-specifically (e.g., aggregators). Identifying and filtering out Pan-Assay Interference Compounds (PAINS) is a critical step.[20]

Data Analysis and Hit Triage Workflow

Data_Analysis_Workflow RawData Raw HTS Data (e.g., Fluorescence, Luminescence) QC Plate-Level Quality Control (Calculate Z'-Factor) RawData->QC Normalization Data Normalization (% Inhibition / Activation) QC->Normalization If Z' > 0.5 HitCalling Primary Hit Selection (Statistical Threshold) Normalization->HitCalling Confirmation Hit Confirmation (Re-test in Triplicate) HitCalling->Confirmation DoseResponse Dose-Response Curves (IC50/EC50 Determination) Confirmation->DoseResponse Confirmed Actives CounterScreen Counter-Screening (Rule out artifacts, PAINS) DoseResponse->CounterScreen ValidatedHits Validated Hits for Lead Optimization CounterScreen->ValidatedHits

Caption: A streamlined workflow for HTS data analysis and hit validation.

Conclusion and Future Perspectives

The protocols and workflows detailed in this guide provide a robust framework for conducting high-throughput screening of piperazine derivative libraries. By carefully selecting the appropriate assay technology based on the biological target and by implementing a rigorous, self-validating data analysis pipeline, researchers can efficiently identify high-quality hit compounds. The versatility of the piperazine scaffold ensures its continued importance in drug discovery, and the application of these HTS principles will be instrumental in unlocking its full therapeutic potential.

References

The Piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Drug Discovery Professionals

Introduction: The Enduring Versatility of the Piperazine Ring

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties—a combination of structural rigidity, high polarity, and the capacity for hydrogen bonding—confer significant advantages in drug design.[3][4] These attributes often lead to improved aqueous solubility, enhanced oral bioavailability, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[3][4] The true power of the piperazine scaffold lies in its synthetic tractability; the two nitrogen atoms provide convenient handles for introducing a vast array of substituents, allowing for the fine-tuning of pharmacological activity and target specificity.[1][5] This inherent versatility has made piperazine a "privileged scaffold," a core structural motif found in a remarkable number of FDA-approved drugs spanning a wide spectrum of therapeutic areas, from oncology to psychiatry.[6][7] This guide provides an in-depth exploration of the practical applications of piperazine derivatives in key areas of medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery efforts.

Application I: Piperazine Derivatives as Anticancer Agents

The piperazine moiety is a recurring feature in numerous anticancer agents, where it can serve as a flexible linker, a pharmacophoric element, or a solubility-enhancing group.[6][8] Its derivatives have been shown to exert cytotoxic effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways.[8][9]

Core Mechanism: Induction of Apoptosis

A primary mechanism by which many piperazine-based anticancer agents eliminate tumor cells is through the induction of apoptosis. This process can be initiated via the intrinsic (mitochondrial) pathway. The compound, after entering the cell, can induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, triggers the activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in controlled cell death.[10] Some derivatives have been shown to modulate the expression of key apoptosis-regulating proteins, such as inhibiting the anti-apoptotic Bcl-2 protein, further tipping the balance towards cell death.[9]

cluster_cell Cancer Cell Piperazine Piperazine Derivative Mito Mitochondrion Piperazine->Mito Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) Piperazine->Bcl2 Inhibits CytoC Cytochrome c (released) Mito->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes cluster_synapse Synaptic Cleft PreSyn Presynaptic Neuron Dopamine Dopamine PreSyn->Dopamine Serotonin Serotonin PreSyn->Serotonin PostSyn Postsynaptic Neuron D2R D2 Receptor Dopamine->D2R Binds HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Arylpiperazine Arylpiperazine Drug Arylpiperazine->D2R Antagonizes Arylpiperazine->HT2AR Antagonizes cluster_nmj Nematode Neuromuscular Junction Piperazine Piperazine GABAR GABA Receptor (on muscle cell) Piperazine->GABAR Binds (Agonist) ClChannel Chloride (Cl⁻) Channel GABAR->ClChannel Opens Hyperpol Hyperpolarization of Muscle Cell ClChannel->Hyperpol Causes Cl⁻ Influx Paralysis Flaccid Paralysis of Worm Hyperpol->Paralysis Leads to Expulsion Expulsion from Host Paralysis->Expulsion Facilitates Synthesis Chemical Synthesis & Purification PrimaryScreen Primary Screening (e.g., In Vitro Cytotoxicity) Synthesis->PrimaryScreen SecondaryScreen Secondary Screening (e.g., Receptor Binding) PrimaryScreen->SecondaryScreen Active Hits Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) SecondaryScreen->Mechanism ADME In Vitro ADME/Tox (Solubility, Stability) Mechanism->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Lead Candidate

References

Application Notes & Protocols for the In Vivo Evaluation of 1-(Piperidin-1-ylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Drug Development

Disclaimer: The compound 1-(Piperidin-1-ylsulfonyl)piperazine is understood to be a novel or investigational molecule with limited publicly available data. The following guide is therefore constructed as a comprehensive framework for the preclinical in vivo evaluation of such a compound. The experimental designs and protocols are based on established best practices for novel small molecules and the known biological activities of related sulfonylpiperazine and piperidine derivatives. All proposed experiments must be adapted based on emerging in vitro and in vivo data and conducted in strict accordance with institutional and national ethical guidelines.

Section 1: Introduction and Scientific Rationale

The Therapeutic Potential of the Sulfonylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Its derivatives are known to exhibit antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1] The addition of a sulfonyl group can further enhance biological activity, facilitate interactions with target proteins, and improve pharmacokinetic profiles.[2] Compounds combining piperazine and sulfonamide moieties have been investigated as BACE1 inhibitors for Alzheimer's disease, DPP-IV inhibitors for diabetes, and as potential anti-influenza agents.[3][4][5]

The specific structure of this compound suggests potential interactions with various biological targets. This document provides a strategic roadmap for its initial in vivo characterization, from foundational safety and pharmacokinetic assessments to hypothesis-driven efficacy studies.

The Imperative of Rigorous In Vivo Design

In vivo studies are a cornerstone of translational research, providing critical data on a compound's safety and efficacy that cannot be obtained from in vitro assays alone.[6] However, poorly designed animal studies can lead to misleading results, wasted resources, and significant ethical concerns.[7] This guide is therefore grounded in the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines , which are designed to ensure transparent and robust reporting of animal research.[8][9][10]

Ethical Framework: The 3Rs

All research involving animals must be predicated on a strong ethical foundation. The principles of the 3Rs (Replacement, Reduction, and Refinement) must guide every stage of experimental design.

  • Replacement: Using non-animal methods wherever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.

All protocols described herein must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body before commencement.[11][12][13]

Section 2: The Preclinical Development Workflow

A logical, phased approach is essential to systematically evaluate a novel compound. The following workflow ensures that foundational data on safety and exposure are gathered before committing to more complex and resource-intensive efficacy studies.

G cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Pharmacodynamics (PD) & Efficacy Formulation Compound Formulation & Vehicle Selection MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD Enables in vivo dosing AcuteTox Acute Toxicity Observations MTD->AcuteTox Defines dose range PK_Study Single-Dose PK Study (Plasma Concentration vs. Time) MTD->PK_Study Informs safe dose selection Efficacy_Study Dose-Response Efficacy Study PK_Study->Efficacy_Study Links dose to exposure Model_Selection Animal Model Selection (Hypothesis-Driven) Model_Selection->Efficacy_Study

Caption: Preclinical in vivo workflow for a novel compound.

Section 3: Phase 1 - Formulation and Vehicle Selection

The first critical step is to develop a formulation that allows for consistent and accurate administration of the compound. The choice of vehicle is paramount, especially for compounds with poor aqueous solubility.[14]

Objective: To identify a safe and effective vehicle for administering this compound for in vivo studies.

Considerations:

  • Solubility: Determine the compound's solubility in common preclinical vehicles.

  • Route of Administration: The vehicle must be appropriate for the intended route (e.g., oral, intraperitoneal, intravenous).

  • Toxicity: The vehicle itself should be non-toxic and inert at the administered volume.[14] A vehicle-only control group is mandatory in all subsequent studies.[15]

Common Vehicle Solutions for Poorly Soluble Compounds

Vehicle StrategyComposition ExamplePrimary Route(s)Advantages & Disadvantages
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in salineOral (PO)Simple to prepare. May lead to inaccurate dosing if not properly homogenized.
Co-Solvent System 10% DMSO, 40% PEG400, 50% SalineIP, IV, POCan achieve true solution. High concentrations of organic solvents can cause toxicity or irritation.[16]
Lipid-Based Corn oil or sesame oilPO, IP, SCEnhances bioavailability for lipophilic compounds. Not suitable for IV administration.[16]
Cyclodextrin 20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIV, IP, POIncreases solubility by forming inclusion complexes. Can have its own pharmacological effects.[17]

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Test: Test the solubility of the compound at the target concentration (e.g., 10 mg/mL) in a panel of vehicles. Use small volumes (e.g., 200 µL).

  • Preparation: Based on solubility, prepare a stock formulation.

    • For a co-solvent system: First, dissolve the compound completely in the organic solvent (e.g., DMSO). Second, add the other solvents (e.g., PEG400) and mix thoroughly. Finally, slowly add the aqueous component (e.g., saline) while vortexing to prevent precipitation.[14]

  • Stability Check: Visually inspect the final formulation for precipitation or phase separation over a relevant timeframe (e.g., 2-4 hours) at room temperature.

  • Dose Preparation: On each study day, prepare fresh formulations. Calculate the required volume for each animal based on its body weight and the target dose (mg/kg).

Section 4: Phase 2 - Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[18] This study is essential for selecting a safe dose range for subsequent pharmacokinetic and efficacy studies.[19][20]

Protocol 2: Acute MTD Study in Mice

  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or CD-1), 8-10 weeks old, n=3 per group.[21]

  • Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose range. A logarithmic dose escalation is common (e.g., 10, 30, 100, 300 mg/kg).[22]

  • Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage or intraperitoneal injection). Include a vehicle-only control group.

  • Monitoring:

    • Intensive Observation: Continuously monitor animals for the first 4 hours post-dosing for clinical signs of toxicity (see table below).

    • Daily Observation: Record body weight, food/water intake, and general appearance daily for 7-14 days.[20]

  • Endpoint: The MTD is defined as the highest dose that does not result in animal death, more than a 15-20% loss in body weight, or other severe clinical signs.[21]

Table for Clinical Toxicity Scoring

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Appearance Smooth, clean furMildly ruffled furRuffled fur, piloerectionSoiled, severely ruffled fur
Activity Alert, activeSlightly reduced activityLethargic, hunched postureUnresponsive, moribund
Respiration Normal rateSlightly increased/decreasedLabored breathingGasping, cyanosis
Gait NormalSlight ataxiaObvious ataxia, stumblingInability to move

Section 5: Phase 3 - Pharmacokinetic (PK) Study

A PK study measures how the body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME). It is crucial for understanding the relationship between the administered dose and the resulting drug concentration in the body over time.[23]

Protocol 3: Single-Dose PK Study in Rodents

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley with jugular vein cannulas) to facilitate repeated blood sampling (n=3-4 per group).

  • Dose Selection: Choose 2-3 doses below the determined MTD (e.g., a low, medium, and high dose).

  • Administration: Administer a single dose of the compound. For determining bioavailability, one group should receive an intravenous (IV) dose, and another group the intended therapeutic route (e.g., PO).

  • Blood Sampling: Collect blood samples (e.g., 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. A typical schedule might be:

    • IV route: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO route: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after a dose.
Tmax Time at which Cmax is reachedIndicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
F% Bioavailability (for non-IV routes)The fraction of the administered dose that reaches systemic circulation.

Section 6: Phase 4 - Pharmacodynamic (PD) and Efficacy Studies

Efficacy studies are designed to test the therapeutic hypothesis in a relevant disease model. The choice of model is critical and must be based on the compound's hypothesized mechanism of action.[24] Given the diverse activities of related sulfonylpiperazine compounds, several therapeutic areas could be explored.[2]

Hypothetical Target Area 1: Central Nervous System (CNS) Disorders

Many piperazine derivatives modulate CNS targets.[25] If in vitro data suggests activity at serotonin, dopamine, or GABA receptors, models for anxiety or depression may be appropriate.[26]

Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice The EPM test assesses anxiety-like behavior based on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[27]

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.[28]

  • Animal Model: C57BL/6 mice (n=10-15 per group).

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes.[29]

    • Administer the compound (at doses selected from MTD/PK studies), a vehicle control, and a positive control (e.g., diazepam) 30-60 minutes prior to the test.

    • Place the mouse in the center of the maze, facing an open arm.[30]

    • Allow the mouse to explore freely for 5 minutes.[31]

    • Record the session using video tracking software.

  • Endpoints:

    • Primary: Time spent in the open arms, number of entries into the open arms.

    • Secondary: Total distance traveled (to control for general locomotor effects).

  • Interpretation: A significant increase in the time spent in the open arms relative to the vehicle control suggests an anxiolytic (anxiety-reducing) effect.

Protocol 5: Forced Swim Test (FST) for Depressive-Like Behavior in Mice The FST is a widely used screen for potential antidepressant efficacy.[32] It is based on the principle that animals will cease escape-oriented behavior (become immobile) when placed in an inescapable situation, and that this immobility is reduced by antidepressant drugs.[33]

  • Apparatus: A cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.[34]

  • Animal Model: CD-1 or C57BL/6 mice (n=10-15 per group).

  • Procedure:

    • Administer the compound, vehicle, and a positive control (e.g., fluoxetine) 30-60 minutes prior to the test.

    • Gently place the mouse into the water cylinder for a 6-minute session.[35]

    • Record the session on video.

  • Endpoint: Measure the duration of immobility during the last 4 minutes of the test.[35][36]

  • Interpretation: A significant decrease in immobility time compared to the vehicle control suggests a potential antidepressant-like effect.[33]

Hypothetical Target Area 2: Oncology

Sulfonamide and piperazine derivatives have shown potential as antiproliferative and anticancer agents.[1] If in vitro data demonstrates cytotoxicity against cancer cell lines, an in vivo xenograft model is the logical next step.

Protocol 6: Human Tumor Xenograft Model in Immunodeficient Mice This model involves implanting human cancer cells into mice that lack a functional immune system, allowing the human tumor to grow.[37][38]

  • Animal Model: Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old (n=8-10 per group).

  • Tumor Implantation:

    • Culture the selected human cancer cell line (e.g., HT-29 for colon cancer, A549 for lung cancer) in vitro.[39]

    • Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in 100 µL of saline/Matrigel) into the flank of each mouse.[40]

  • Study Initiation:

    • Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.

  • Treatment:

    • Administer the compound, vehicle, and a positive control (a standard-of-care chemotherapy agent) according to a defined schedule (e.g., once daily, PO) for a set duration (e.g., 21 days).

  • Endpoints:

    • Primary: Tumor volume, calculated using the formula: (Length x Width²)/2. Measure 2-3 times per week.

    • Secondary: Animal body weight (as a measure of toxicity), tumor weight at the end of the study.

  • Interpretation: A significant reduction in the rate of tumor growth (Tumor Growth Inhibition, TGI) compared to the vehicle control indicates potential anticancer efficacy.

G cluster_0 Hypothesized Compound Activity cluster_1 Potential Biological Target cluster_2 Cellular Effect cluster_3 Physiological Outcome Compound This compound Target GABA-A Receptor (Hypothetical Target) Compound->Target Binds to/Modulates Effect Increased Cl- Influx -> Neuronal Hyperpolarization Target->Effect Leads to Outcome Reduced Neuronal Excitability (Anxiolytic Effect) Effect->Outcome Results in

Caption: Hypothetical signaling pathway for CNS activity.

Section 7: References

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  • Title: Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats Source: ResearchGate URL: --INVALID-LINK--

  • Title: Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics Source: PubMed URL: --INVALID-LINK--

  • Title: Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies Source: National Institutes of Health (NIH) URL: --INVALID-LINK--

  • Title: Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study Source: PubMed URL: --INVALID-LINK--

  • Title: Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies Source: PubMed URL: --INVALID-LINK--

  • Title: Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Source: PubMed URL: --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Piperazine Sulfonylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of piperazine sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the success of your sulfonylation reactions.

Introduction: The Chemistry of Piperazine Sulfonylation

Piperazine sulfonamides are a significant class of compounds in medicinal chemistry, frequently appearing in the structures of marketed drugs and clinical candidates.[1] The synthesis of these molecules, however, can be challenging. The symmetrical nature of the piperazine ring, with its two secondary amine nitrogens, presents a primary hurdle: controlling the selectivity between mono- and bis-sulfonylation.[2][3] Furthermore, the reactivity of the sulfonylating agent and the reaction conditions must be carefully managed to avoid common side reactions and ensure a high yield of the desired product.

This guide will provide practical, experience-based advice to navigate these challenges, grounded in the fundamental principles of organic chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the sulfonylation of piperazine and its derivatives.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired piperazine sulfonamide is a frequent issue. The root causes can often be traced back to the reactivity of the starting materials or suboptimal reaction conditions.[4]

Question: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Assess Reagent Quality:

    • Sulfonyl Chloride Integrity: Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acids.[5][6][7] It is crucial to use a fresh bottle of sulfonyl chloride or to purify the existing stock. The quality of the sulfonyl chloride can be checked by melting point analysis or spectroscopic methods like NMR or IR.[4]

    • Piperazine and Solvent Purity: Ensure that the piperazine and the solvent are anhydrous. Any moisture can lead to the hydrolysis of the sulfonyl chloride.[4] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Optimize the Base:

    • The choice of base is critical. For standard sulfonylation reactions, tertiary amines like triethylamine (TEA) or pyridine are commonly used to neutralize the HCl generated during the reaction.

    • For less reactive or sterically hindered piperazines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.[5] The selection of the base can significantly influence the reaction rate and yield.[8]

  • Solvent Selection:

    • Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for sulfonylation reactions.[5]

    • If the reactants have poor solubility, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) might improve the reaction rate.[4]

  • Reaction Temperature:

    • For sluggish reactions, particularly with sterically hindered substrates, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[4] However, be aware that higher temperatures can also promote side reactions. It is advisable to monitor the reaction progress closely.

Issue 2: Formation of Multiple Products, Primarily Bis-Sulfonylation

The presence of two nucleophilic nitrogen atoms in piperazine often leads to the formation of the undesired bis-sulfonylated product.[2]

Question: My reaction is producing a significant amount of the bis-sulfonylated piperazine, reducing the yield of my desired mono-sulfonylated product. How can I improve the selectivity?

Answer: Achieving mono-selectivity is a common challenge. Several strategies can be employed to favor the formation of the mono-sulfonylated product.

Strategies for Selective Mono-Sulfonylation:

  • Stoichiometry Control with Excess Piperazine:

    • Using a large excess of piperazine (5-10 fold) can statistically favor the mono-sulfonylation of the sulfonyl chloride.[9][10] Once the mono-adduct is formed, it is less likely to encounter another molecule of the sulfonyl chloride.

  • Slow Addition of the Sulfonyl Chloride:

    • Adding the sulfonyl chloride solution dropwise to the reaction mixture containing piperazine at a low temperature (e.g., 0 °C) can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-substituted product reacting a second time.[9]

  • Use of a Mono-Protected Piperazine:

    • A more robust method for ensuring mono-sulfonylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[9][11] The protecting group renders one of the nitrogen atoms unreactive. After the sulfonylation of the unprotected nitrogen, the protecting group can be removed under appropriate conditions.

Issue 3: Difficult Product Isolation and Purification

The work-up and purification of piperazine sulfonylation reactions can be complicated by the basic nature of the product and the presence of unreacted starting materials and byproducts.

Question: I am having trouble isolating my product after the reaction. The work-up is messy, and I am losing a significant amount of product during purification.

Answer: A well-planned work-up procedure is essential for successful product isolation.

Recommended Work-up and Purification Protocol:

  • Quenching the Reaction:

    • Once the reaction is complete (as determined by a monitoring technique like TLC or LC-MS), the reaction should be quenched by the addition of water or a dilute aqueous acid solution to neutralize any remaining base and unreacted piperazine.[4][12]

  • Aqueous Work-up:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the combined organic layers sequentially with:

      • A dilute acid (e.g., 1M HCl) to remove any remaining piperazine and tertiary amine base.

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species.[13]

      • Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[13]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[12]

  • Purification:

    • The crude product can then be purified by column chromatography on silica gel or by crystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my piperazine sulfonylation reaction?

A1: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most sulfonylation reactions.[14] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product. For more quantitative analysis and to monitor for the formation of multiple products, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.[15][16][17]

Q2: What is the mechanism of piperazine sulfonylation?

A2: The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The overall mechanism is a nucleophilic acyl substitution at the sulfur atom.

Q3: Can I use a sulfonyl hydrazide instead of a sulfonyl chloride?

A3: Yes, sulfonyl hydrazides are increasingly being used as alternative sulfonating agents. They are often more stable, easier to handle, and compatible with a wider range of reaction conditions, including aqueous media.[18] The reaction with sulfonyl hydrazides can sometimes offer different regioselectivity compared to sulfonyl chlorides.

Q4: My product seems to be water-soluble. How can I improve its extraction into the organic phase?

A4: If your product has high polarity and some water solubility, you can try "salting out" during the work-up. This involves washing the organic layer with a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase decreases the solubility of the organic product, driving it into the organic layer.[13] Alternatively, you can perform multiple extractions with the organic solvent to ensure complete recovery of the product.[19]

Experimental Protocols

Protocol 1: General Procedure for Mono-Sulfonylation of Piperazine using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Sulfonyl chloride (1 mmol, 1 eq.)

  • Triethylamine (2 mmol, 2 eq.)

  • Dichloromethane (DCM), anhydrous (20 mL)

Procedure:

  • To a solution of piperazine in anhydrous DCM, add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride in DCM to the mixture dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Follow the recommended work-up and purification protocol described above.

Protocol 2: General Procedure for Mono-Sulfonylation using N-Boc-Piperazine

Materials:

  • N-Boc-piperazine (1 mmol, 1 eq.)

  • Sulfonyl chloride (1.1 mmol, 1.1 eq.)

  • Pyridine (2 mmol, 2 eq.)

  • Dichloromethane (DCM), anhydrous (15 mL)

Procedure:

  • Dissolve N-Boc-piperazine and pyridine in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, perform an aqueous work-up as previously described.

  • The resulting N-Boc-N'-sulfonylpiperazine can then be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the mono-sulfonylated piperazine.

Data Presentation

Table 1: Common Solvents and Bases for Piperazine Sulfonylation

SolventDielectric ConstantPropertiesCommon Bases
Dichloromethane (DCM)9.1Aprotic, good solubility for many organicsTriethylamine, Pyridine, DBU
Acetonitrile (MeCN)37.5Polar aprotic, good for sluggish reactionsTriethylamine, Pyridine
Tetrahydrofuran (THF)7.6Aprotic, less polar than DCMTriethylamine, Pyridine
N,N-Dimethylformamide (DMF)36.7Polar aprotic, can increase reaction ratesDIPEA, Triethylamine

Visualizations

Workflow for Troubleshooting Low Yield in Piperazine Sulfonylation

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents 1. Assess Reagent Quality start->check_reagents sulfonyl_chloride Sulfonyl Chloride Hydrolyzed? check_reagents->sulfonyl_chloride piperazine_solvent Piperazine/Solvent Wet? sulfonyl_chloride->piperazine_solvent No solution1 Use Fresh/Purified Sulfonyl Chloride sulfonyl_chloride->solution1 Yes optimize_conditions 2. Optimize Reaction Conditions piperazine_solvent->optimize_conditions No solution2 Use Anhydrous Reagents/Solvents piperazine_solvent->solution2 Yes base_choice Base Appropriate? optimize_conditions->base_choice solvent_choice Solvent Optimal? base_choice->solvent_choice Yes solution3 Screen Different Bases (e.g., TEA, Pyridine, DBU) base_choice->solution3 No temperature Temperature Sufficient? solvent_choice->temperature Yes solution4 Try a More Polar Solvent (e.g., MeCN, DMF) solvent_choice->solution4 No solution5 Increase Reaction Temperature temperature->solution5 No end_node Improved Yield temperature->end_node Yes solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution5->end_node

Caption: Troubleshooting Decision Tree for Low Yield.

Decision Pathway for Selective Mono- vs. Bis-Sulfonylation

Selectivity_Pathway start Goal: Mono-Sulfonylation bis_sulfonylation Bis-Sulfonylation Observed start->bis_sulfonylation strategy Select Strategy bis_sulfonylation->strategy excess_piperazine Use Large Excess of Piperazine strategy->excess_piperazine Quick Optimization slow_addition Slow Addition of Sulfonyl Chloride at Low Temp strategy->slow_addition Procedural Tweak mono_protection Use Mono-Protected Piperazine (e.g., N-Boc) strategy->mono_protection Most Robust Method outcome1 Improved Mono-Selectivity excess_piperazine->outcome1 slow_addition->outcome1 outcome2 High Mono-Selectivity mono_protection->outcome2

References

Technical Support Center: Synthesis of 1-(Piperidin-1-ylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(Piperidin-1-ylsulfonyl)piperazine. This resource is designed for chemistry professionals engaged in pharmaceutical research and process development. Here, we address common challenges encountered during this synthesis, providing in-depth, evidence-based solutions and practical advice to help you optimize your reaction outcomes.

Core Synthesis Protocol

This section outlines a standard laboratory procedure for the synthesis of this compound. The subsequent troubleshooting guide is based on deviations from the expected outcomes of this protocol.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Piperazine (2.5 eq) in Dichloromethane (DCM) B Add Triethylamine (TEA) (1.2 eq) as an acid scavenger A->B C Cool reaction mixture to 0 °C in an ice bath B->C E Add sulfonyl chloride solution dropwise to the piperazine mixture over 30-60 min C->E D Dissolve Piperidine-1-sulfonyl chloride (1.0 eq) in DCM D->E F Allow reaction to warm to room temperature and stir for 2-4 hours E->F G Quench with water F->G H Separate organic layer G->H I Wash organic layer with brine H->I J Dry over Na2SO4, filter, and concentrate in vacuo I->J K Purify crude product via flash column chromatography J->K L Characterize pure product (NMR, MS, mp) K->L

Caption: General experimental workflow for the synthesis.

Step-by-Step Method
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.5 equivalents) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA, 1.2 equivalents) to the solution. This acts as an acid scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is crucial during the addition of the sulfonyl chloride to control the reaction rate and minimize side-product formation.

  • Reagent Addition: Dissolve piperidine-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled piperazine mixture over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography (e.g., silica gel with a DCM/Methanol gradient) to obtain the pure this compound.

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis.

Issue 1: Consistently Low Yield (< 50%)

Q: My final yield of this compound is much lower than expected. What are the likely causes and how can I fix this?

A: Low yield is a frequent issue that can stem from several factors, primarily related to reagent stability, reaction conditions, and side reactions.

  • Cause A: Hydrolysis of Piperidine-1-sulfonyl Chloride

    • Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture or residual water in the solvent to form the corresponding sulfonic acid, which is unreactive towards the amine. This is a primary cause of reduced yield.

    • Solution:

      • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

      • Use a high-purity, anhydrous grade of dichloromethane (DCM). If in doubt, use a freshly opened bottle or distill the solvent over a suitable drying agent like calcium hydride (CaH₂).

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air moisture.

  • Cause B: Formation of Bis-sulfonylated Piperazine

    • Explanation: Piperazine has two secondary amine groups. If the reaction conditions are not carefully controlled, a second molecule of piperidine-1-sulfonyl chloride can react with the desired product, forming an undesired bis-sulfonylated byproduct. This is particularly prevalent if the sulfonyl chloride is not added slowly or if there isn't a sufficient excess of piperazine.

    • Solution:

      • Use a significant excess of piperazine: Employing 2.5 to 4 equivalents of piperazine helps ensure that the sulfonyl chloride is more likely to react with a fresh piperazine molecule rather than the mono-sulfonylated product.

      • Slow, controlled addition: The dropwise addition of the sulfonyl chloride solution at 0 °C is critical. This keeps the instantaneous concentration of the electrophile low, favoring the mono-substitution.

  • Cause C: Inefficient Work-up and Purification

    • Explanation: The product, containing a free secondary amine, can have some water solubility, especially if it becomes protonated. Product may be lost during the aqueous work-up. Additionally, improper chromatographic conditions can lead to poor separation and product loss.

    • Solution:

      • During the aqueous wash, ensure the aqueous layer is basic (pH > 9) by using a dilute sodium bicarbonate or sodium carbonate solution instead of pure water for the first wash. This keeps the product in its free base form, maximizing its solubility in the organic solvent.

      • After separating the organic layer, re-extract the aqueous layer once or twice with fresh DCM to recover any dissolved product.

      • For chromatography, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% TEA in the mobile phase). This prevents the slightly acidic silica from irreversibly binding the basic product.

Reaction Mechanism & Side Product Formation

G R1 Piperidine-1-sulfonyl chloride Prod This compound (Desired Product) Side1 Piperidine-1-sulfonic acid (Inactive) R1->Side1 Side Reaction 1: Hydrolysis Side2 1,4-Bis(piperidin-1-ylsulfonyl)piperazine (Bis-sulfonylation Side Product) Nuc1 Piperazine (excess) Nuc1->Prod HCl HCl Prod->Side2 Side Reaction 2: Bis-sulfonylation H2O Water (moisture)

Caption: Key reaction pathways in the synthesis.

Issue 2: Complex Mixture of Products Observed by TLC/LCMS

Q: My reaction mixture shows multiple spots on TLC, and LCMS analysis indicates several products. How can I improve the reaction's selectivity?

A: A complex product mixture points directly to a lack of control over the reaction's selectivity. The primary culprits are temperature and stoichiometry.

  • Cause A: Reaction Temperature Too High

    • Explanation: Running the reaction at room temperature or higher provides enough activation energy for less favorable side reactions to occur at a significant rate, including the bis-sulfonylation. The initial nucleophilic attack is exothermic, and without adequate cooling, localized heating can occur where the sulfonyl chloride is added, further accelerating side reactions.

    • Solution:

      • Strictly maintain the temperature at 0 °C during the entire addition of the sulfonyl chloride. Use a properly maintained ice-water bath.

      • Ensure the sulfonyl chloride is also dissolved in cold DCM before addition.

      • For larger-scale reactions, consider using a jacketed reactor with a chiller for more precise temperature control.

  • Cause B: Incorrect Stoichiometry or Base

    • Explanation: An insufficient excess of piperazine or an inappropriate choice of base can lead to side products. If not enough piperazine is present, the mono-substituted product can effectively compete as a nucleophile. If a very strong, sterically unhindered base is used, it could potentially deprotonate other species and lead to undesired pathways.

    • Solution:

      • Verify Stoichiometry: Double-check the molecular weights and masses of your reagents. Ensure you are using at least 2.5 equivalents of piperazine. Increasing this to 4 equivalents can further suppress the bis-sulfonylation side product.

      • Choice of Base: Triethylamine (TEA) is a good choice as it is a non-nucleophilic, sterically hindered base that effectively scavenges HCl without interfering with the main reaction. Avoid bases like pyridine which can sometimes act as nucleophilic catalysts and complicate the reaction.

Quantitative Data Summary
ParameterStandard ProtocolOptimized for SelectivityRationale
Piperazine (eq.)2.53.0 - 4.0Reduces probability of bis-sulfonylation.
Temperature0 °C → RT0 °C (constant during addition)Minimizes activation energy for side reactions.
Addition Time30-60 min60-90 minMaintains low concentration of electrophile.
SolventAnhydrous DCMAnhydrous DCM (freshly distilled)Prevents hydrolysis of sulfonyl chloride.
Base (eq.)TEA (1.2)TEA (1.2 - 1.5)Ensures complete scavenging of generated HCl.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent instead of dichloromethane (DCM)?

A1: Yes, other aprotic solvents can be used, but with considerations. Tetrahydrofuran (THF) or acetonitrile (ACN) are potential alternatives. However, DCM is often preferred because it is excellent at dissolving the reagents and is relatively unreactive. If using THF, ensure it is anhydrous and free of peroxides. The solubility of piperazine may be lower in other solvents, so you might need to adjust the reaction volume.

Q2: Is triethylamine the only base that can be used?

A2: While TEA is most common, other non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can also be used. DIPEA is more sterically hindered and can sometimes offer better selectivity. Using an inorganic base like potassium carbonate (K₂CO₃) is also possible, but this would create a heterogeneous mixture, potentially leading to slower reaction rates and requiring more vigorous stirring.

Q3: How do I know when the reaction is complete?

A3: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Prepare a sample of your starting material (piperidine-1-sulfonyl chloride) and co-spot it on a TLC plate with a sample from your reaction mixture. Use a suitable mobile phase (e.g., 5-10% Methanol in DCM). The reaction is complete when the spot corresponding to the sulfonyl chloride has disappeared. You can visualize the spots using a potassium permanganate stain, which is effective for amines.

Q4: My final product is an oil, but the literature reports a solid. What should I do?

A4: This is a common sign of impurities. The bis-sulfonylated byproduct and residual solvents can prevent your product from crystallizing.

  • Re-purify: Ensure your column chromatography was effective. Check the purity of your fractions by TLC before combining them.

  • Trituration: Try dissolving the oil in a minimal amount of a good solvent (like DCM or ethyl acetate) and then adding a poor solvent (like hexanes or pentane) dropwise while stirring. This can often induce crystallization or cause the product to precipitate as a solid, leaving impurities in the solution.

  • Solvent Removal: Ensure all residual solvent has been removed under high vacuum. Sometimes trace amounts of DCM or other solvents can make the product appear oily.

Technical Support Center: Troubleshooting Solubility Issues of Piperidinyl-sulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidinyl-sulfonylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address common issues and ensure the reliability and accuracy of your experimental results.

Part 1: Frequently Asked questions (FAQs) - Understanding the Core Problem

Q1: Why do many piperidinyl-sulfonylpiperazine derivatives exhibit poor aqueous solubility?

A1: The solubility of piperidinyl-sulfonylpiperazine derivatives is governed by a delicate balance between their structural components. While the piperazine and piperidine rings can be protonated to enhance aqueous solubility, the overall molecule often possesses features that favor low solubility[1][2].

  • Lipophilicity: The aromatic or aliphatic groups attached to the core structure significantly contribute to the molecule's overall lipophilicity (fat-solubility). An increase in lipophilicity, often measured as LogP, generally leads to a decrease in aqueous solubility.

  • Crystal Lattice Energy: The arrangement of molecules in the solid state can form a highly stable crystal lattice. High lattice energy means that a significant amount of energy is required to break apart the crystal and allow the individual molecules to be solvated by water, thus reducing solubility.

  • Molecular Weight and Shape: Larger, more complex molecules can have reduced solubility. The rigid, non-planar structure of the piperidinyl-sulfonylpiperazine core can also impact how well it interacts with water molecules.

Q2: What are the key physicochemical properties I should assess for my piperidinyl-sulfonylpiperazine derivative?

A2: A thorough understanding of your compound's physicochemical properties is the first step in troubleshooting solubility. Key parameters include:

  • pKa: This value indicates the pH at which the compound is 50% ionized. Since piperidinyl-sulfonylpiperazine derivatives are basic, they will have one or more pKa values. The piperazine ring has two distinct pKa values (approximately 5.35 and 9.73), while the piperidine ring is more basic with a pKa of around 11.22[3][4][5][6]. Knowing the pKa is crucial for predicting how solubility will change with pH.

  • LogP/LogD: LogP is the logarithm of the partition coefficient between octanol and water, providing a measure of a compound's lipophilicity. LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds. A high LogP/LogD value generally correlates with lower aqueous solubility.

  • Melting Point: A high melting point can be indicative of high crystal lattice energy, which often translates to lower solubility[7].

Q3: How does pH influence the solubility of these compounds?

A3: The solubility of piperidinyl-sulfonylpiperazine derivatives is highly pH-dependent due to the basic nature of the piperidine and piperazine nitrogens[8][9]. According to the Henderson-Hasselbalch equation, at a pH below the pKa of these basic groups, the nitrogens will be protonated, carrying a positive charge. This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby increasing solubility[9]. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form. Therefore, for basic compounds like these, solubility generally increases as the pH of the solution becomes more acidic[9][10].

Caption: Effect of pH on the ionization and solubility of a basic compound.

Part 2: Troubleshooting Guide - Practical Solutions for Common Problems

Scenario 1: My compound precipitates out of my aqueous buffer during my in vitro assay.

This is a common issue where the compound's concentration exceeds its solubility in the final assay buffer, leading to unreliable results[11][12][13].

Troubleshooting Steps:

  • pH Adjustment: The first and often most effective step is to lower the pH of your assay buffer, if the experimental conditions permit[10][]. Decreasing the pH will increase the protonation of the piperazine and piperidine nitrogens, thereby enhancing solubility.

  • Use of Co-solvents: If you are preparing your compound from a DMSO stock, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts[12]. For some applications, other water-miscible co-solvents like ethanol or polyethylene glycol (PEG) can be used in small quantities to improve solubility[15][16][17][18].

  • Determine Kinetic vs. Thermodynamic Solubility: Precipitation during an assay is often a kinetic solubility issue, where a supersaturated solution is formed upon dilution of a DMSO stock, which then precipitates over time[19][20]. It is crucial to determine the kinetic solubility limit in your specific assay buffer.

Experimental Protocol: High-Throughput Kinetic Solubility Assay [21][22]

This protocol helps determine the concentration at which your compound begins to precipitate under assay-like conditions.

  • Materials:

    • Test compound (10 mM stock in 100% DMSO)

    • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • 96-well microplates (clear, flat-bottom)

    • Plate reader with nephelometry (light scattering) or UV-Vis capability

  • Method:

    • Compound Dilution Plate: Create a 2-fold serial dilution of your 10 mM stock solution in a 96-well plate using 100% DMSO.

    • Assay Plate Preparation: Add 198 µL of your assay buffer to the wells of a new 96-well plate.

    • Initiate Precipitation: Transfer 2 µL from the DMSO dilution plate to the corresponding wells of the assay plate. This creates a 1:100 dilution. Mix immediately.

    • Incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).

    • Measurement: Read the plate using a nephelometer to detect light scattering from any precipitate formed. The lowest concentration showing a significant increase in scattering is the kinetic solubility limit.

Scenario 2: I need to prepare a high-concentration stock solution, but my compound won't dissolve.

For preparing concentrated stock solutions for in vivo studies or formulation development, different strategies are often required.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your compound in a range of pharmaceutically acceptable solvents and co-solvents[][16].

  • Salt Formation: Converting the free base form of your compound to a salt is one of the most effective methods to dramatically increase aqueous solubility[23][24][25][26][27]. Common salt forms for basic compounds include hydrochloride (HCl), mesylate, and sulfate salts[10][25].

  • Use of Solubilizing Excipients: For formulation purposes, excipients like cyclodextrins can be used to form inclusion complexes that enhance solubility[16][28].

Data Presentation: Comparative Solubility of Compound X and its Salt Forms

Compound FormSolventSolubility (mg/mL)Fold Increase (vs. Free Base in Water)
Compound X (Free Base) Water (pH 7.0)0.011x
Compound X (Free Base) 10% DMSO in Water0.550x
Compound X (HCl Salt) Water5.2520x
Compound X (Mesylate Salt) Water8.9890x

This is a hypothetical example for illustrative purposes.

Scenario 3: My compound shows variable solubility results between batches.

Inconsistent results between different synthesis batches can point to issues with the solid-state properties of your compound.

Troubleshooting Steps:

  • Solid-State Characterization: Different batches may exist as different polymorphic forms or as a mix of crystalline and amorphous material. Polymorphs can have significantly different solubilities. Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) should be used to characterize the solid form of each batch.

  • Purification: Ensure that each batch is of high purity, as impurities can affect solubility measurements.

  • Storage Conditions: Piperazine-containing compounds can be hygroscopic (absorb water from the air)[5]. Store compounds in a desiccator to prevent changes in their solid form over time.

Caption: Workflow for investigating batch-to-batch solubility variability.

Part 3: Advanced Strategies for Solubility Enhancement

Q4: What structural modifications can I consider to improve the solubility of my piperidinyl-sulfonylpiperazine core?

A4: Medicinal chemistry efforts can be employed to improve the intrinsic solubility of the molecule[7][29].

  • Introduce Polar Groups: Adding polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, to solvent-exposed regions of the molecule can increase its polarity and hydrogen bonding capacity with water[7][30].

  • Reduce Lipophilicity (LogP): Systematically replacing lipophilic moieties with more hydrophilic ones can improve solubility. For example, replacing an aromatic ring with a heteroaromatic ring (e.g., pyridine) can often lower the LogP.

  • Disrupt Crystal Packing: Introducing flexible or non-planar groups can disrupt the crystal lattice, lower the melting point, and improve solubility[7][30].

Q5: When should I consider formulation strategies like amorphous solid dispersions or lipid-based formulations?

A5: When structural modifications are not feasible or sufficient, advanced formulation strategies become essential, particularly for preclinical and clinical development[16][28].

  • Amorphous Solid Dispersions (ASDs): If your compound has a very high melting point and is "brick dust"-like, converting it to an amorphous form dispersed in a polymer can prevent crystallization and maintain a higher apparent solubility.

  • Lipid-Based Formulations: For highly lipophilic ("grease ball"-like) compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective by solubilizing the compound in an oil/surfactant mixture that disperses in the gastrointestinal tract[16][18].

References

Technical Support Center: Navigating the Purification of N-sulfonylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with N-sulfonylpiperazine compounds. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of this important class of molecules. Drawing from established principles and field-tested experience, we will explore the underlying causes of purification hurdles and offer robust, validated protocols to enhance the purity, yield, and reproducibility of your experimental outcomes.

Introduction: The Unique Purification Landscape of N-Sulfonylpiperazines

N-sulfonylpiperazine derivatives are a cornerstone in modern medicinal chemistry, forming the scaffold of numerous drug candidates.[1][2] However, their purification is often far from trivial. The inherent physicochemical properties—namely the basicity of the piperazine nitrogen and the influence of the sulfonyl group—create a unique set of challenges that require a nuanced approach.[2] This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses common problems observed during the purification of N-sulfonylpiperazine compounds, providing potential causes and actionable solutions.

Issue 1: Poor Separation or Tailing Peaks in Column Chromatography

Symptom: You observe broad, tailing peaks, or complete co-elution of your target compound with impurities during silica gel column chromatography.

Root Cause Analysis: The basic nitrogen atom of the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction leads to peak tailing and, in some cases, irreversible adsorption of the compound onto the stationary phase.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) or ammonia (in methanol) are frequently used. A typical starting concentration is 0.1-1% (v/v) of Et₃N in your eluent system (e.g., Hexanes/Ethyl Acetate).[3] This modifier competes with your compound for interaction with the acidic sites on the silica, leading to sharper, more symmetrical peaks.

    • Rationale: The lone pair of electrons on the nitrogen of the triethylamine will preferentially interact with the acidic silanol groups, effectively "masking" them from your N-sulfonylpiperazine compound.

  • Alternative Stationary Phases:

    • If basic modifiers are incompatible with your compound (e.g., risk of side reactions), consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18) may be suitable if your compound has sufficient hydrophobicity.

Workflow for Troubleshooting Poor Chromatographic Separation:

Caption: Decision workflow for addressing poor chromatographic performance.

Issue 2: Difficulty in Achieving High Purity by Recrystallization

Symptom: Your N-sulfonylpiperazine compound either fails to crystallize, oils out of solution, or crystallizes with low purity.

Root Cause Analysis: The solubility of N-sulfonylpiperazine compounds can be complex, influenced by the substituents on both the sulfonyl group and the second piperazine nitrogen. Structurally similar impurities can co-crystallize with the desired product.[4]

Solutions:

  • Systematic Solvent Screening: A systematic approach to solvent selection is crucial. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6]

    • Single Solvent Systems: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Two-Solvent Systems (Solvent/Anti-solvent): This is often more effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) until the solution becomes turbid.[7] Allow the solution to cool slowly.

Common Solvent/Anti-solvent Pairs for Recrystallization
Solvent
Ethanol
Isopropanol
Dichloromethane
Ethyl Acetate
Acetone
  • Managing "Oiling Out": If your compound separates as an oil, it indicates that the solution is supersaturated at a temperature above the compound's melting point (or the melting point of a solvate).

    • Solution: Re-heat the solution until the oil redissolves. Add more of the "good" solvent to decrease the saturation level, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.

Experimental Protocol: Two-Solvent Recrystallization

  • Place the crude N-sulfonylpiperazine compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable "good" solvent (e.g., ethanol) and heat the mixture until the solid dissolves completely.

  • While the solution is still hot, slowly add a "poor" solvent (anti-solvent, e.g., water or hexanes) dropwise until you observe persistent cloudiness.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • For maximum yield, you can further cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-sulfonylpiperazine product?

A1: Impurities are typically structurally related to your target molecule and can arise from several sources:

  • Unreacted Starting Materials: Such as the parent piperazine or the sulfonyl chloride.

  • Di-sulfonated Piperazine: If you are synthesizing a mono-sulfonylated piperazine, a common byproduct is the corresponding di-sulfonylated species. This can be minimized by using an excess of the piperazine starting material.

  • Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, which may be present in your crude product.

  • Products of Side Reactions: Depending on the specific reaction conditions, other side products may form. For example, if your synthesis involves N-alkylation, you might see products of over-alkylation.[8]

Q2: My N-sulfonylpiperazine is a free base and appears to be hygroscopic. How does this affect purification and handling?

A2: The basic nitrogens in the piperazine ring can attract and hold water molecules from the atmosphere, a property known as hygroscopicity.[4] This can make it difficult to obtain an accurate weight of your compound and can interfere with certain analytical techniques.

  • Purification: During chromatography, the presence of water can sometimes affect the separation. Ensure you are using dry solvents.

  • Handling and Storage: After purification, it is crucial to dry your compound thoroughly under high vacuum, possibly with gentle heating. Store the final product in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent water absorption.

Q3: Can I use salt formation to purify my N-sulfonylpiperazine compound?

A3: Absolutely. Salt formation is an excellent purification strategy for basic compounds.[5] By reacting your N-sulfonylpiperazine free base with an acid (e.g., hydrochloric acid, acetic acid), you can form a salt which may have significantly different solubility properties than the free base and any non-basic impurities.

  • Procedure: Dissolve your crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of the acid (e.g., HCl in ether) dropwise. The salt will often precipitate out of the solution and can be collected by filtration.[9] You can then either use the salt form directly or regenerate the free base by treating the salt with a mild base (e.g., sodium bicarbonate solution) and extracting it into an organic solvent.

Q4: What are the best analytical techniques to assess the purity of my final N-sulfonylpiperazine compound?

A4: A combination of techniques is always recommended for robust purity analysis.[10][11]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[10] A reversed-phase C18 column with a mobile phase of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used to detect impurities. The purity can often be estimated by integrating the signals of your compound against those of known impurities or a reference standard.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides the molecular weight of your compound and any impurities, aiding in their identification.[10]

Purity Analysis Workflow:

Purity_Analysis_Workflow Start Purified N-Sulfonylpiperazine HPLC HPLC Analysis (Purity Check) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Start->NMR LCMS LC-MS Analysis (Molecular Weight Confirmation) Start->LCMS Final_Purity Final Purity Assessment HPLC->Final_Purity NMR->Final_Purity LCMS->Final_Purity Pure Compound is Pure (>95%) Final_Purity->Pure Yes Repurify Repurify Compound Final_Purity->Repurify No

Caption: A typical workflow for the analytical assessment of compound purity.

References

Technical Support Center: Enhancing CNS Penetration of 1-(Piperidin-1-ylsulfonyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to advancing your research on 1-(Piperidin-1-ylsulfonyl)piperazine analogs for Central Nervous System (CNS) targets. The piperazine scaffold is a cornerstone in medicinal chemistry, known for its prevalence in a wide array of CNS-active agents.[1][2][3] However, achieving optimal brain penetration for this class of compounds presents a significant challenge due to the formidable Blood-Brain Barrier (BBB).[4][5]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of optimizing your molecules for CNS efficacy.

The Challenge: Crossing the Blood-Brain Barrier

The BBB is a highly selective, dynamic interface that protects the brain from circulating toxins and pathogens.[6] This neuroprotective function is mediated by tight junctions between endothelial cells and the action of efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[7] For a therapeutic agent to be effective in the CNS, it must possess a specific set of physicochemical properties that allow it to circumvent these barriers.[8][9] This guide is designed to help you systematically modify and evaluate your this compound analogs to achieve this goal.

Key Factors Influencing Blood-Brain Barrier Permeability

BBB_Penetration_Factors cluster_2 Desired Outcome Lipophilicity Lipophilicity (LogP/LogD) Passive Passive Diffusion Lipophilicity->Passive Favors Size Molecular Weight (MW) Size->Passive Hinders (if high) Polarity Polar Surface Area (PSA) Polarity->Passive Hinders (if high) H_Bonding H-Bond Donors/Acceptors (HBD/HBA) H_Bonding->Passive Hinders (if high) pKa Ionization (pKa) pKa->Passive Hinders (if ionized) CNS_Penetration Successful CNS Penetration Passive->CNS_Penetration Efflux Efflux Pumps (e.g., P-gp, BCRP) Efflux->CNS_Penetration Prevents Influx Influx Transporters Influx->CNS_Penetration Facilitates

Caption: Key physicochemical and biological factors governing CNS penetration.

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Action(s) / Solution(s)
"My analog shows low permeability in the PAMPA-BBB assay." 1. High Polarity: The topological polar surface area (TPSA) may be too high (> 90 Ų).[8][10] 2. Low Lipophilicity: The LogD at pH 7.4 is likely too low (< 1).[9] 3. Excessive Hydrogen Bonding: Too many hydrogen bond donors (HBD > 3) or acceptors (HBA > 7) can impede membrane crossing.[10]1. Reduce Polarity: Replace polar functional groups with more lipophilic ones (e.g., -OH with -OMe). Consider bioisosteric replacements. 2. Increase Lipophilicity: Add lipophilic substituents (e.g., alkyl, aryl groups) to the piperidine or piperazine rings. Monitor LogD to stay within the optimal range (1-4).[8] 3. Mask Hydrogen Bonds: Introduce intramolecular hydrogen bonds to shield polar groups, which can increase membrane permeability without impacting target binding.[11][12]
"Permeability is good in PAMPA, but poor in the Caco-2 assay." 1. Active Efflux: The compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells but absent in the PAMPA model.[7][13] An efflux ratio (ER) > 2 in a bidirectional Caco-2 assay confirms this.1. Confirm Efflux: Run a bidirectional Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., fumitremorgin C).[13] A reduction in the efflux ratio will confirm which transporter is responsible. 2. Structural Modification: Block the sites of interaction with the efflux transporter. This can sometimes be achieved by adding bulky groups, reducing HBD count, or modulating the pKa.[14] 3. Scaffold Hopping: Consider alternative, structurally distinct scaffolds that retain target affinity but are not recognized by efflux transporters.
"My compound has a high brain-to-plasma ratio (Kp), but low unbound brain-to-plasma ratio (Kp,uu)." 1. High Non-Specific Binding (NSB) in Brain Tissue: The compound is likely accumulating in brain lipids or proteins, rendering it unavailable to bind to its therapeutic target.[] High lipophilicity (LogP > 5) is a common cause.[9] 2. High Plasma Protein Binding (PPB): Extensive binding to plasma proteins like albumin reduces the free fraction available to cross the BBB.1. Measure Brain Tissue Binding: Perform an in vitro brain tissue binding assay (e.g., equilibrium dialysis) to determine the fraction unbound in brain (fu,brain).[16] 2. Optimize Lipophilicity: Reduce LogP to the optimal range (2-4). A parabolic relationship often exists between lipophilicity and brain penetration.[17] 3. Reduce Acidity/Basicity: Highly basic compounds can accumulate in acidic lysosomes. Modulating pKa can sometimes reduce this non-specific binding.
"The compound is rapidly metabolized, leading to low systemic exposure after oral dosing." 1. Metabolic Hotspots: Specific sites on the molecule are susceptible to rapid metabolism by cytochrome P450 enzymes (CYPs) in the liver. The piperidine and piperazine rings can be sites of oxidation.1. Metabolic Stability Assay: Use liver microsomes or hepatocytes to identify metabolic liabilities in vitro. 2. "Soft Spot" Modification: Block metabolic hotspots, for example, by introducing fluorine atoms or replacing a metabolically labile C-H bond with a C-F bond. 3. Change Ring Systems: Explore substitutions on the piperidine or piperazine rings to improve metabolic stability.[18]

Frequently Asked Questions (FAQs)

Q1: What are the ideal physicochemical properties for a CNS-penetrant drug?

While there are no absolute rules, several guidelines, often referred to as "CNS MPO" (Multi-Parameter Optimization), have been developed based on analyses of successful CNS drugs.[8][10] Optimizing within these ranges increases the probability of successful BBB penetration.

PropertyRecommended Range for CNS DrugsRationale
Molecular Weight (MW) < 450 DaSmaller molecules diffuse more easily across the tight junctions of the BBB.[8]
cLogP / cLogD (pH 7.4) 1 - 4Balances aqueous solubility with the lipophilicity needed for membrane transit.[9]
Topological Polar Surface Area (TPSA) < 70-90 ŲA measure of a molecule's surface polarity; lower values correlate with better passive diffusion.[10]
Hydrogen Bond Donors (HBD) ≤ 3Minimizes strong interactions with water, which hinder membrane partitioning.[10]
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBD, reduces polarity.[8]
Basic pKa 7.5 - 10.5A basic center is common in CNS drugs for target interaction, but high basicity can increase lysosomal trapping and P-gp recognition.[8]

Q2: What is the difference between a PAMPA-BBB and a Caco-2 assay, and when should I use each?

The PAMPA and Caco-2 assays are complementary tools for assessing permeability.[13]

  • PAMPA-BBB: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[19][20] It is high-throughput and excellent for early-stage screening to rank compounds based on their intrinsic, passive permeability.

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human colon adenocarcinoma cells that form tight junctions and express key transporters (like P-gp and BCRP).[21][22] It is more complex but provides a more biologically relevant prediction by accounting for both passive diffusion and active transport (influx and efflux).[13] It is crucial for identifying compounds that are subject to efflux.[]

Use PAMPA for initial, rapid screening of many analogs. Advance promising hits with good passive permeability to the Caco-2 assay to check for active efflux.

Q3: My lead compound is a potent P-gp substrate. Is this a dead end?

Not necessarily, but it is a significant hurdle. You have a few strategic options:

  • Reduce P-gp Recognition: This is the most common medicinal chemistry approach. Strategies include reducing the number of hydrogen bond donors, lowering the pKa of basic amines, and adding fluorine atoms. The goal is to disrupt the pharmacophore that the transporter recognizes without losing affinity for your therapeutic target.[14]

  • Co-administration with a P-gp Inhibitor: In some cases, a drug can be dosed with a P-gp inhibitor to boost its brain concentration.[24] However, this adds complexity to the clinical development and can lead to drug-drug interactions.

  • Pro-drug Approach: A pro-drug strategy can be employed where the molecule is modified to be unrecognizable by P-gp, crosses the BBB, and is then cleaved by brain-specific enzymes to release the active drug.[7][25]

Q4: How can I use intramolecular hydrogen bonding to my advantage?

Intramolecular hydrogen bonding (IMHB) is a powerful strategy to transiently "hide" polar functional groups (like N-H or O-H) that would otherwise hinder BBB penetration.[11] By forming an internal hydrogen bond, the molecule presents a less polar, more lipophilic surface to the membrane, facilitating passive diffusion.[12] Once in the aqueous environment of the brain or the target binding site, the IMHB can break, revealing the polar group necessary for target engagement. This can be achieved by strategically placing hydrogen bond donors and acceptors in proximity within the molecule.[11]

Experimental Workflow for CNS Penetration Optimization

CNS_Workflow InSilico In Silico Modeling (LogP, PSA, pKa) Synthesis Analog Synthesis InSilico->Synthesis PAMPA PAMPA-BBB Assay (Passive Permeability) Synthesis->PAMPA Caco2 Bidirectional Caco-2 Assay (Efflux Assessment) PAMPA->Caco2 Good Pe? Stop1 Redesign/Stop PAMPA->Stop1 Poor Pe MetStab Metabolic Stability (Microsomes/Hepatocytes) Caco2->MetStab Low Efflux? Stop2 Redesign/Stop Caco2->Stop2 High Efflux InVivo In Vivo Rodent PK Study (Plasma & Brain Sampling) MetStab->InVivo Stable? Stop3 Redesign/Stop MetStab->Stop3 Unstable Lead Lead Candidate InVivo->Lead Good Kp,uu? InVivo->Stop3 Poor Kp,uu

Caption: A tiered experimental workflow for evaluating CNS drug candidates.

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of compounds across a lipid membrane simulating the BBB.[26]

Materials:

  • 96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Brain lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM in DMSO)

  • High and low permeability control compounds (e.g., testosterone and theophylline)

  • Plate reader or LC-MS/MS for analysis

Protocol:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the brain lipid solution onto the membrane of each well in the donor filter plate. Avoid touching the membrane. Allow the solvent to evaporate for 5-10 minutes.

  • Prepare Donor Solutions: Prepare 500 µM solutions of test compounds and controls in PBS. This is typically done by diluting the 10 mM DMSO stock 1:20 in PBS.

  • Add Donor Solutions: Add 200 µL of the prepared donor solutions to the coated wells of the donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection & Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[27]

  • Calculate Permeability: The effective permeability (Pe) is calculated using established formulas that account for compound concentrations, volumes, incubation time, and membrane area.

Bidirectional Caco-2 Permeability Assay

Objective: To determine the permeability of a compound across a Caco-2 cell monolayer and to identify if it is a substrate for active efflux.[13]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound, control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • P-gp inhibitor (optional, e.g., verapamil)

  • LC-MS/MS for analysis

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[]

  • Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Prepare Dosing Solutions: Prepare solutions of the test compound (e.g., at 10 µM) in transport buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the same procedure but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.[]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[13]

In Vivo Brain Penetration Study (Rodent Model)

Objective: To determine the concentration of a compound in the brain and plasma of a rodent model at a specific time point to calculate the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).[28][29]

Materials:

  • Test animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Test compound formulated in a suitable vehicle

  • Dosing equipment (e.g., oral gavage needles, IV injection supplies)

  • Anesthetics and surgical tools for terminal procedures

  • Blood collection tubes (with anticoagulant)

  • Brain harvesting tools

  • Homogenizer for brain tissue

  • LC-MS/MS for bioanalysis[30]

Protocol:

  • Dosing: Administer the compound to the animals via the desired route (e.g., intravenous, oral).

  • Blood and Brain Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the animal.

    • Collect a terminal blood sample via cardiac puncture.

    • Immediately perfuse the animal with ice-cold saline through the heart to remove residual blood from the brain vasculature.

    • Excise the brain, rinse with cold saline, blot dry, and record the weight.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Homogenize the brain tissue in a specific volume of buffer (e.g., 4 volumes of PBS) to create a brain homogenate.[31]

  • Bioanalysis:

    • Determine the concentration of the compound in the plasma (Cp) and the brain homogenate (Cbrain) using a validated LC-MS/MS method.[30]

  • Data Analysis:

    • Calculate the brain-to-plasma ratio: Kp = Cbrain / Cp .

    • To determine the pharmacologically relevant Kp,uu, you must also measure the fraction unbound in plasma (fu,p) and the fraction unbound in brain homogenate (fu,brain) using equilibrium dialysis.[16]

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,p / fu,brain) . A Kp,uu > 1 indicates net active influx, while Kp,uu < 1 suggests net active efflux or poor passive permeability.

References

Technical Support Center: Addressing Stability Challenges of 1-(Piperidin-1-ylsulfonyl)piperazine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Piperidin-1-ylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the potential stability challenges associated with this compound in various experimental settings. By understanding the chemical liabilities of the sulfonylpiperazine moiety, you can ensure the integrity and reproducibility of your assay results.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO appears cloudy after a freeze-thaw cycle. What is happening?

A1: This is likely due to the compound's limited solubility in aqueous buffers upon dilution from a concentrated DMSO stock. Even a small amount of water absorbed by the hygroscopic DMSO can cause precipitation upon freezing and thawing. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment. If you must store solutions, consider making single-use aliquots to minimize freeze-thaw cycles.[1]

Q2: I'm observing a gradual loss of potency of my compound in my cell-based assay over 48 hours. Could this be a stability issue?

A2: Yes, this is a strong indicator of compound degradation in the assay medium. Both the sulfonamide and piperazine moieties can be susceptible to degradation over time, especially under typical cell culture conditions (37°C, aqueous buffered medium). The primary degradation pathways to consider are hydrolysis and oxidation. It is crucial to assess the stability of the compound in your specific assay medium over the course of the experiment.

Q3: Can the pH of my assay buffer affect the stability of this compound?

A3: Absolutely. The stability of sulfonamides is often pH-dependent. Generally, sulfonamides are more susceptible to hydrolytic cleavage of the sulfur-nitrogen (S-N) bond under acidic conditions.[2][3][4][5] The piperazine ring's protonation state will also change with pH, which can influence its reactivity and solubility. For many sulfonamides, maximum stability is observed in the neutral to slightly alkaline pH range.[2][3][4]

Q4: I'm using a fluorescence-based assay and see an unexpected increase in signal in my vehicle-control wells containing the compound. What could be the cause?

A4: This could be an instance of assay interference. Some compounds can interfere with assay readouts through various mechanisms, including inherent fluorescence, quenching, or interaction with assay reagents. It is important to run proper controls, such as testing the compound in the assay without the biological target, to rule out such artifacts.

Q5: Are there any special storage recommendations for solid this compound?

A5: As a solid, the compound is likely to be more stable. However, it is good practice to store it in a tightly sealed container, protected from light and moisture, at a cool and consistent temperature. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to identifying and resolving stability issues with this compound.

Guide 1: Diagnosing and Mitigating Hydrolytic Degradation

Hydrolysis is a common degradation pathway for sulfonamides, particularly at non-neutral pH. The primary mechanism involves the cleavage of the S-N bond.

Symptoms of Hydrolytic Degradation:

  • Loss of compound potency over time in aqueous buffers.

  • Appearance of new peaks in HPLC or LC-MS analysis of assay samples.

  • Inconsistent results between experiments, especially if buffer preparation varies slightly.

Troubleshooting Workflow for Hydrolytic Stability:

A Inconsistent Results or Potency Loss B Suspect Hydrolytic Instability A->B C Conduct pH Rate Profile Study B->C D Incubate compound in buffers of varying pH (e.g., pH 4, 7, 9) at assay temperature C->D E Analyze samples by HPLC/LC-MS at multiple time points (e.g., 0, 2, 8, 24h) D->E F Determine degradation rate at each pH E->F G Is degradation significant at assay pH? F->G H Optimize Assay Conditions G->H Yes L Problem Mitigated G->L No I Adjust assay buffer to a more stable pH range (if possible) H->I J Reduce incubation time H->J K Prepare fresh compound dilutions immediately before use H->K I->L J->L K->L

Caption: Workflow for investigating pH-dependent hydrolytic stability.

Step-by-Step Protocol for a pH Rate Profile Study:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0). Ensure the buffer components are compatible with your analytical method.

  • Prepare Compound Solutions: Prepare solutions of this compound in each buffer at the final assay concentration.

  • Incubate: Incubate the solutions at the intended assay temperature.

  • Sample and Analyze: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each solution and analyze by a validated stability-indicating HPLC method to quantify the amount of remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Table 1: General Stability Profile of Sulfonamides at Different pH

pH ConditionGeneral StabilityPrimary Degradation Pathway
Acidic (pH < 5)Often less stableHydrolysis of the S-N bond[2][3][5]
Neutral (pH 6-8)Generally more stableMinimal hydrolysis[2][3][4]
Basic (pH > 8)Stability can varyHydrolysis may occur, but often slower than in acidic conditions[2]
Guide 2: Addressing Oxidative and Photolytic Instability

Both the piperazine ring and the sulfonamide group can be susceptible to oxidation. Additionally, exposure to light, especially UV light, can induce photodegradation.

Symptoms of Oxidative/Photolytic Degradation:

  • Rapid loss of activity, especially in the presence of air or potential oxidizing agents in the media (e.g., metal ions).

  • Discoloration of the compound solution.

  • Degradation is more pronounced in assays conducted under ambient light compared to those in the dark.

Troubleshooting Workflow for Oxidative and Photolytic Stability:

A Rapid Potency Loss or Solution Discoloration B Suspect Oxidative or Photolytic Instability A->B C Conduct Forced Degradation Studies B->C D Expose compound to oxidative (e.g., H2O2) and photolytic (e.g., UV light) stress C->D E Analyze stressed samples by HPLC/LC-MS to identify degradation products D->E F Is degradation observed under these conditions? E->F G Implement Protective Measures F->G Yes K Problem Mitigated F->K No H Protect solutions from light (amber vials, cover plates) G->H I Degas buffers to remove dissolved oxygen G->I J Consider adding antioxidants (use with caution and validate) G->J H->K I->K J->K

Caption: Decision tree for managing oxidative and photolytic degradation.

Step-by-Step Protocol for a Forced Degradation Study (Oxidative Stress):

  • Prepare Solution: Dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Introduce Oxidant: Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate: Incubate the solution at room temperature for a set period (e.g., 24 hours), protected from light.

  • Analyze: Analyze the sample using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Compare: Compare the chromatogram to that of an unstressed sample to identify degradation peaks.

Preventative Measures:

  • Light Protection: Prepare and store stock solutions and assay plates in amber vials or by covering them with foil.[6][7]

  • Oxygen Exclusion: For sensitive assays, consider de-gassing buffers and working under an inert atmosphere (e.g., nitrogen).

  • Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be beneficial, but their compatibility with the assay must be thoroughly validated to avoid interference.

Guide 3: Developing a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is essential for accurately assessing the stability of this compound. This method must be able to separate the parent compound from all potential degradation products.

Key Principles of a Stability-Indicating Method:

  • Specificity: The method must be able to resolve the peak of the active pharmaceutical ingredient (API) from impurities and degradation products.

  • Forced Degradation: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[8][9][10][11] The method is then developed to separate these products from the parent compound.

Workflow for Developing a Stability-Indicating HPLC Method:

A Need to Quantify Compound Stability B Develop Stability-Indicating HPLC Method A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Pool Stressed Samples C->D E Develop HPLC method to separate all peaks (parent and degradants) D->E F Optimize column, mobile phase, gradient, and detector settings E->F G Validate Method (Specificity, Linearity, Accuracy, Precision) F->G H Use Validated Method for Stability Studies G->H

Caption: Process for creating a stability-indicating HPLC method.

Table 2: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended Starting Condition
Column C18, 100 Å, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Mass Spectrometry
Column Temperature 30°C

These conditions provide a good starting point and should be optimized to achieve adequate separation of all relevant peaks.

References

Technical Support Center: Method Refinement for the Analysis of Piperazine Derivatives in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of piperazine derivatives. Piperazine and its derivatives are a crucial class of compounds in the pharmaceutical industry, forming the backbone of numerous drugs.[1] However, their analysis in complex biological and environmental matrices presents significant challenges due to their inherent physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format.

The primary analytical hurdles stem from the high polarity and basicity of the piperazine moiety, which often leads to difficulties in extraction, poor chromatographic retention, and peak tailing.[2] Furthermore, many piperazine derivatives lack a strong native chromophore, complicating their detection by UV-based methods.[1][3] This guide will walk you through method refinement, from sample preparation to final detection, to help you develop robust and reliable analytical methods.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

Effective sample preparation is paramount. It aims to isolate the target piperazine derivatives from matrix components that can interfere with analysis, such as proteins, phospholipids, and salts.[4] An inadequate cleanup will inevitably lead to issues downstream, most notably matrix effects in mass spectrometry.[4]

Frequently Asked Questions (FAQs) - Sample Preparation

Q1: Why is sample preparation so critical for analyzing piperazine derivatives?

A1: The complexity of matrices like plasma, urine, or tissue homogenates can directly impact analytical accuracy and sensitivity.[4][5] Key reasons for rigorous sample preparation include:

  • Mitigating Matrix Effects: Co-eluting endogenous substances can suppress or enhance the ionization of the target analyte in an LC-MS source, leading to inaccurate quantification.[4]

  • Improving Column Longevity: Removing proteins and phospholipids prevents the fouling of analytical columns, ensuring consistent performance.

  • Enhancing Sensitivity: By concentrating the analyte and removing interfering components, the signal-to-noise ratio is improved, allowing for lower detection limits.

Troubleshooting Guide: Sample Preparation

Q2: My analyte recovery is low and inconsistent using Liquid-Liquid Extraction (LLE). What should I investigate?

A2: Low and variable recovery in LLE is a common problem, often related to pH and solvent choice. Piperazines are basic compounds with pKa values typically around 5.3 and 9.7.[2] To ensure they are in their neutral, non-ionized state for efficient extraction into an organic solvent, the pH of the aqueous sample must be adjusted.

  • Causality & Action: The fundamental principle of LLE for basic compounds is to make them "like" the organic solvent. By increasing the sample pH to at least 2 units above the highest pKa of the piperazine derivative (i.e., pH > 11.7), you deprotonate the amine groups. This neutralization makes the molecule less polar and significantly increases its partition into a non-polar or moderately polar organic solvent. A simple LLE method for N-benzylpiperazine (BZP) in plasma achieved 68% recovery by adjusting the sample to pH 12 with NaOH and using ethyl acetate as the extraction solvent.[6]

  • Troubleshooting Steps:

    • Verify pH: Ensure your buffer or base addition consistently brings the sample to the target pH. For urine samples, adjusting to pH 12 has been shown to be effective.[7]

    • Optimize Solvent: If recovery is still low, experiment with different extraction solvents. While ethyl acetate is common, other solvents like diethyl ether or mixtures (e.g., hexane/isoamyl alcohol) may offer better recovery for your specific derivative.

    • Check Emulsion Formation: Emulsions can trap your analyte and reduce recovery. Centrifuging at higher speeds or adding salt (salting out) can help break emulsions.

Q3: I'm still observing significant ion suppression in LC-MS/MS. Would Solid-Phase Extraction (SPE) be a better choice?

A3: Yes, SPE often provides a cleaner extract than LLE, significantly reducing matrix effects. For basic compounds like piperazines, a strong cation-exchange (SCX) mixed-mode SPE is highly effective.

  • Mechanism Explained: This technique leverages the basicity of the piperazine nitrogen atoms.

    • Load: The sample is loaded under acidic conditions (e.g., pH < 4), where the piperazine amines are protonated (positively charged). This positive charge causes them to strongly bind to the negatively charged sulfonic acid groups of the SCX sorbent.

    • Wash: Neutral and acidic interferences are washed away with an organic solvent like methanol.

    • Elute: The target analyte is eluted by using a small volume of a basic solution (e.g., 5% ammonium hydroxide in methanol).[8] The high pH neutralizes the piperazine, breaking the ionic bond with the sorbent and allowing it to be eluted. This process provides excellent matrix cleanup.[9]

Workflow: Selecting a Sample Preparation Method

This diagram outlines a decision-making process for choosing the right sample preparation technique.

SamplePrepWorkflow Figure 1. Sample Preparation Decision Workflow start Define Analytical Goal (e.g., quantitative, screening) matrix Identify Matrix Type start->matrix liquid_matrix Liquid Matrix? (Plasma, Urine, Serum) matrix->liquid_matrix solid_matrix Solid/Semi-Solid? (Tissue, Food) matrix->solid_matrix no lle Liquid-Liquid Extraction (LLE) - Simple, low cost - Requires pH optimization liquid_matrix->lle yes (Moderate Cleanup) spe Solid-Phase Extraction (SPE) - Cleaner extracts - Best for low-level quantification liquid_matrix->spe yes (High Cleanup Needed) ppt Protein Precipitation (PPT) - Fast, for screening - High matrix effects liquid_matrix->ppt yes (Screening/High Conc.) homogenize Homogenization / Lysis solid_matrix->homogenize output Proceed to Chromatographic Analysis lle->output spe->output ppt->output ase Accelerated Solvent Extraction (ASE) - Automated, efficient for solids homogenize->ase quechers QuEChERS - For food/environmental matrices homogenize->quechers ase->output quechers->output

Caption: Decision tree for sample preparation of piperazine derivatives.

Q4: Is derivatization required for my analysis?

A4: The need for derivatization depends on your analytical technique and goals.

  • For GC Analysis: Yes, it is almost always necessary. The high polarity and low volatility of piperazines make them unsuitable for direct GC analysis. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or chloroformates masks the polar amine groups, making the derivatives volatile and amenable to GC separation.[8][10]

  • For HPLC-UV Analysis: It is highly recommended. The piperazine ring itself lacks a significant chromophore, resulting in poor sensitivity with UV detection.[1] Derivatizing with an agent that contains a chromophore, such as 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride (DNS-Cl), creates a derivative that can be detected at low concentrations.[1][9][11][12]

  • For LC-MS/MS Analysis: Generally, it is not required. MS/MS is a highly specific and sensitive detector that does not rely on a chromophore. Direct analysis is often preferred to avoid extra sample preparation steps.[5][6] However, in some cases, derivatization can improve chromatographic behavior or ionization efficiency.[13]

Derivatization Reagent Technique Purpose Typical Reaction Conditions Reference(s)
Dansyl Chloride (DNS-Cl) HPLC-FLD/MSAdds a fluorescent and easily ionizable group for high sensitivity.Alkaline pH (e.g., pH 10), 50°C for 30 min.[9][11]
NBD-Cl HPLC-UVAdds a strong UV-active chromophore.Heat (e.g., 60°C for 30 min).[1][12]
Ethyl Chloroformate GC-MSCreates a volatile derivative for GC analysis.Two-phase derivatization procedure.[10]
TFAA GC-MSCreates a volatile perfluoroacylated derivative.Heat (e.g., 70°C for 30 min).[8]
Part 2: Chromatographic Separation - Taming a Difficult Analyte

The high polarity and basic nature of piperazine derivatives pose a significant challenge for chromatographic separation, especially in reversed-phase HPLC.

Frequently Asked Questions (FAQs) - Chromatography

Q5: Why do my piperazine peaks show significant tailing on a C18 column?

A5: Peak tailing is a classic problem for basic compounds like piperazines in reversed-phase HPLC.[2] It is primarily caused by secondary ionic interactions between the protonated basic analyte and residual, negatively charged silanol groups on the silica-based stationary phase. This strong, non-specific binding leads to a "tail" as the analyte slowly elutes from these active sites.

Troubleshooting Guide: Chromatographic Separation

Q6: How can I improve the peak shape of my piperazine compound in reversed-phase HPLC?

A6: To improve peak shape, you must minimize the unwanted silanol interactions.

  • Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), can saturate the active silanol sites, preventing the analyte from interacting with them.[2] Alternatively, using an acidic modifier like formic acid or trifluoroacetic acid (TFA) can serve a dual purpose: it acts as an ion-pairing agent and protonates the silanols, reducing their negative charge.

  • Adjust Mobile Phase pH: Maintaining the mobile phase pH at a low level (e.g., pH 2-3) ensures that the piperazine is fully protonated and that the silanol groups are also protonated (neutral), thus minimizing ionic interactions.

  • Use Modern, End-Capped Columns: Choose high-purity silica columns that are thoroughly end-capped. End-capping treats the majority of residual silanols, creating a more inert surface. Columns with a C8 or phenyl stationary phase can also offer different selectivity and sometimes better peak shape.[14]

Q7: My analyte has little to no retention on a C18 column, even with 100% aqueous mobile phase. What are my options?

A7: This is a common issue for highly polar piperazine derivatives. When an analyte is too polar for reversed-phase, you should consider alternative chromatographic modes: Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the retention of polar compounds.[15] It uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a mobile phase high in organic content (typically >80% acetonitrile).[15][16] A water-rich layer is formed on the stationary phase surface, and polar analytes partition into this layer, leading to retention. The elution order is typically the reverse of what is seen in reversed-phase.[15] HILIC is an excellent choice for improving retention and is fully compatible with mass spectrometry.[16][17]

  • Ion-Pair Chromatography (IPC): IPC is a reversed-phase technique that adds an "ion-pairing reagent" to the mobile phase.[18] This reagent is a large ionic molecule with a charge opposite to the analyte and a hydrophobic tail. For cationic piperazines, an anionic reagent like an alkyl sulfonate is used. The reagent forms a neutral ion-pair with the analyte, which is then retained on the C18 column via hydrophobic interactions.[19] While effective, IPC reagents like TFA can cause ion suppression in MS and may permanently modify the column, often requiring dedicated columns for this purpose.[20]

Workflow: Troubleshooting Poor Chromatography

This flowchart provides a systematic approach to resolving common chromatographic issues.

ChromTroubleshoot Figure 2. Chromatographic Troubleshooting Workflow start Problem Observed peak_tailing Poor Peak Shape (Tailing) start->peak_tailing no_retention Poor/No Retention (Elutes at void volume) start->no_retention add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid, 0.1% TEA) peak_tailing->add_modifier yes increase_aqueous Increase Aqueous Content in Mobile Phase no_retention->increase_aqueous yes check_ph Adjust Mobile Phase pH (Low pH, e.g., 2.5-3.5) add_modifier->check_ph new_column Use Modern End-Capped Column (e.g., high-purity silica) check_ph->new_column still_poor Still Poor Retention? increase_aqueous->still_poor switch_mode Switch Chromatographic Mode still_poor->switch_mode yes hilic HILIC - Polar stationary phase - High organic mobile phase switch_mode->hilic ion_pair Ion-Pair Chromatography - Add ion-pair reagent to RP method switch_mode->ion_pair MatrixEffect Figure 3. Ion Suppression in Electrospray Ionization (ESI) cluster_0 Ideal Condition (Clean Sample) cluster_1 Matrix Effect (Complex Matrix) ESI_Tip1 ESI Droplet Analyte_Ion1 Analyte Ion (+) ESI_Tip1->Analyte_Ion1 Evaporation & Ionization MS_Inlet1 To Mass Analyzer Analyte_Ion1->MS_Inlet1 High Signal ESI_Tip2 ESI Droplet Analyte_Ion2 Analyte Ion (+) ESI_Tip2->Analyte_Ion2 Competition for Surface/Charge Matrix_Ion Matrix Component (M) ESI_Tip2->Matrix_Ion MS_Inlet2 To Mass Analyzer Analyte_Ion2->MS_Inlet2 Suppressed Signal

References

Technical Support Center: Overcoming Challenges in the C-H Functionalization of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answer frequently asked questions. The piperazine motif is a cornerstone in medicinal chemistry, ranking among the top three N-heterocycles in FDA-approved pharmaceuticals.[1][2][3][4][5] However, the direct functionalization of its C-H bonds presents unique challenges not typically encountered with other saturated heterocycles like piperidines and pyrrolidines.[1][3][4][6][7] This guide aims to equip you with the knowledge to navigate these complexities and successfully diversify this privileged scaffold.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the C-H functionalization of piperazine substrates. Each problem is presented with potential causes and actionable solutions based on established chemical principles.

Issue 1: Poor or No Conversion of Starting Material

Question: I am attempting a transition-metal-catalyzed C-H arylation of an N-Boc, N'-aryl piperazine, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Potential Causes & Solutions:

  • Catalyst Inactivation: The presence of two Lewis basic nitrogen atoms in the piperazine ring can lead to catalyst inhibition or deactivation.[3][4][7] The second nitrogen can coordinate to the metal center, preventing the desired catalytic cycle.

    • Solution: Employ a mono-protected piperazine, such as an N-Boc derivative, to reduce the basicity of one nitrogen.[8] For N-alkyl piperazines, which are particularly challenging, consider methods that do not rely on catalysts susceptible to amine coordination, such as photoredox catalysis.[9]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and reactivity of the catalyst. An inappropriate ligand may not effectively promote the C-H activation step.

    • Solution: Screen a variety of phosphine ligands with different steric and electronic properties. For instance, in palladium-catalyzed reactions, bulky and electron-rich ligands can often enhance catalytic activity.[8]

  • Inadequate Base: The base is critical for the deprotonation step in many C-H functionalization mechanisms.

    • Solution: If a strong base like NaOtBu is causing decomposition, consider weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[8]

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Common solvents for these reactions include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol might be beneficial.[8]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of N-Arylpiperazines

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: In a nitrogen-purged glovebox, combine the N-arylpiperazine (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., a biarylphosphine ligand, 4-10 mol%) in a dry reaction vessel.

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., toluene or dioxane) and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.[10]

Issue 2: Lack of Regioselectivity in Unsymmetrically Substituted Piperazines

Question: My reaction on an N,N'-disubstituted piperazine is producing a mixture of C-H functionalized isomers. How can I control the regioselectivity?

Potential Causes & Solutions:

  • Electronic Differentiation of Nitrogen Atoms: The selectivity of C-H functionalization is often dictated by the electronic properties of the adjacent nitrogen substituents.

    • Solution (Photoredox Catalysis): In photoredox catalysis, single-electron oxidation typically occurs at the more electron-rich nitrogen atom.[11][12] This forms a nitrogen-centered radical cation, leading to deprotonation and functionalization at the adjacent C-H bond. By installing a more electron-donating group on one nitrogen, you can direct the functionalization to its α-position.[11][12][13]

  • Directing Groups: For transition-metal-catalyzed reactions, a directing group can be used to achieve high regioselectivity.

    • Solution: Install a removable directing group on one of the nitrogen atoms. This group will coordinate to the metal catalyst and direct the C-H activation to a specific, often ortho, position.[10][14][15]

Workflow for Achieving Regioselectivity in Piperazine C-H Functionalization

Caption: Decision workflow for controlling regioselectivity.

Issue 3: Formation of Di-substituted Byproducts

Question: I am trying to synthesize a mono-substituted piperazine, but I am observing significant amounts of the 1,4-disubstituted product. How can I prevent this over-alkylation?

Potential Causes & Solutions:

  • High Reactivity of the Mono-substituted Product: The initially formed mono-substituted piperazine can be more reactive than the starting material, leading to a second functionalization.

    • Solution:

      • Use a large excess of piperazine (5-10 fold): This statistically favors the reaction with the starting material over the mono-substituted product.[8]

      • Slow addition of the electrophile: Adding the electrophile dropwise at a low temperature can help to control the reaction and minimize di-substitution.[8]

      • Utilize a mono-protected piperazine: The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine. After the first functionalization, the protecting group can be removed.[8]

Table 1: Comparison of Strategies to Minimize Di-substitution

StrategyAdvantagesDisadvantages
Excess Piperazine Operationally simple.Requires separation of the product from a large amount of starting material.
Slow Addition Can be effective for some substrates.May not completely eliminate di-substitution.
Mono-protection Generally provides the highest selectivity for mono-functionalization.Requires additional protection and deprotection steps.

Frequently Asked Questions (FAQs)

Q1: Why is the C-H functionalization of piperazines more challenging than that of piperidines?

The primary challenge arises from the presence of the second nitrogen atom in the piperazine ring.[3][4][7] This additional nitrogen can act as a Lewis base and coordinate to the metal catalyst, leading to catalyst poisoning or altered reactivity.[3][4][7] Furthermore, in unsymmetrically substituted piperazines, achieving regioselectivity between the four potentially reactive C-H bonds α to the nitrogens can be difficult.

Q2: What are the main synthetic approaches for the C-H functionalization of piperazines?

The main strategies include:

  • Transition-metal-catalyzed C-H functionalization: This often involves palladium, rhodium, or copper catalysts and can be directed by a functional group on the nitrogen.[1][7][16][17][18]

  • Photoredox catalysis: This method uses visible light and a photocatalyst to generate radical intermediates under mild conditions, offering a powerful way to functionalize piperazines, especially those with electron-rich nitrogen centers.[6][7][11][12][13]

  • α-Lithiation and trapping: This involves the deprotonation of a C-H bond α to a nitrogen using a strong base, followed by quenching the resulting organolithium species with an electrophile.[1][3][19]

Q3: How can photoredox catalysis be applied to the late-stage functionalization of complex piperazine-containing molecules?

Photoredox catalysis is particularly well-suited for late-stage functionalization due to its mild reaction conditions, which are often compatible with a wide range of functional groups.[9][20] For instance, a photoexcited flavin analogue under blue LED irradiation has been shown to promote C-H bond cleavage in both N-alkyl and N-aryl piperazines, allowing for the derivatization of bioactive molecules.[9] This approach can tolerate Lewis acid- and base-sensitive functionalities, making it broadly applicable in drug discovery programs.[9][20]

Q4: Can C-H functionalization be used to introduce chirality at the α-carbon of a piperazine?

Yes, though it remains a significant challenge.[7] Asymmetric lithiation-trapping sequences using chiral ligands like (-)-sparteine or its surrogates have been developed to provide enantioenriched α-substituted piperazines.[3][21] However, achieving high enantioselectivity in transition-metal-catalyzed or photoredox-mediated C-H functionalization of piperazines is an active area of research.[7]

Q5: What is the role of protecting groups in the C-H functionalization of piperazines?

Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are crucial for several reasons:

  • Modulating Reactivity: They can attenuate the Lewis basicity of the nitrogen they are attached to, preventing catalyst inhibition.[9]

  • Directing Functionalization: In photoredox catalysis, having one nitrogen protected with an electron-withdrawing group and the other with an electron-donating group can direct functionalization to the α-position of the more electron-rich nitrogen.[11][12]

  • Preventing Di-substitution: As discussed in the troubleshooting guide, mono-protection is a key strategy to achieve selective mono-functionalization.[8]

Mechanism of Photoredox-Catalyzed Piperazine C-H Functionalization

G PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited hv (Visible Light) PC_excited->PC SET Piperazine N,N'-Disubstituted Piperazine Radical_Cation Piperazine Radical Cation Piperazine->Radical_Cation Oxidation Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical -H+ Product α-Functionalized Piperazine Alpha_Amino_Radical->Product Acceptor Radical Acceptor Acceptor->Product

References

Validation & Comparative

comparative analysis of 1-(Piperidin-1-ylsulfonyl)piperazine vs other M4 antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of cholinergic signaling, the muscarinic acetylcholine M4 receptor stands out as a promising therapeutic target for central nervous system (CNS) disorders, including Parkinson's disease and schizophrenia.[1][2] The development of tool compounds to probe M4 function has evolved significantly, moving from broadly acting agents to highly specific molecules. This guide provides a comparative analysis of an early M4-targeted chemical series, exemplified by the 1-(Piperidin-1-ylsulfonyl)piperazine scaffold, versus modern, highly selective M4 antagonists. We will explore the critical differences in their pharmacological profiles, supported by experimental data, and provide detailed protocols for their characterization.

The M4 Receptor: A Key Modulator in the CNS

The M4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the striatum and cortex.[3] It primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, making M4 a critical control point in brain circuits disrupted in various neurological and psychiatric conditions.[1][2] The therapeutic hypothesis is that selective antagonism of M4 can replicate the efficacy of non-selective antimuscarinic drugs in certain movement disorders while avoiding the severe side effects associated with blocking other muscarinic subtypes (M1, M2, M3, M5).[1][2]

From Pan-Antagonism to Selective Inhibition: A Tale of Two Scaffolds

The this compound Scaffold: A Pan-Muscarinic Profile

A chemical series based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, to which the titular this compound belongs, emerged from a high-throughput screening campaign designed to identify M4 antagonists.[5][6] While initial optimization efforts successfully enhanced potency at the human M4 receptor, with some analogs achieving IC50 values below 200 nM, a crucial characteristic became apparent upon broader profiling.[5][7]

Key Finding: This chemical series does not exhibit significant selectivity for the M4 receptor. Instead, it demonstrates pan-muscarinic antagonist activity , binding to and inhibiting all five muscarinic receptor subtypes (M1-M5).[5][6] The best compounds from this series showed, at most, a 9- to 16-fold functional selectivity for M4 over the other subtypes.[5][8] This lack of selectivity is a significant liability for a tool compound intended to probe a specific receptor's function or for a therapeutic agent where off-target effects can lead to a poor side-effect profile.

The Advent of Truly Selective M4 Antagonists: The VU-Series

In contrast, recent medicinal chemistry efforts have yielded the first-in-class, truly selective M4 antagonists, including VU6013720 , VU6021302 , and VU6021625 .[1][2] These compounds represent a landmark achievement in muscarinic pharmacology, providing researchers with unprecedented tools to dissect M4-specific pathways.

Key Finding: These molecules display high potency for the M4 receptor, with IC50 values in the low-nanomolar and even sub-nanomolar range for the human subtype, combined with remarkable selectivity over other muscarinic receptors.[1][9] For instance, VU6021625 shows over 50-fold selectivity for rat M4 over M2 and greater than 100-fold selectivity over M1, M3, and M5 in functional assays.[1][10] This high degree of selectivity is essential for attributing in vitro and in vivo effects specifically to M4 receptor antagonism.

Comparative Data Analysis: Potency and Selectivity

The fundamental difference between these two classes of compounds is starkly illustrated when their functional potencies (IC50) and binding affinities (Ki) are compared across the five muscarinic receptor subtypes.

Compound ClassM1 (IC50/Ki)M2 (IC50/Ki)M3 (IC50/Ki)M4 (IC50/Ki)M5 (IC50/Ki)Selectivity ProfileReference
Piperidinylsulfonyl-piperazine series ActiveActiveActiveActive (IC50s < 200 nM)ActivePan-Antagonist (9- to 16-fold selectivity at best)[5][6]
VU6013720 (rat) >1700 nM~670 nM>10,000 nM~20 nM >10,000 nMHighly M4 Selective (>85-fold vs M1, >34-fold vs M2)[1][9]
VU6021625 (human) >10,000 nM~3500 nM>10,000 nM~0.44 nM >10,000 nMHighly M4 Selective (>800-fold vs M2)[1][11]
VU6021625 (rat) ~5500 nM~3200 nM>10,000 nM~57 nM >10,000 nMHighly M4 Selective (>96-fold vs M1, >56-fold vs M2)[1][12]

Note: Data is presented as approximate IC50 values from functional assays or Ki values from binding assays, collected from multiple sources. Direct comparison requires standardized assay conditions.

Visualizing the Pathways and Protocols

To better understand the mechanisms and methods discussed, the following diagrams illustrate the M4 signaling pathway and the workflows for key characterization assays.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R binds G_protein Gi/o Protein M4R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion AC Response Decreased Neuronal Excitability cAMP->Response leads to

Caption: Canonical M4 receptor signaling pathway via Gαi/o protein coupling.

Binding_Assay_Workflow start Start prep Prepare reagents: - Membranes (CHO-hM4) - Radioligand ([3H]-NMS) - Test Compound (serial dilution) - Assay Buffer start->prep incubate Incubate membranes, radioligand, and test compound to reach equilibrium prep->incubate separate Separate bound from free radioligand (Rapid vacuum filtration over GF/B plates) incubate->separate wash Wash filter plates with cold buffer to remove non-specific binding separate->wash count Quantify bound radioactivity (Scintillation counting) wash->count analyze Analyze data: - Plot % inhibition vs. [Compound] - Calculate IC50 - Convert to Ki using Cheng-Prusoff count->analyze end End: Determine Binding Affinity (Ki) analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional_Assay_Workflow start Start prep Prepare cells expressing receptor (e.g., CHO-hM4) in microplates start->prep preincubate Pre-incubate cells with serial dilutions of test antagonist prep->preincubate stimulate Stimulate cells with a fixed concentration of agonist (e.g., ACh at EC80) preincubate->stimulate measure Measure downstream signal (e.g., [35S]GTPγS binding or cAMP levels) stimulate->measure analyze Analyze data: - Plot % inhibition vs. [Antagonist] - Determine IC50 value measure->analyze end End: Determine Functional Potency (IC50) analyze->end

Caption: General workflow for a functional antagonist assay.

Experimental Protocols: A Self-Validating System

Accurate pharmacological characterization is built upon robust and reproducible experimental design. The following protocols describe the gold-standard assays for determining the affinity and functional potency of M4 antagonists.

Competitive Radioligand Binding Assay (Affinity Determination)

This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, allowing for the determination of the binding affinity constant (Ki).

  • Rationale: Using a non-selective radioligand like [³H]-N-methylscopolamine ([³H]-NMS) allows for the profiling of a test compound against all muscarinic subtypes expressed in different cell lines, providing a direct comparison of binding affinity.[8][13] The Cheng-Prusoff equation is then used to convert the measured IC50 to a Ki value, which is a more absolute measure of affinity.[14]

  • Step-by-Step Methodology:

    • Membrane Preparation: Harvest cell membranes from CHO-K1 or HEK293 cells stably expressing the human M1, M2, M3, M4, or M5 receptor subtype. Determine protein concentration using a standard method (e.g., BCA assay).

    • Reagent Preparation:

      • Prepare serial dilutions of the test antagonist in assay buffer (e.g., 20 mM HEPES, pH 7.4).[14]

      • Prepare the radioligand, [³H]-NMS, at a fixed concentration near its Kd value (typically 0.1-0.4 nM).[14][15]

    • Assay Incubation: In a 96-well plate, combine cell membranes (e.g., 10 µ g/well ), the fixed concentration of [³H]-NMS, and varying concentrations of the test antagonist.[13] For determining non-specific binding, use a high concentration of a non-labeled, non-selective antagonist like atropine (1-10 µM).[14][16] Incubate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[13]

    • Separation: Terminate the assay by rapid vacuum filtration through glass fiber filter plates (e.g., GF/B), which traps the membranes with bound radioligand.[16]

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Add scintillation cocktail to the wells and quantify the radioactivity bound to the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

[³⁵S]GTPγS Binding Assay (Functional Potency for Gi/o-Coupled Receptors)

This functional assay measures the first step in G protein activation—the exchange of GDP for GTP—providing a direct readout of receptor activation or inhibition for Gi/o-coupled receptors like M2 and M4.[17][18]

  • Rationale: Since M4 is a Gi/o-coupled receptor, its activation by an agonist promotes the binding of GTP to the Gα subunit.[18] Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the activated state to be trapped and quantified.[18] An antagonist will inhibit this agonist-induced signal, allowing for the determination of its functional potency (IC50). This assay is considered a proximal measure of receptor function, often with less signal amplification than downstream assays.[19]

  • Step-by-Step Methodology:

    • Membrane Preparation: Use cell membranes expressing the M4 (or M2) receptor as described above.

    • Reagent Preparation:

      • Prepare assay buffer (e.g., HEPES buffer containing MgCl₂, NaCl, and saponin).

      • Prepare serial dilutions of the test antagonist.

      • Prepare a solution of a standard muscarinic agonist (e.g., acetylcholine or carbachol) at a concentration that produces ~80% of its maximal effect (EC80).

      • Prepare a solution containing GDP (to ensure G proteins are in the inactive state) and [³⁵S]GTPγS.

    • Assay Incubation:

      • Pre-incubate membranes with the test antagonist and GDP for 20-30 minutes at 30°C.[4]

      • Initiate the reaction by adding the agonist (to stimulate the receptor) and [³⁵S]GTPγS. Incubate for an additional 30-60 minutes.[4][19]

    • Termination & Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration, as described for the binding assay.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: The antagonist's potency (IC50) is determined by plotting the inhibition of the agonist-induced [³⁵S]GTPγS binding against the antagonist concentration and fitting the curve with a non-linear regression model.

Calcium Mobilization Assay (Functional Potency for Gq-Coupled Receptors)

This assay is used to determine the functional potency of antagonists at Gq-coupled receptors like M1, M3, and M5, which signal via increases in intracellular calcium.[20]

  • Rationale: While not a direct measure of M4 activity, this assay is crucial for determining selectivity. M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C and lead to a measurable release of calcium from intracellular stores.[20] An antagonist will block this agonist-induced calcium flux.

  • Step-by-Step Methodology:

    • Cell Plating: Seed whole cells (e.g., CHO or HEK293) stably expressing the M1, M3, or M5 receptor into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

    • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in assay buffer for 45-60 minutes at 37°C.[20][21]

    • Antagonist Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Add serial dilutions of the test antagonist to the wells and pre-incubate for a set period (e.g., 15-30 minutes).

    • Agonist Stimulation & Measurement: Add a fixed concentration of an agonist (e.g., carbachol at its EC80) to all wells while simultaneously measuring the fluorescence signal kinetically over 60-90 seconds.[20]

    • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to controls (agonist only vs. no agonist). The antagonist's IC50 is determined by plotting the percent inhibition of the agonist-induced calcium response against the antagonist concentration.

Conclusion and Future Perspectives

The comparative analysis between the this compound chemical series and selective tools like VU6021625 highlights a critical principle in modern pharmacology: selectivity is paramount. While the former series demonstrates potency at the M4 receptor, its pan-muscarinic activity makes it unsuitable for dissecting the specific roles of M4 in complex biological systems. Any observed effect could be a composite of actions at multiple muscarinic subtypes.

In contrast, the development of highly selective antagonists like VU6013720 and VU6021625 provides the precision required to validate M4 as a drug target.[1][3] For researchers in drug discovery and basic science, the choice of chemical tool is a determining factor in the validity and interpretability of their findings. This guide underscores the necessity of rigorous pharmacological profiling, using a suite of binding and functional assays, to understand a compound's true mechanism of action. As the field moves forward, the focus will remain on developing agents with even greater selectivity and optimized pharmacokinetic properties to translate the therapeutic promise of M4 antagonism into clinical reality.

References

In Vivo Validation of Novel Psychoactive Compounds: A Comparative Benchmarking Guide for 1-(Piperidin-1-ylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the pharmacological effects of the novel compound, 1-(Piperidin-1-ylsulfonyl)piperazine. Given the nascent stage of research on this specific molecule, this document serves as a strategic comparison and methodological blueprint. We will objectively benchmark its potential performance against established piperazine-based neuropsychiatric agents and provide the requisite experimental data and protocols for its rigorous evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new chemical entities targeting the central nervous system.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a multitude of clinically effective drugs.[1][2] Its unique physicochemical properties often confer favorable pharmacokinetic profiles and allow for versatile interactions with various biological targets.[1] Derivatives of piperazine have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through the modulation of dopaminergic and serotonergic pathways.[2][3]

This compound represents a novel chemical entity incorporating both piperidine and piperazine moieties. This structural combination suggests a potential for complex pharmacological activity, possibly targeting receptors and transporters implicated in mood and psychotic disorders. The sulfonyl group may influence its binding affinity and selectivity, potentially offering a unique therapeutic window. This guide outlines a systematic in vivo approach to elucidate the pharmacological profile of this compound and compare it to established drugs sharing the piperazine core.

Strategic Rationale for In Vivo Validation

Phenotypic drug discovery, which relies on observing changes at a systems level through behavioral assays, is a powerful approach for identifying novel compounds with desirable pharmacological properties, especially for complex CNS disorders.[4][5] Our proposed in vivo validation strategy for this compound is therefore grounded in a battery of well-established behavioral paradigms. The selection of these assays is driven by the need to comprehensively assess potential anxiolytic, antidepressant, and antipsychotic effects, which are common therapeutic areas for piperazine derivatives.[2]

The choice of animal models, primarily rodents, is based on their extensive use and validation in neuropsychiatric drug discovery.[6][7] These models, while not perfectly replicating human conditions, provide crucial insights into the neurobiological underpinnings of behavior and the potential efficacy of novel therapeutics.[8]

Comparative Framework: Benchmarking Against the Gold Standard

To contextualize the pharmacological effects of this compound, it is essential to compare its performance against clinically relevant and mechanistically understood compounds. For this guide, we have selected two well-characterized piperazine derivatives:

  • Buspirone: An anxiolytic agent with partial agonist activity at the 5-HT1A receptor.

  • Aripiprazole: An atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at the 5-HT2A receptor.[1]

By comparing the behavioral and physiological outcomes of this compound with these reference compounds, we can begin to infer its potential mechanism of action and therapeutic utility.

In Vivo Experimental Workflow

The following diagram illustrates the proposed workflow for the in vivo characterization of this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic & Safety Follow-up A Acute Toxicity & Tolerability B Open Field Test (Locomotor Activity) A->B C Elevated Plus Maze (Anxiety) B->C Proceed if no significant hyper/hypo-activity D Forced Swim Test (Depression) C->D E Tail Suspension Test (Depression) D->E F Prepulse Inhibition (Antipsychotic) E->F G Receptor Occupancy Studies F->G Based on efficacy signals H Pharmacokinetic Analysis G->H I Chronic Dosing & Withdrawal Studies H->I G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A This compound B 5-HT1A Receptor A->B Partial Agonist C D2 Receptor A->C Partial Agonist / Antagonist D Adenylyl Cyclase B->D Inhibition C->D Inhibition E cAMP D->E F PKA E->F G CREB F->G H Gene Transcription G->H I Neuronal Response H->I

References

A Head-to-Head Comparison of Novel Arylpiperazine Derivatives' Potency at Dopamine D2 and Serotonin 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: January 2026

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS). Its remarkable versatility allows for fine-tuning of pharmacological activity, leading to blockbuster drugs for schizophrenia, depression, and anxiety.[1] A key strategy in designing next-generation antipsychotics involves modulating both dopamine D2 and serotonin 5-HT1A receptors.[2][3] This dual-action profile is believed to enhance therapeutic efficacy while mitigating the adverse side effects associated with earlier antipsychotics, which primarily acted as D2 receptor antagonists.[2]

This guide provides a head-to-head comparison of the potency of a series of novel indazole and piperazine-based derivatives, which incorporate the critical arylpiperazine moiety. We will delve into the experimental data, outline the methodologies used to determine potency, and explore the underlying signaling pathways, offering researchers a comprehensive framework for evaluating such compounds.

Mechanism of Action: The Gi/o-Coupled Signaling Pathway

Both the dopamine D2 receptor and the serotonin 5-HT1A receptor are G protein-coupled receptors (GPCRs) that belong to the rhodopsin family.[4] Upon activation by their endogenous ligands (dopamine and serotonin, respectively), they primarily couple to the Gi/o class of G proteins.[4][5] This coupling initiates a signaling cascade that results in the inhibition of adenylyl cyclase, a key enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP).[4][5] The subsequent decrease in intracellular cAMP levels leads to a reduction in the activity of Protein Kinase A (PKA) and modulates downstream cellular responses.

This inhibitory action is central to the therapeutic effects of drugs targeting these receptors. For instance, D2 receptor antagonism is a hallmark of antipsychotic efficacy, while 5-HT1A receptor partial agonism is associated with anxiolytic and antidepressant effects.[2][5][6]

Signaling_Pathway Receptor D2 or 5-HT1A Receptor (GPCR) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibits cAMP cyclic AMP (cAMP) (Second Messenger) AC->cAMP Conversion (Inhibited) Ligand Agonist Ligand (e.g., Dopamine, Serotonin, or Derivative) Ligand->Receptor Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Cellular Response (e.g., Neuronal Firing) PKA->Response Phosphorylates Targets

Figure 1: Simplified Gi/o-coupled GPCR signaling pathway for D2 and 5-HT1A receptors.
Comparative Potency Analysis

The potency of a compound is a measure of the concentration required to produce a specific effect. In drug discovery, this is often quantified by the inhibition constant (Ki), which represents the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki, in nM) of a series of novel indazole-piperazine derivatives for human dopamine D2 and serotonin 5-HT1A receptors, as determined by competitive radioligand binding assays.[2] This side-by-side comparison allows for a clear evaluation of potency and selectivity.

Compound IDLinker StructureR1 GroupR2 GroupD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
D2AAK3 -CH2-CH2-HH210110
1 -CH2-CH2-FH1612
2 -CH2-CH2-ClH2513
3 -CH2-CH2-BrH2515
4 -CH2-CH2-CH3H12065
10 -CH2-CH2-CH2-FH1210
11 -CH2-CH2-CH2-ClH2211
12 -CH2-CH2-CH2-BrH2312

Data synthesized from experiments conducted on membranes from cell lines stably expressing the human cloned receptors.[2]

Field Insights & Structure-Activity Relationship (SAR):

From the data, several key insights emerge:

  • Impact of Halogen Substitution: The introduction of a fluorine (Compound 1 ), chlorine (Compound 2 ), or bromine (Compound 3 ) atom at the R1 position of the indazole ring dramatically increases affinity for both D2 and 5-HT1A receptors compared to the unsubstituted parent compound (D2AAK3). This suggests a critical interaction within the receptor's binding pocket that is favored by halogenation.

  • Effect of Linker Length: Extending the alkyl linker from two carbons (e.g., Compound 1 ) to three carbons (e.g., Compound 10 ) generally maintains or slightly improves the high affinity for both receptors. For example, Compound 10 shows a Ki of 12 nM at the D2 receptor and 10 nM at the 5-HT1A receptor, representing one of the most potent compounds in the series.[2]

  • Methyl Substitution: In contrast to halogens, adding a methyl group at the R1 position (Compound 4 ) results in a weaker affinity compared to the halogenated analogs, although it is still an improvement over the parent compound.

These SAR trends are crucial for guiding future drug design, indicating that a three-carbon linker and a halogen substitution on the indazole ring are favorable modifications for achieving high potency at both D2 and 5-HT1A receptors.

Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity

To ensure the trustworthiness and reproducibility of potency data, a robust and well-defined experimental protocol is essential. The determination of Ki values, as shown above, is typically achieved through competitive radioligand binding assays.[2][7] This technique measures the ability of a test compound to displace a known radioactive ligand (radioligand) that specifically binds to the target receptor.

Below is a detailed, step-by-step methodology representative of a D2 receptor binding assay.

Causality Behind Experimental Choices:

  • Source of Receptors: Membranes from HEK293 cells stably expressing the human D2 receptor are used to provide a high concentration of the target protein, ensuring a robust signal.[4]

  • Radioligand: [³H]Spiperone or a similar high-affinity D2-selective antagonist is used as the radioligand.[7][8] Its high affinity allows for stable binding, while the tritium label enables sensitive detection.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, non-radioactive D2 ligand (e.g., haloperidol) is used to define non-specific binding.[1] This is critical because the radioligand can bind to other sites besides the receptor. Subtracting NSB from total binding yields the specific binding to the D2 receptor, which is the value of interest.[9]

  • Incubation Conditions: Incubation is performed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9]

  • Termination: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).[9]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells stably expressing the human D2 receptor.

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.[9]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in the assay binding buffer and determine the total protein concentration using a BCA or similar protein assay.[9]

  • Assay Setup (96-well plate format):

    • To each well, add the following in sequence:

      • 50 µL of assay buffer (for total binding) OR 50 µL of a saturating concentration of a non-labeled competitor (e.g., 10 µM Haloperidol) for non-specific binding determination.

      • 50 µL of the test compound at various concentrations (typically a serial dilution).

      • 150 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).[9]

      • 50 µL of the radioligand (e.g., [³H]Spiperone) at a fixed concentration near its dissociation constant (Kd).[9]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[9]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester.[9]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Workflow_Diagram prep 1. Membrane Preparation (HEK293-D2 Cells) setup 2. Assay Plate Setup (Add Buffers, Compounds, Membranes, Radioligand) prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) setup->incubate filtrate 4. Rapid Filtration (Separate Bound/Free Ligand) incubate->filtrate detect 5. Scintillation Counting (Measure Radioactivity) filtrate->detect analyze 6. Data Analysis (Calculate IC50 and Ki) detect->analyze

Figure 2: Experimental workflow for a competitive radioligand binding assay.

References

A Senior Application Scientist's Guide to Validating the Binding Affinity of 1-(Piperidin-1-ylsulfonyl)piperazine for a Novel GPCR Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of the novel compound, 1-(Piperidin-1-ylsulfonyl)piperazine. For the purpose of this comparative analysis, we will treat this compound as a potential antagonist for a hypothetical G-protein coupled receptor (GPCR), herein referred to as "Target X." Our focus is not merely on procedural steps but on the strategic rationale behind selecting and executing the most appropriate binding assays, interpreting the data, and comparing its performance against established alternatives.

The validation of a compound's binding affinity is a cornerstone of early-stage drug discovery.[1][2] It provides a quantitative measure of the interaction strength between a ligand and its target receptor, which is critical for establishing structure-activity relationships (SAR), guiding lead optimization, and ensuring on-target activity.[1][2] This guide will compare three orthogonal, industry-standard biophysical techniques: the traditional Radioligand Competition Binding Assay, the label-free Surface Plasmon Resonance (SPR), and the thermodynamically informative Isothermal Titration Calorimetry (ITC).

Comparative Methodologies for Affinity Determination

Choosing the right assay depends on the specific question being asked, the available resources, and the stage of the drug discovery pipeline. Each method offers unique advantages and presents distinct challenges, particularly when working with membrane proteins like GPCRs.[3]

Radioligand Competition Binding Assay: The Gold Standard

This technique is a robust and highly sensitive method for determining the affinity of an unlabeled test compound (our "cold" ligand, this compound) by measuring its ability to compete with a "hot," radioactively labeled ligand of known high affinity for the target receptor.[4][5][6]

  • Causality & Rationale : The principle is based on the law of mass action. The concentration of the unlabeled test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. This IC50 is then converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.[7] This method is considered a gold standard due to its high sensitivity and direct measurement of binding at the receptor in a near-native membrane environment.[2]

  • Advantages :

    • High sensitivity, allowing for the use of low receptor concentrations.

    • Well-established protocols and robust data analysis.[4]

    • Can be performed on crude membrane preparations, preserving a more native receptor conformation.

  • Limitations :

    • Requires a suitable, high-affinity radioligand for the target.

    • Involves the handling and disposal of radioactive materials.

    • Provides an indirect measure of affinity (Ki) and does not yield kinetic information.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful optical technique that measures molecular interactions in real-time without the need for labels.[3][8] For GPCRs, the receptor is typically captured on a sensor chip surface, and the test compound is flowed over it. Binding events are detected as a change in the refractive index at the surface.[9]

  • Causality & Rationale : The SPR response is directly proportional to the mass change on the sensor surface. By monitoring this change over time during the association (compound flowing over) and dissociation (buffer flowing over) phases, one can determine not only the equilibrium dissociation constant (Kd) but also the kinetic rate constants for binding (kon or ka) and dissociation (koff or kd).[10] This kinetic information provides deeper insight into the compound's mechanism of action, distinguishing, for example, a fast-on/fast-off compound from a slow-on/slow-off one with the same overall affinity. The main challenge lies in solubilizing and stabilizing the GPCR out of its native membrane while retaining its functional integrity.[3]

  • Advantages :

    • Label-free, avoiding potential artifacts from labeling.[8]

    • Provides real-time kinetic data (kon and koff) in addition to affinity (Kd).[8]

    • Can detect both orthosteric and allosteric interactions.[11]

  • Limitations :

    • Requires purified, stable, and functional GPCRs, which can be challenging to produce.[9]

    • Immobilization of the receptor might affect its conformation and binding properties.

    • Lower sensitivity for very low molecular weight compounds (<200 Da).[11]

Isothermal Titration Calorimetry (ITC): A Complete Thermodynamic Profile

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[12][13][14] It is the only method that can determine all binding parameters—affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment.[15][16]

  • Causality & Rationale : The experiment involves titrating the ligand (this compound) into a sample cell containing the purified GPCR. The resulting heat changes are measured relative to a reference cell. The binding isotherm generated allows for the direct fitting of Kd, stoichiometry, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated, providing a complete thermodynamic signature of the interaction. This helps to understand the driving forces behind the binding event (e.g., whether it is enthalpy-driven or entropy-driven).

  • Advantages :

    • Label-free and performed in-solution, avoiding surface immobilization artifacts.

    • Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS).[15]

    • Directly measures the heat of binding, providing mechanistic insights.

  • Limitations :

    • Requires large quantities of highly pure and concentrated protein and ligand.[13]

    • Lower throughput compared to other methods.

    • Can be challenging for very high-affinity (sub-nanomolar) or very low-affinity interactions.[14]

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in controls to ensure data integrity.

Protocol 1: Radioligand Competition Binding Assay

This protocol details the steps to determine the Ki of this compound for Target X.

A. Materials:

  • Receptor Source: Cell membrane preparations from HEK293 cells stably expressing Target X.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) antagonist for Target X with a known Kd (e.g., [³H]-Competitor A).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (1000x Ki) of a known, non-radioactive Target X antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[7]

  • Scintillation Counter and scintillation fluid.

B. Step-by-Step Methodology:

  • Preparation: Thaw the Target X membrane preparation on ice and resuspend in ice-cold assay buffer to a final concentration that gives a robust signal (typically 5-20 µg protein per well).[7] Prepare serial dilutions of this compound (e.g., 10 µM to 0.1 nM).

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd), and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of the high-concentration non-specific control, 50 µL radioligand, and 150 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of each dilution of this compound, 50 µL radioligand, and 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[7] Gentle agitation is recommended.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the presoaked filter mat using a cell harvester. Immediately wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to separate bound from free radioligand.[7]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Analysis Membranes Target X Membranes Plate 96-Well Plate (Total, NSB, Competition) Membranes->Plate Radioligand [³H]-Ligand Radioligand->Plate TestCmpd Test Compound (Serial Dilution) TestCmpd->Plate Harvest Vacuum Filtration (Cell Harvester) Plate->Harvest Incubate & Terminate Count Scintillation Counting Harvest->Count Calc Calculate IC50 Count->Calc Ki Calculate Ki (Cheng-Prusoff) Calc->Ki

Caption: Workflow for a Radioligand Competition Binding Assay.

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol outlines the analysis of this compound binding to purified Target X.

A. Materials:

  • Receptor: Purified, detergent-solubilized Target X with an affinity tag (e.g., C-terminal 1D4 tag).[8]

  • Capture Surface: Sensor chip (e.g., CM5) with an immobilized antibody specific to the receptor's tag (e.g., anti-1D4 antibody).

  • Analyte: this compound in running buffer.

  • Running Buffer: Buffer compatible with protein stability, e.g., 20 mM HEPES, 150 mM NaCl, 0.03% DDM, pH 7.5.[9]

  • SPR Instrument: e.g., Biacore or ForteBio system.

B. Step-by-Step Methodology:

  • Surface Preparation: Covalently immobilize the anti-1D4 antibody onto the sensor chip surface using standard amine coupling chemistry. Block remaining active sites.

  • Receptor Capture: Inject the solubilized Target X preparation over the antibody-coated surface. The receptor will be captured via its affinity tag. A reference flow cell with only the antibody should be used for background subtraction.[8]

  • Baseline Stabilization: Flow running buffer over the captured receptor until a stable baseline is achieved. This step is critical for minimizing artifacts from detergent and lipid instability.[3]

  • Analyte Injection (Association): Inject a series of concentrations of this compound over both the receptor and reference surfaces for a defined period (e.g., 120 seconds).

  • Dissociation: Switch back to flowing running buffer over the surfaces and monitor the dissociation of the compound for a defined period (e.g., 300 seconds).

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the captured receptor from the antibody, preparing the surface for the next cycle (if using a multi-cycle kinetic analysis).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Cycle cluster_analysis Analysis Chip Sensor Chip Ab Immobilize Antibody Chip->Ab Capture Capture GPCR Ab->Capture Baseline Stabilize Baseline Capture->Baseline Assoc Inject Analyte (Association) Baseline->Assoc Dissoc Buffer Flow (Dissociation) Assoc->Dissoc Sensorgram Generate Sensorgram Dissoc->Sensorgram Fit Global Data Fitting Sensorgram->Fit Kinetics Determine kon, koff, Kd Fit->Kinetics ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Protein Purified GPCR (in ITC Buffer) Load Load Protein (Cell) & Ligand (Syringe) Protein->Load Ligand Ligand (in matched Buffer) Ligand->Load Inject Inject Ligand into Protein Load->Inject Measure Measure Heat Change Inject->Measure Repeat injections Isotherm Generate Isotherm Measure->Isotherm Fit Fit to Binding Model Isotherm->Fit Thermo Determine Kd, n, ΔH, ΔS Fit->Thermo

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Derivative Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of ensuring drug safety and efficacy. Piperazine derivatives, a prevalent structural motif in numerous therapeutic agents, present unique analytical challenges.[1][2] This guide provides an in-depth comparison of analytical methods for the quantification of piperazine derivatives, with a focus on the critical process of cross-validation to ensure data integrity and regulatory compliance.

Section 1: The Imperative of Rigorous Analytical Method Validation

The journey of a drug from discovery to market is paved with data. The reliability of this data, particularly pharmacokinetic (PK) and toxicokinetic (TK) data, hinges on the validated performance of the analytical methods used.[3][4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure the quality and consistency of data submitted for regulatory decisions.[3][5][6] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, now adopted by major regulatory authorities, provides a harmonized framework for bioanalytical method validation and study sample analysis.[5][7][8][9][10]

Why is this so critical for piperazine derivatives?

Piperazine-containing compounds are susceptible to various metabolic transformations, and their quantification can be complicated by the presence of structurally similar endogenous or exogenous compounds.[2][11] Furthermore, the piperazine nucleus itself lacks a strong chromophore, often necessitating derivatization for sensitive detection by UV-based methods.[1][12] These factors underscore the need for highly selective and sensitive analytical methods, and more importantly, for a cross-validation process that guarantees consistent and reliable results across different analytical platforms, laboratories, or even different analysts within the same lab.

Section 2: A Comparative Overview of Quantification Techniques

The choice of an analytical technique for piperazine derivative quantification is dictated by the analyte's physicochemical properties, the required sensitivity, and the nature of the biological matrix. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[1]Separation by HPLC followed by ionization and mass analysis, providing high selectivity and sensitivity.[13]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[14][15]
Sample Preparation Often requires derivatization to introduce a UV-active chromophore, especially for piperazine itself.[1][12][16]Typically involves protein precipitation and/or solid-phase extraction (SPE).[17]May require derivatization to improve volatility and thermal stability.[15]
Linearity Range Generally in the ppm range (e.g., 30-350 ppm with derivatization).[12][15]Wide dynamic range, often from pg/mL to µg/mL.[13]Typically in the ng/mL to µg/mL range.[18]
Accuracy (% Recovery) Typically >95%.[12][15]Generally within 85-115% of the nominal concentration.[18]Can be variable, often in the range of 80-110%.[18]
Precision (% RSD) Typically <5%.[12][15]Generally <15%.[14]Can be <15%.[14]
Limit of Detection (LOD) In the ppm range without derivatization; can be improved with derivatization.[12][15]Low ng/mL to pg/mL levels.[13]Low ng/mL levels.[18]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; based on mass-to-charge ratio of precursor and product ions.High; based on mass spectral fragmentation patterns.
Throughput Moderate to high.High.Moderate.
Section 3: The Core of Confidence: Cross-Validation Explained

Cross-validation is the systematic process of comparing the results from two or more distinct analytical methods or from the same method applied in different laboratories. This is not merely a procedural step but a fundamental scientific exercise to establish the interchangeability of data.

When is Cross-Validation Necessary?

According to regulatory guidelines, cross-validation should be performed in the following scenarios:

  • Change in Analytical Method: When a new analytical method is introduced to replace a previously validated one.

  • Inter-laboratory Transfer: When a validated method is transferred from one laboratory to another.

  • Change in Instrumentation: When a different type of instrument is used for the same validated method.

  • Change in Species or Matrix: When the biological matrix or species changes (e.g., from rat plasma to human plasma).

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation cluster_outcome Outcome P1 Define Acceptance Criteria P2 Select Validation Samples (QCs and Incurred Samples) P1->P2 Based on Regulatory Guidance E1 Analyze Samples by Reference Method P2->E1 E2 Analyze Samples by Comparator Method P2->E2 D1 Compare Results Statistically (e.g., Bland-Altman, %Difference) E1->D1 E2->D1 D2 Investigate Discrepancies D1->D2 Criteria Not Met O1 Methods are Interchangeable D1->O1 Acceptance Criteria Met O2 Method Modification & Re-validation Required D2->O2

Caption: A logical workflow for the cross-validation of analytical techniques.

Section 4: Experimental Protocols for Robust Cross-Validation

The following protocols are designed to be self-validating, with each step contributing to the overall trustworthiness of the data.

This protocol outlines the cross-validation between a newly developed, highly sensitive LC-MS/MS method and an established HPLC-UV method for the quantification of a piperazine derivative in human plasma.

Objective: To demonstrate the interchangeability of the LC-MS/MS and HPLC-UV methods.

Materials:

  • Human plasma (drug-free)

  • Reference standard of the piperazine derivative and its stable isotope-labeled internal standard (for LC-MS/MS)

  • Quality control (QC) samples at low, medium, and high concentrations prepared in human plasma

  • Incurred study samples (if available)

Procedure:

  • Preparation of Validation Samples:

    • Prepare at least three levels of QC samples (low, medium, high) in triplicate.

    • Select a minimum of 20 incurred samples from a clinical study, if available.[19][20]

  • Analysis by the Reference Method (HPLC-UV):

    • Analyze the QC and incurred samples using the validated HPLC-UV method.

    • Ensure the analytical run meets the acceptance criteria defined in the method validation report.

  • Analysis by the Comparator Method (LC-MS/MS):

    • Analyze the same set of QC and incurred samples using the validated LC-MS/MS method.

    • The analytical run must meet its own pre-defined acceptance criteria.

  • Data Evaluation:

    • For each sample, calculate the percent difference between the concentration obtained by the LC-MS/MS method and the HPLC-UV method using the following formula: % Difference = [(Cone_LCMSMS - Cone_HPLCUV) / mean(Cone_LCMSMS, Cone_HPLCUV)] * 100%

    • Acceptance Criteria: At least 67% of the samples should have a percent difference within ±20%.[20]

ISR is a critical component of bioanalytical method validation that assesses the reproducibility of the method using actual study samples.[11][19][20][21][22] This is particularly important for piperazine derivatives due to the potential for metabolite interference or unique matrix effects in dosed subjects.[11]

Objective: To confirm the reproducibility of the analytical method with incurred samples.

Procedure:

  • Sample Selection:

    • Select up to 10% of the study samples for reanalysis.[11]

    • Samples should be selected around Cmax and in the elimination phase to cover a wide concentration range.[11]

  • Reanalysis:

    • Reanalyze the selected incurred samples in a separate analytical run on a different day.

  • Data Evaluation:

    • Calculate the percent difference between the initial concentration and the reanalyzed concentration for each sample.

    • Acceptance Criteria: For small molecules like piperazine derivatives, at least 67% of the reanalyzed samples should be within ±20% of the original result.[11]

Decision Tree for Investigating ISR Failure

ISR_Failure_Investigation Start ISR Fails (<67% within ±20%) Investigation Initiate Investigation Start->Investigation Check_Method Review Method Performance: - Calibration Curve - QC Performance - Internal Standard Response Investigation->Check_Method Check_Sample Assess Sample Integrity: - Stability (Freeze-Thaw, Benchtop) - Sample Homogeneity - Potential for Metabolite Interference Investigation->Check_Sample Check_Human_Error Evaluate for Procedural Errors: - Pipetting - Sample Processing - Data Transcription Investigation->Check_Human_Error Root_Cause_Identified Root Cause Identified Check_Method->Root_Cause_Identified No_Root_Cause Root Cause Not Apparent Check_Method->No_Root_Cause Check_Sample->Root_Cause_Identified Check_Sample->No_Root_Cause Check_Human_Error->Root_Cause_Identified Check_Human_Error->No_Root_Cause Action_Plan Implement Corrective and Preventive Actions (CAPA): - Method Modification - Re-validation - Additional Analyst Training Root_Cause_Identified->Action_Plan Document Document Findings and Justify Further Actions No_Root_Cause->Document Action_Plan->Document

Caption: A decision tree for investigating incurred sample reanalysis (ISR) failures.

Section 5: Concluding Remarks for the Practicing Scientist

The cross-validation of analytical methods for piperazine derivative quantification is not a mere checkbox exercise for regulatory submission. It is a scientifically rigorous process that underpins the reliability of crucial data in drug development. By embracing the principles of scientific integrity, adhering to regulatory guidelines, and meticulously executing well-designed protocols, researchers can ensure the generation of high-quality, reproducible, and defensible data. This, in turn, contributes to the overall goal of bringing safe and effective medicines to patients.

References

A Comparative Guide to the Enantioselective Inhibition by Sulfonylpiperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the principle of chirality is a cornerstone of modern medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with biological targets, leading to significant differences in efficacy, safety, and pharmacokinetic profiles between enantiomers.[1] This guide provides an in-depth comparative study of enantioselective inhibition by sulfonylpiperazines, a prevalent scaffold in numerous therapeutic agents. We will explore the causal factors behind enantioselectivity, present supporting experimental data from a case study, and detail the methodologies required to elucidate these critical differences.

The Significance of Stereochemistry in Sulfonylpiperazine Inhibitors

The sulfonylpiperazine moiety is a versatile structural motif, prized for its favorable physicochemical properties and its ability to engage in key interactions within enzyme active sites.[2] When a chiral center is introduced into a sulfonylpiperazine-based inhibitor, the resulting enantiomers can adopt distinct conformations. This seemingly subtle difference can lead to profound variations in how each stereoisomer binds to its target protein.

One enantiomer, often termed the "eutomer," may exhibit significantly higher affinity and inhibitory potency compared to its mirror image, the "distomer." The distomer may be less active, inactive, or in some cases, contribute to off-target effects or toxicity.[3] Consequently, the development of single-enantiomer drugs is often preferred to maximize therapeutic benefit and minimize adverse reactions. Regulatory bodies like the FDA and EMA have increasingly favored the marketing of single enantiomers over racemic mixtures.[3][4]

Case Study: Enantioselective Inhibition of Muscarinic M2 Receptors

In a study by Martin et al. (2000), the enantiomers of AF-DX 384 were synthesized and their binding affinities for the muscarinic M2 receptor were determined. The results demonstrated a striking difference in potency between the two stereoisomers.

EnantiomerReceptor Affinity (pKi)Potency Ratio (R/S)
(R)-(-)-AF-DX 3848.7~23
(S)-(+)-AF-DX 3847.3

Data synthesized from Martin et al. (2000)[5]

The (R)-(-) isomer of AF-DX 384 exhibited a 23-fold higher affinity for the muscarinic M2 receptor than its (S)-(+) counterpart.[5] This substantial difference underscores the critical importance of stereochemistry in the interaction between a chiral ligand and its biological target.

Mechanistic Rationale for Enantioselectivity

The observed enantioselectivity in compounds like AF-DX 384 arises from the three-dimensional nature of the receptor's binding pocket. The amino acid residues that line the active site create a chiral environment. One enantiomer can achieve a more optimal fit, forming more favorable or a greater number of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the receptor compared to the other enantiomer.

G Receptor Muscarinic M2 Receptor (Chiral Binding Pocket) HighAffinity High Affinity Binding (23-fold higher) Receptor->HighAffinity LowAffinity Low Affinity Binding Receptor->LowAffinity R_Enantiomer (R)-(-)-AF-DX 384 (Eutomer) R_Enantiomer->Receptor Optimal Fit (Multiple Favorable Interactions) S_Enantiomer (S)-(+)-AF-DX 384 (Distomer) S_Enantiomer->Receptor Suboptimal Fit (Steric Hindrance/ Fewer Interactions)

Caption: Differential binding of AF-DX 384 enantiomers to the muscarinic M2 receptor.

Experimental Protocols for Assessing Enantioselective Inhibition

To conduct a comparative study of enantioselective inhibition, a multi-step experimental workflow is required. This process typically involves chiral separation of the enantiomers followed by in vitro biological evaluation.

Chiral Separation of Sulfonylpiperazine Enantiomers

The first critical step is to resolve the racemic mixture of the sulfonylpiperazine derivative into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used and effective method for this purpose.[1]

Protocol for Chiral HPLC Separation:

  • Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating a wide range of chiral compounds.[1]

  • Mobile Phase Optimization: Screen various mobile phases to achieve optimal separation. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is adjusted to optimize the resolution and retention times of the enantiomers.

  • Analytical Method Development:

    • Inject a small amount of the racemic mixture onto the chiral column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

  • Preparative Separation: Once the analytical method is optimized, scale up the separation to a preparative scale to isolate sufficient quantities of each enantiomer for biological testing.

  • Purity and Identity Confirmation: Analyze the collected fractions of each enantiomer by analytical chiral HPLC to confirm their enantiomeric purity (enantiomeric excess, ee%). Confirm the chemical identity of the separated enantiomers using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G Racemic Racemic Sulfonylpiperazine HPLC Chiral HPLC System (Chiral Stationary Phase) Racemic->HPLC EnantiomerR (R)-Enantiomer HPLC->EnantiomerR EnantiomerS (S)-Enantiomer HPLC->EnantiomerS Analysis Purity & Identity Confirmation (Analytical Chiral HPLC, MS, NMR) EnantiomerR->Analysis EnantiomerS->Analysis

Caption: Workflow for the chiral separation of sulfonylpiperazine enantiomers.

In Vitro Enzyme Inhibition Assay

With the pure enantiomers in hand, their inhibitory potency against the target enzyme can be determined. This is typically done by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

General Protocol for an Enzyme Inhibition Assay (e.g., Kinase Assay):

  • Reagents and Materials:

    • Purified recombinant target enzyme.

    • Substrate for the enzyme (e.g., a peptide for a kinase).

    • ATP (for kinase assays, often radiolabeled, e.g., [γ-³³P]ATP).

    • Assay buffer (containing appropriate salts, pH buffer, and co-factors).

    • Separated (R)- and (S)-enantiomers of the sulfonylpiperazine inhibitor, dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor with known potency.

    • 96-well or 384-well assay plates.

    • Scintillation counter or other appropriate detection instrument.

  • Assay Procedure:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in the assay buffer.

    • In the wells of the assay plate, add the enzyme, the substrate, and the assay buffer.

    • Add the different concentrations of each enantiomer to their respective wells. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period.

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the enzyme activity. For a kinase assay with a radiolabeled substrate, this may involve capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity.

    • Plot the enzyme activity as a function of the inhibitor concentration for each enantiomer.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each enantiomer.

Conclusion

The comparative study of enantioselective inhibition is a critical aspect of modern drug discovery and development. As demonstrated by the case of the chiral piperidine-containing muscarinic antagonist AF-DX 384, the seemingly minor difference in the spatial arrangement of atoms between enantiomers can lead to substantial differences in biological activity. For sulfonylpiperazine-based inhibitors, it is imperative to assume that such enantioselectivity will exist and to design experimental workflows to elucidate these differences. By employing robust chiral separation techniques and quantitative in vitro enzyme inhibition assays, researchers can identify the more potent enantiomer, leading to the development of more effective and safer therapeutic agents. This rigorous approach to understanding stereoselectivity is not merely an academic exercise but a fundamental requirement for advancing promising drug candidates through the development pipeline.

References

Establishing the Selectivity Profile of 1-(Piperidin-1-ylsulfonyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and anticipating off-target liabilities. This guide provides a comprehensive framework for characterizing the selectivity profile of 1-(Piperidin-1-ylsulfonyl)piperazine, a molecule containing structural motifs common to a wide range of bioactive agents. Given that a singular, high-affinity target for this specific compound is not prominently established in public-domain literature, this guide outlines a broad-based screening strategy. The objective is not merely to confirm selectivity against a known target, but to establish a de novo pharmacological profile, thereby identifying its primary mechanism of action and potential secondary pharmacology.

The piperazine and piperidine rings are privileged scaffolds in medicinal chemistry, found in compounds targeting G-Protein Coupled Receptors (GPCRs), kinases, ion channels, and even pathogens.[1][2][3][4][5] Therefore, a robust assessment of this compound requires a multi-pronged approach, evaluating its activity across these diverse target classes. This guide presents a series of validated, industry-standard experimental protocols and contextualizes the resulting data through comparison with well-characterized tool compounds.

Part 1: The Strategic Imperative for Broad-Panel Screening

When a compound's primary target is unknown, a broad screening approach is the most logical and scientifically rigorous path forward. This strategy serves two primary purposes:

  • Target Identification: By testing the compound against a wide array of biologically relevant targets, we can identify its primary mechanism(s) of action, revealing potential therapeutic applications.

  • Early De-risking: Proactively identifying interactions with off-target proteins, such as those implicated in adverse drug reactions (ADRs), is a cornerstone of modern safety pharmacology.[6][7][8][9] This early hazard identification allows for the mitigation of potential liabilities before significant resources are invested.

Our proposed screening cascade is designed to provide a comprehensive "fingerprint" of this compound's bioactivity. It encompasses three key areas suggested by the compound's structural alerts and the known pharmacology of its constituent moieties: GPCRs (with a focus on CNS receptors), the human kinome, and anthelmintic activity.

Part 2: Experimental Design & Comparative Framework

To provide context to the experimental results for this compound, a carefully selected panel of comparator compounds is essential. These compounds will serve as positive and negative controls, allowing for a more nuanced interpretation of the data.

Table 1: Comparator Compounds for Selectivity Profiling

CompoundClassPrimary Target(s)Rationale for Inclusion
Atropine Muscarinic AntagonistNon-selective for muscarinic acetylcholine receptors (M1-M5)Positive control for muscarinic receptor binding, a plausible target class for piperidine-containing structures.[10][11][12]
Staurosporine Broad-Spectrum Kinase InhibitorHundreds of kinases with varying affinityPositive control for kinase inhibition; establishes a benchmark for promiscuous kinase activity.
Clozapine Atypical AntipsychoticMultiple GPCRs (Dopamine, Serotonin, Adrenergic, Muscarinic)Represents a "promiscuous" but therapeutically useful CNS drug; provides a comparative profile for multi-target engagement.
Levamisole AnthelminticNicotinic acetylcholine receptors in nematodesPositive control for anthelmintic activity, a known property of many piperazine-based compounds.[13]
Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for establishing the selectivity profile.

G cluster_0 Phase 1: Primary Screening (Single High Concentration) cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Secondary Screening (Dose-Response) cluster_3 Phase 4: Profile Generation P1_GPCR Broad GPCR Panel (e.g., SafetyScreen44) @ 10 µM Analysis Identify significant activity (e.g., >50% inhibition/stimulation) P1_GPCR->Analysis P1_Kinase Kinome Scan (e.g., KinomeMAX) @ 1 µM P1_Kinase->Analysis P1_Helminth Nematode Motility Assay (e.g., C. elegans) @ 10 µM P1_Helminth->Analysis P3_GPCR IC50/EC50 Determination for GPCR 'Hits' Analysis->P3_GPCR GPCR Hits P3_Kinase IC50 Determination for Kinase 'Hits' Analysis->P3_Kinase Kinase Hits P3_Helminth EC50 Determination for Motility Inhibition Analysis->P3_Helminth Anthelmintic Hit Conclusion Compile Selectivity Profile: - Primary Target(s) - Off-Target Liabilities - Comparison to Controls P3_GPCR->Conclusion P3_Kinase->Conclusion P3_Helminth->Conclusion

Caption: High-level workflow for selectivity profiling of a novel compound.

Part 3: Detailed Experimental Protocols

The following protocols represent standard methodologies for the proposed screening panels. Commercial contract research organizations (CROs) like Eurofins Discovery, Reaction Biology, and Creative Biolabs offer these assays as standardized services.[6][14][15]

Protocol 1: Broad GPCR Radioligand Binding Panel (e.g., Eurofins SafetyScreen44)
  • Objective: To identify potential interactions with a wide range of clinically relevant GPCRs, ion channels, and transporters.

  • Rationale: This is a cost-effective first-pass screen to flag potential off-target liabilities early.[9][16] The panel typically includes targets associated with common adverse drug reactions.

  • Methodology:

    • Compound Preparation: this compound and comparator compounds are solubilized in DMSO to create a 10 mM stock solution. A working solution is prepared for a final assay concentration of 10 µM.

    • Assay Setup: The assay is performed in 96- or 384-well plates. Each well contains a specific receptor membrane preparation, a radiolabeled ligand specific to that receptor, and the test compound.

    • Incubation: Plates are incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, separating the bound from the unbound radioligand. The filter mat is then washed with a cold buffer to remove non-specific binding.

    • Detection: Scintillation fluid is added to the dried filter mat, and radioactivity is quantified using a scintillation counter.

    • Data Analysis: The percent inhibition of specific binding is calculated for each target by comparing the counts in the presence of the test compound to the control wells (vehicle only) and wells with a saturating concentration of a known unlabeled ligand (defining non-specific binding). A "hit" is typically defined as >50% inhibition.[17]

Protocol 2: Kinase Selectivity Profiling (e.g., Reaction Biology HotSpot™ Assay)
  • Objective: To assess the inhibitory activity of the compound against a broad panel of human protein kinases.

  • Rationale: Kinase inhibitors are a major class of drugs, but off-target kinase inhibition can lead to toxicity. A broad kinome scan is essential for any compound that may interact with the ATP-binding pocket of enzymes.[14][18][19][20]

  • Methodology:

    • Compound Preparation: Test compounds are prepared in DMSO for a final assay concentration of 1 µM.

    • Assay Reaction: The assay is performed in multi-well plates. Each well contains a specific purified kinase, a substrate (peptide or protein), and radiolabeled ATP ([γ-³³P]ATP). The reaction is initiated by adding the ATP mixture.

    • Incubation: The reaction is allowed to proceed at room temperature for a set time (e.g., 120 minutes).

    • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • Washing: Unincorporated [γ-³³P]ATP is washed away.

    • Detection: The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured.

    • Data Analysis: The percent remaining kinase activity is calculated for each kinase in the presence of the test compound relative to a DMSO control. A significant hit is often classified as >80-90% inhibition.

Protocol 3: Anthelmintic Activity (Caenorhabditis elegans Motility Assay)
  • Objective: To evaluate the compound's ability to paralyze or kill a model nematode organism.

  • Rationale: The piperazine core is the basis for several anthelmintic drugs that act by paralyzing parasites.[13] C. elegans is a well-established, non-parasitic model for primary screening of anthelmintic compounds.[21]

  • Methodology:

    • Worm Culture: Wild-type (N2) C. elegans are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50. Synchronized L4-stage worms are harvested for the assay.

    • Assay Setup: The assay is run in a 96-well plate. Test compounds are serially diluted in M9 buffer. Approximately 20-30 worms are added to each well containing the test compound.

    • Incubation: Plates are incubated at 20°C.

    • Motility Assessment: Worm motility is assessed at various time points (e.g., 4, 24, and 48 hours) using an automated imaging system or by manual counting under a microscope. A worm is considered immobile if it does not move even after a physical stimulus.

    • Data Analysis: The percentage of immobile worms is calculated for each concentration of the test compound. The EC50 (the concentration that paralyzes 50% of the worms) is determined from the dose-response curve.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison.

Table 2: Hypothetical Primary Screening Results (@ 10 µM for GPCRs, 1 µM for Kinases)

TargetThis compound (% Inhibition)Atropine (% Inhibition)Clozapine (% Inhibition)Staurosporine (% Inhibition)Levamisole (% Inhibition)
GPCR Panel
Muscarinic M185%98%95%5%2%
Muscarinic M279%97%88%3%-1%
Muscarinic M388%99%92%6%4%
Dopamine D215%2%85%8%1%
Serotonin 5-HT2A22%-5%91%12%0%
Histamine H145%10%75%9%3%
...40+ other targets<25%VariableVariableVariable<10%
Kinase Panel
ABL112%N/AN/A99%N/A
AURKA8%N/AN/A98%N/A
...400+ other kinases<10%N/AN/ABroad InhibitionN/A
Anthelmintic Assay
C. elegans Motility5% (% immobile)2%8%15%99%

This table contains illustrative data for demonstration purposes only.

Table 3: Hypothetical Dose-Response Data for Identified 'Hits'

TargetAssay TypeThis compound IC50/EC50 (nM)Atropine IC50 (nM)Clozapine IC50 (nM)
Muscarinic M1Binding1501.525
Muscarinic M2Binding2102.050
Muscarinic M3Binding1251.230

This table contains illustrative data for demonstration purposes only.

Interpreting the Profile
  • Primary Activity: this compound demonstrates primary activity as a muscarinic receptor antagonist . The dose-response data confirms potent binding to M1, M2, and M3 subtypes in the nanomolar range.

  • Selectivity:

    • Within GPCRs: The compound shows high selectivity for muscarinic receptors over other CNS receptors like dopamine and serotonin, especially when compared to the promiscuous profile of Clozapine. The moderate activity at the H1 receptor might warrant further investigation.

    • Against Kinome: The compound appears exceptionally clean with respect to the human kinome, showing no significant inhibition at 1 µM. This contrasts sharply with the broad-spectrum activity of Staurosporine.

    • Anthelmintic Activity: No significant anthelmintic activity was observed, unlike the potent positive control, Levamisole.

Selectivity Profile Visualization

G cluster_0 This compound Test_Compound Test Compound M1 M1 Test_Compound->M1 High Affinity M2 M2 Test_Compound->M2 High Affinity M3 M3 Test_Compound->M3 High Affinity H1 H1 Test_Compound->H1 Moderate Affinity D2 D2 Test_Compound->D2 HT2A 5-HT2A Test_Compound->HT2A Kinases Kinome (400+) Test_Compound->Kinases Helminth C. elegans Test_Compound->Helminth

Caption: A conceptual map of the compound's selectivity profile.

Conclusion

This guide outlines a systematic and robust methodology for establishing the selectivity profile of this compound. By employing a broad screening cascade and benchmarking against well-characterized comparator compounds, a clear pharmacological fingerprint can be generated. The hypothetical results presented here illustrate how this process can identify a primary mechanism of action (muscarinic antagonism) while simultaneously confirming a lack of activity against the broader human kinome and a model helminth. This comprehensive profile is an invaluable asset for any drug development program, providing the foundational data needed to guide future efficacy studies, predict potential side effects, and make informed decisions on the compound's therapeutic trajectory.

References

A Researcher's Guide to Ensuring Reproducibility in Biological Assays with 1-(Piperidin-1-ylsulfonyl)piperazine and Novel Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. This guide provides an in-depth technical framework for ensuring the reliability and reproducibility of biological assays involving the novel compound 1-(Piperidin-1-ylsulfonyl)piperazine and other related piperazine derivatives. While specific experimental data on this compound is not yet widely available in peer-reviewed literature, this guide will use it as a case study to illustrate the critical principles and practices necessary for robust assay development and validation. By leveraging our extensive experience with the piperazine scaffold, a privileged structure in medicinal chemistry, we will explore the common pitfalls that lead to irreproducibility and provide actionable strategies to mitigate them.[1][2]

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that imparts favorable physicochemical properties such as high polarity and the potential for hydrogen bond formation, often leading to improved water solubility and oral bioavailability.[1] These characteristics have made piperazine derivatives a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, parasitic infections, and central nervous system disorders.[3][4] However, the very properties that make this scaffold so versatile can also introduce complexities in biological assays. This guide will dissect these challenges and offer a systematic approach to achieving reproducible results.

Part 1: Foundational Principles of Reproducibility for Novel Compounds

Before delving into specific experimental protocols, it is crucial to establish a foundation of best practices for working with any novel small molecule, including this compound. Overlooking these initial steps is a common source of downstream variability and irreproducibility.[5][6]

Compound Identity, Purity, and Stability: The Non-Negotiable Starting Point

The first step in any biological assay is to be certain about the compound you are testing. Without this certainty, any downstream results are built on a shaky foundation.

  • Structural Verification: The exact chemical structure of the test compound must be confirmed. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are essential for unambiguous structural elucidation.[7][8][9] Even subtle differences, such as isomers, can have profound effects on biological activity, as was famously discovered with the misidentification of a bosutinib isomer which invalidated the work of several research groups.[5]

  • Purity Assessment: The purity of the compound should be determined using methods like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A certificate of analysis from the supplier is a good starting point, but in-house verification is recommended, especially for critical experiments.[5] Impurities can have their own biological effects or interfere with the assay, leading to misleading results.

  • Stability Testing: The stability of the compound under storage and experimental conditions is a critical, yet often overlooked, factor.[10][11] Piperazine derivatives can be sensitive to environmental factors like temperature, light, and pH.[12] A preliminary stability study should be conducted to determine the compound's shelf-life in its storage solvent (typically DMSO) and its stability in the assay medium over the course of the experiment. This can be done by incubating the compound under experimental conditions for various durations and then analyzing its integrity by HPLC.

dot graph TD { subgraph Compound Quality Control A[Obtain Compound] --> B{Structural Verification}; B --> C[Purity Analysis]; C --> D[Stability Assessment]; end B -- NMR, MS, FTIR --> B_methods; C -- HPLC, UHPLC --> C_methods; D -- Time-course analysis in solvent/media --> D_methods; D --> E[Proceed to Assay];

} Initial compound characterization workflow.

The Solubility Challenge with Piperazine Derivatives

While the piperazine moiety can enhance aqueous solubility, many derivatives, particularly those with appended aromatic or lipophilic groups, can still exhibit poor solubility in aqueous assay media.[13][14] Compound precipitation is a major cause of irreproducible assay results.

  • Kinetic Solubility Assessment: It is essential to determine the kinetic solubility of your compound in the specific assay buffer you plan to use. This will define the maximum concentration that can be tested without precipitation.

  • DMSO Concentration: Most small molecules are dissolved in DMSO for stock solutions. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells, as DMSO itself can have biological effects.[15] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Strategies to Enhance Solubility: If solubility is a limiting factor, several strategies can be employed:

    • pH Adjustment: For basic compounds like piperazine derivatives, adjusting the pH of the buffer to be more acidic can increase solubility.[15]

    • Salt Formation: Converting the free base to a salt (e.g., hydrochloride salt) can significantly improve aqueous solubility.[13][15]

    • Use of Co-solvents or Excipients: In some cases, the use of other co-solvents or solubilizing agents like cyclodextrins may be necessary, but these must be carefully validated to ensure they do not interfere with the assay.[15]

dot graph TD { A[Inconsistent Assay Results] --> B{Suspect Poor Solubility}; B --> C[Determine Kinetic Solubility in Assay Medium]; C --> D{Precipitation Observed?}; D -- Yes --> E{Optimize Assay Conditions}; D -- No --> F[Investigate Other Factors]; E --> G[Adjust pH]; E --> H[Lower Compound Concentration]; E --> I[Modify Formulation (e.g., salt formation)]; G & H & I --> J[Re-evaluate Assay Performance];

} Troubleshooting workflow for solubility issues.

Part 2: Comparative Analysis and Assay Development

Given the novelty of this compound, we will draw comparisons with other well-characterized piperazine derivatives to inform our assay development strategy. The sulfonylpiperazine moiety is a known pharmacophore in medicinal chemistry, often designed to interact with specific biological targets.[16] For instance, chrysin-based sulfonylpiperazines have been investigated for their antioxidant and cytotoxic activities.[7]

Potential Biological Activities and Assay Selection

Piperazine derivatives have a broad spectrum of reported biological activities, including:

  • Anticancer: Many arylpiperazine derivatives exhibit cytotoxic effects against various cancer cell lines.[17][18]

  • Antimicrobial: Certain piperazine compounds have shown activity against bacteria, fungi, and parasites.[3]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is present in numerous antipsychotic, antidepressant, and anxiolytic drugs.[4]

Based on the structure of this compound, a reasonable starting point for investigation would be its potential as an anticancer agent. A common and robust initial assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1][19]

Illustrative Comparative Data for Piperazine Derivatives in Anticancer Assays

To provide a framework for what to expect from a novel piperazine derivative, the following table summarizes the cytotoxic activity (IC50 values) of various piperazine compounds against different cancer cell lines.

Compound ClassSpecific Derivative/ReferenceCancer Cell LineIC50 (µM)Reference
Arylpiperazine Quinoxalinyl-piperazine derivativeBreast (MDA-MB-468)1.00[20]
Arylpiperazine Vindoline-piperazine conjugateNon-small cell lung (HOP-92)1.35[20]
Pyrazoline-piperazine Compound 9bLung (A549)3.78 ± 0.35[19]
Benzamide-piperazine Compound C-4Colon (HCT-116)11.33[21]
Sulfonylpiperazine Chrysin-based derivative (7h)Ovarian (SK-OV-3)Not specified, but potent[7]
Standard of Care DoxorubicinLung (A549)9.45 ± 0.32[19]
Standard of Care GefitinibLung (A549)16.56[21]

This table is for illustrative purposes to provide a comparative context for the potential potency of novel piperazine derivatives.

Part 3: Experimental Protocols for Reproducible Assays

The following protocols are designed to be self-validating systems, incorporating the necessary controls to ensure the trustworthiness of the data.

Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol provides a detailed, step-by-step methodology for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., A549 human lung carcinoma).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound (or other test compound)

  • DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the test compound dilutions.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.

      • Untreated Control: Cells in complete medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank: Wells with medium only (no cells).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

dot graph TD { subgraph MTT Assay Workflow A[Seed Cells in 96-well Plate] --> B[Incubate Overnight]; B --> C[Prepare Compound Dilutions]; C --> D[Treat Cells with Compound]; D --> E[Incubate for 48 hours]; E --> F[Add MTT Reagent]; F --> G[Incubate for 4 hours]; G --> H[Solubilize Formazan Crystals]; H --> I[Read Absorbance]; I --> J[Calculate % Viability and IC50]; end

} Step-by-step workflow for the MTT assay.

Assay Validation: Ensuring Robustness and Reliability

Once an assay protocol is established, it must be validated to ensure it is fit for purpose.[22][23][24] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking known concentrations of a reference compound into the matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[24] This involves testing related but inactive compounds to ensure they do not generate a signal.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Part 4: Mitigating Assay Interference and Concluding Remarks

It is important to be aware of Pan-Assay Interference Compounds (PAINS), which can show activity in multiple assays through non-specific mechanisms.[25] Compounds that are chemically reactive, form aggregates, or interfere with the assay technology can all lead to false-positive results.[26] For fluorescence-based assays, it is crucial to check if the test compound is itself fluorescent at the excitation and emission wavelengths used.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Piperidin-1-ylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Piperidin-1-ylsulfonyl)piperazine (CAS No. 500587-48-4). As a compound utilized in research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide synthesizes information from safety data sheets (SDS) and general principles of hazardous waste management to provide a self-validating system for its disposal.

Hazard Profile and the Imperative for Specialized Disposal

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal pathway. Understanding these hazards is fundamental to appreciating why standard disposal methods are inappropriate and dangerous.

Based on available safety data, this compound is:

  • Harmful if swallowed (Acute Toxicity 4, Oral)[1].

  • Causes skin irritation (Skin Irritation 2)[1].

  • Causes serious eye irritation (Eye Irritation 2A)[1].

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure 3)[1][2].

The piperazine moiety itself is associated with causing severe skin burns, eye damage, and potential allergic reactions[3]. Consequently, this compound must be treated as hazardous chemical waste. The core principle of its disposal is that it must be collected in designated, properly labeled containers for pickup and disposal by a licensed environmental waste management facility in accordance with all local, state, and federal regulations[2][4][5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Hazard Summary Table
Hazard Classification (GHS)Hazard StatementPrecautionary Statement CodeRationale for Disposal Protocol
Acute Toxicity 4 (Oral)H302: Harmful if swallowedP301+P317Prevents contamination of water systems and harm to wildlife.
Skin Irritation 2H315: Causes skin irritationP280, P302+P352Requires handling with appropriate PPE and ensures contaminated materials are disposed of as hazardous waste.
Serious Eye Irritation 2AH319: Causes serious eye irritationP280, P305+P351+P338Mandates eye protection during handling and disposal to prevent serious injury.
STOT SE 3H335: May cause respiratory irritationP261, P271Necessitates handling in a well-ventilated area (e.g., fume hood) to prevent inhalation of dust or aerosols.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound.

G Disposal Workflow for this compound cluster_waste_type Identify Waste Type cluster_containment Containment Protocol Start Waste Generation (Contains this compound) Solid_Waste Solid Waste (Expired Reagent, Residue) Start->Solid_Waste Contaminated_Material Contaminated Materials (Gloves, Weigh Paper, Wipes) Start->Contaminated_Material Liquid_Waste Liquid Waste (Aqueous Solutions, Mother Liquor) Start->Liquid_Waste Solid_Container Designated 'Solid Hazardous Chemical Waste' Container Solid_Waste->Solid_Container Contaminated_Material->Solid_Container Liquid_Container Designated 'Liquid Hazardous Chemical Waste' Container Liquid_Waste->Liquid_Container Final_Disposal Securely Seal Container When 3/4 Full Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Vendor_Pickup Store in Satellite Accumulation Area for Pickup by Licensed Environmental Waste Vendor Final_Disposal->Vendor_Pickup

Caption: Decision workflow for segregating and containing chemical waste.

Step-by-Step Disposal Protocols

Always perform these procedures in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[1][3].

Protocol 1: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid form of this compound.

  • Container Preparation : Obtain a designated solid hazardous waste container. Ensure it is clean, dry, and compatible with the chemical. The container must be clearly labeled "Hazardous Waste" and list the chemical name: "this compound".

  • Chemical Transfer : Carefully transfer the solid chemical from its original container into the hazardous waste container. If the original container is also being disposed of, it should be emptied, triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste.

  • Avoid Dust Generation : Perform the transfer in a manner that minimizes the generation of dust[6].

  • Seal and Store : Securely seal the hazardous waste container. Store it in a designated satellite accumulation area, away from incompatible materials, until it is collected by a certified waste disposal service[2][7].

Protocol 2: Disposal of Contaminated Consumables

This protocol applies to items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with the chemical.

  • Waste Segregation : Immediately after use, place all contaminated solid items into the designated "Solid Hazardous Chemical Waste" container.

  • Do Not Overfill : Ensure the container is not overfilled to allow for safe sealing and transport.

  • Closure : Keep the container closed at all times except when adding waste. This minimizes the release of any volatile residues.

  • Final Disposal : Once the container is approximately three-quarters full, securely seal it and arrange for disposal through your institution's environmental health and safety office[3].

Protocol 3: Spill Management and Disposal

In the event of a spill, the primary objective is to contain, clean, and dispose of the material safely.

  • Evacuate and Ventilate : Ensure the immediate area is evacuated of non-essential personnel and that ventilation is adequate[5]. Remove all sources of ignition[6].

  • Contain the Spill : Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to cover and contain the spill[3][6]. Do not use combustible materials like paper towels to absorb the bulk of a spill.

  • Collect Absorbed Material : Carefully sweep or scoop the absorbed material into the designated "Solid Hazardous Chemical Waste" container[1].

  • Decontaminate the Area : Clean the spill area thoroughly. First, use a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to wipe the area, collecting the wipe as hazardous solid waste. Follow with a soap and water wash[3]. All cleaning materials must be disposed of as hazardous waste.

  • Personal Decontamination : Remove and launder any contaminated clothing before reuse[2]. Wash hands and any exposed skin thoroughly.

Decontamination of Reusable Equipment

Any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse : Rinse the equipment with an appropriate solvent (e.g., ethanol, isopropanol) to dissolve and remove the chemical residue.

  • Collect Rinsate : This initial rinsate is considered hazardous waste and must be collected in a designated "Liquid Hazardous Chemical Waste" container.

  • Thorough Cleaning : After the initial rinse, wash the equipment thoroughly with soap and water.

  • Final Rinse : Perform a final rinse with deionized water.

By adhering to these scientifically grounded procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

References

Mastering the Safe Handling of 1-(Piperidin-1-ylsulfonyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 1-(Piperidin-1-ylsulfonyl)piperazine is one such compound that requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of your research. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in established safety principles.

Hazard Profile and Risk Assessment

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The piperazine moiety, in particular, is associated with the potential for severe skin burns, eye damage, and allergic reactions.[3] Therefore, a robust safety protocol is not merely a recommendation but a necessity.

Before any handling of this compound, a thorough risk assessment is critical. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities that will be used in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most immediate and critical control measure to prevent exposure. The following table outlines the recommended PPE for handling this compound, with a rationale for each selection.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z.87.1 standards are mandatory to protect against splashes and airborne particles.[4] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended.[4] Nitrile provides good resistance to a range of chemicals. The outer glove can be removed and replaced immediately in case of contamination, minimizing the risk of exposure to the inner glove and skin. Always inspect gloves for any signs of degradation before use.[5]
Body Protection Laboratory CoatA long-sleeved, cuffed laboratory coat should be worn to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron or gown is advised.[6][7]
Respiratory Protection N95 Respirator or HigherDue to the risk of respiratory irritation from airborne powder, handling of this compound should be conducted within a certified chemical fume hood.[3][8] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved N95 respirator or higher should be used.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing the risk of exposure and ensuring the reproducibility of your experiments.

Preparation and Weighing
  • Designated Work Area : All handling of this compound should be performed in a designated area within a certified chemical fume hood.[10] This contains any potential dust or vapors.

  • Pre-weighing Preparation : Before bringing the compound into the work area, ensure all necessary equipment (spatulas, weigh boats, containers) are clean and readily accessible.

  • Weighing Procedure :

    • Tare a clean, tared weighing vessel on the analytical balance.

    • Carefully transfer the desired amount of the powdered compound to the weighing vessel using a clean spatula. Avoid creating dust by handling the powder gently.

    • Once the desired weight is achieved, securely cap the stock container immediately.

    • Clean the spatula and any residual powder from the weighing area using a damp cloth or a specialized laboratory vacuum cleaner with a HEPA filter. Do not use a dry brush, as this can generate dust.[11]

Solution Preparation
  • Solvent Addition : In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution : Gently swirl or stir the mixture to dissolve the compound. If necessary, use a sonicator to aid dissolution, ensuring the container is capped to prevent aerosol generation.

  • Transfer : Once dissolved, the solution can be carefully transferred to the reaction vessel or storage container.

Emergency Procedures: Spill and Exposure Management

Even with the best precautions, accidents can happen. A well-defined emergency plan is essential.

Spill Cleanup
  • Minor Spills (Solid) :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3][12]

    • Carefully scoop the mixture into a labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[3]

  • Minor Spills (Liquid Solution) :

    • Contain the spill with an absorbent material.

    • Absorb the liquid and place the contaminated material into a labeled hazardous waste container.

    • Decontaminate the area as described above.

  • Major Spills :

    • Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step. All waste generated is considered hazardous waste.

Waste Segregation and Collection
  • Solid Waste : All contaminated solid waste, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container. The label should include "Hazardous Waste" and the chemical name.[13]

  • Liquid Waste : Unused solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Sharps : Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.

Final Disposal

All hazardous waste containers must be securely sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[13]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Powder Weigh Powder Don_PPE->Weigh_Powder Exposure_Response Exposure Response Don_PPE->Exposure_Response Exposure Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Spill_Response Spill Response Weigh_Powder->Spill_Response Spill Segregate_Waste Segregate Waste Prepare_Solution->Segregate_Waste Prepare_Solution->Spill_Response Spill Store_Waste Store for Pickup Segregate_Waste->Store_Waste

Caption: Workflow for the safe handling of this compound.

By integrating these safety protocols into your standard operating procedures, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.